Product packaging for Boc-D-Tyr(Et)-OH(Cat. No.:CAS No. 76757-92-1)

Boc-D-Tyr(Et)-OH

Cat. No.: B558435
CAS No.: 76757-92-1
M. Wt: 309,36 g/mole
InChI Key: NCLAAKQIHUIOIV-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-D-Tyr(Et)-OH, also known as this compound, is a useful research compound. Its molecular formula is C16H23NO5 and its molecular weight is 309,36 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23NO5 B558435 Boc-D-Tyr(Et)-OH CAS No. 76757-92-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-5-21-12-8-6-11(7-9-12)10-13(14(18)19)17-15(20)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLAAKQIHUIOIV-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426918
Record name Boc-D-Tyr(Et)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76757-92-1
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-D-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76757-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-D-Tyr(Et)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Boc-D-Tyr(Et)-OH: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-tert-butyloxycarbonyl-O-ethyl-D-tyrosine (Boc-D-Tyr(Et)-OH), a protected amino acid derivative crucial in peptide synthesis and drug discovery. This document details its physicochemical properties, provides a comprehensive protocol for its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and illustrates its application in the context of therapeutic peptide development.

Core Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential information for its handling, characterization, and use in synthetic workflows.

PropertyValue
Molecular Weight 309.36 g/mol [1]
Molecular Formula C₁₆H₂₃NO₅[1]
IUPAC Name (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid[1]
Appearance White to off-white powder
Solubility Soluble in DMF, DCM, Chloroform

Experimental Protocol: Incorporation of this compound via Boc-SPPS

The following protocol outlines a standard manual procedure for the incorporation of this compound into a growing peptide chain on a solid support using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. This method is widely applicable for the synthesis of custom peptides for research and therapeutic development.

Materials and Reagents:

  • This compound

  • Appropriate solid support resin (e.g., Merrifield resin for a C-terminal acid)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Kaiser test kit

  • Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)

  • Cold diethyl ether

Protocol:

  • Resin Preparation and Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Wash the resin with DMF (3x) and then DCM (3x) to remove impurities.

    • Swell the resin in DCM for at least 30 minutes to ensure optimal reaction conditions.

  • Boc Deprotection:

    • Drain the DCM from the swollen resin.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2-3 minutes.

    • Drain the TFA solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc protecting group.[2][3]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).

  • Neutralization:

    • To neutralize the protonated N-terminal amine, wash the resin with a 10% solution of DIEA in DMF (2x for 5 minutes each).[2][4]

    • Wash the resin thoroughly with DMF (5x) to remove excess base.

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading capacity), a coupling agent such as HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution to pre-activate the carboxylic acid for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected and neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. The ethyl ether on the tyrosine side chain is a stable protecting group under these conditions.[2]

  • Monitoring the Coupling Reaction:

    • Perform a qualitative Kaiser test on a small sample of resin beads. A yellow color indicates a complete reaction (no free primary amines), while a blue or purple color signifies incomplete coupling.[2][3]

    • If the coupling is incomplete, the coupling step should be repeated.

  • Washing:

    • After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts. The resin is now ready for the next deprotection cycle.

  • Final Cleavage:

    • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed. For the Boc/Bzl strategy, a strong acid such as anhydrous hydrogen fluoride (HF) is typically used.[5]

    • The cleavage cocktail often includes scavengers like anisole to prevent side reactions.

    • The crude peptide is then precipitated with cold diethyl ether.

Visualizing the Workflow and Signaling Context

To better illustrate the processes involved, the following diagrams represent the general workflow of peptide synthesis and a potential signaling pathway where a peptide containing this compound might be relevant.

SPPS_Workflow Resin Resin Swelling Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (this compound) Neutralization->Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat for next cycle Cleavage Cleavage from Resin (e.g., HF) Washing->Cleavage Final Cycle Purification Purification (HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

General workflow for Boc solid-phase peptide synthesis (SPPS).

The incorporation of D-amino acids like D-tyrosine is a key strategy in drug development to enhance peptide stability against enzymatic degradation. Furthermore, modifications to the tyrosine side chain, such as ethylation, can influence receptor binding and signaling. Peptides containing modified D-tyrosine residues are often explored as modulators of G-protein coupled receptors (GPCRs), such as opioid receptors.[4]

GPCR_Signaling Ligand Peptide Ligand (containing D-Tyr(Et)) Receptor Opioid Receptor (GPCR) Ligand->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha->Effector Modulation Second_Messenger Second Messenger (e.g., ↓cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Analgesia) Second_Messenger->Cellular_Response

Simplified G-protein coupled opioid receptor signaling pathway.

References

An In-depth Technical Guide to the Synthesis of (2R)-3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2R)-3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, also known as N-Boc-D-4-ethoxyphenylalanine, is a chiral building block of significant interest in medicinal chemistry and peptide synthesis. The incorporation of this unnatural amino acid derivative can impart unique properties to peptide-based therapeutics, such as increased metabolic stability, enhanced lipophilicity, and modified receptor-binding profiles. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide chemistry, valued for its stability under various conditions and its facile removal under mild acidic conditions.[1]

This technical guide provides a comprehensive overview of the synthesis of N-Boc-D-4-ethoxyphenylalanine, focusing on the core chemical transformations. It includes a detailed experimental protocol for the N-Boc protection of the parent amino acid, D-4-ethoxyphenylalanine, and discusses the synthesis of this key starting material.

Synthesis of the Starting Material: (2R)-2-amino-3-(4-ethoxyphenyl)propanoic acid (D-4-ethoxyphenylalanine)

The direct precursor for the title compound is the D-enantiomer of 4-ethoxyphenylalanine. This is a non-proteinogenic amino acid and is typically sourced commercially for laboratory-scale synthesis. For large-scale or custom applications, several synthetic strategies can be employed.

One plausible and efficient route is the asymmetric synthesis from prochiral starting materials. Methods such as asymmetric transformation of racemic phenylalanine derivatives or enzymatic synthesis are established for producing D-phenylalanines with high optical purity.[2][3] For instance, asymmetric transformation of DL-phenylalanine can be achieved using a chiral resolving agent like (2S, 3S)-tartaric acid in the presence of an aldehyde catalyst.[2]

Alternatively, a semi-synthetic approach starting from the more readily available D-tyrosine, which possesses the required p-hydroxyphenyl side chain, can be envisioned. This would involve the ethylation of the phenolic hydroxyl group. To avoid side reactions, the amino and carboxyl groups of D-tyrosine would first need to be protected. The Williamson ether synthesis, employing an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a suitable base, would then be performed on the protected D-tyrosine. Subsequent deprotection would yield the desired D-4-ethoxyphenylalanine. Careful selection of protecting groups is crucial to ensure orthogonality and prevent racemization during the synthesis.

Core Synthesis: N-Boc Protection of D-4-ethoxyphenylalanine

The pivotal step in the synthesis of the title compound is the protection of the α-amino group of D-4-ethoxyphenylalanine with a tert-butyloxycarbonyl (Boc) group. This is typically achieved through the reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[1] The reaction is robust, high-yielding, and generally proceeds without racemization.

Experimental Protocol

This protocol is adapted from established methods for the N-Boc protection of amino acids.[1][4]

Materials:

  • (2R)-2-amino-3-(4-ethoxyphenyl)propanoic acid (D-4-ethoxyphenylalanine)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

  • Dioxane or tert-Butanol

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl) or 5% Citric Acid solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve D-4-ethoxyphenylalanine (1.0 eq.) in a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide solution.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and continue stirring overnight (approximately 12-16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate (2 x volume) to remove any unreacted Boc₂O and byproducts.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl or 5% citric acid solution. The product will precipitate as a white solid.

  • Extract the product into ethyl acetate (3 x volume).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude (2R)-3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane to afford a white crystalline solid.

Data Presentation

The following table summarizes the quantitative data for the N-Boc protection of D-4-ethoxyphenylalanine.

ParameterValueNotes
Reactants
D-4-ethoxyphenylalanine1.0 eq.Starting amino acid
Di-tert-butyl dicarbonate (Boc₂O)1.1 eq.Boc-protecting agent
Sodium Hydroxide (1 M aq.)2.0 eq.Base
Solvents
Dioxane:Water1:1 (v/v)Reaction medium
Ethyl Acetate-Extraction solvent
Reaction Conditions
Temperature0 °C to Room Temp.Initial cooling, then ambient
Reaction Time12 - 16 hoursOvernight reaction
Work-up
Acidification pH2 - 3Using 1 M HCl or 5% Citric Acid
Expected Yield >90%Based on similar reactions
Purity >98%After recrystallization

Visualizations

Synthetic Workflow Diagram

The overall synthetic strategy is depicted in the following workflow diagram.

Synthesis_Workflow cluster_precursor Precursor Synthesis (Conceptual) cluster_core Core Synthesis Protocol D_Tyrosine N-Protected D-Tyrosine Ethylation Ethylation (e.g., Williamson Ether Synthesis) D_Tyrosine->Ethylation EtI, Base Deprotection Deprotection Ethylation->Deprotection Starting_Material Starting Material: D-4-ethoxyphenylalanine Deprotection->Starting_Material Boc2O Boc₂O, NaOH (aq) Dioxane/H₂O, 0°C to RT Starting_Material->Boc2O Workup Acidic Work-up & Extraction Boc2O->Workup Purification Recrystallization Workup->Purification Final_Product Final Product: (2R)-3-(4-ethoxyphenyl)-2- [(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid Purification->Final_Product

Caption: Synthetic workflow for the target molecule.

This guide provides a foundational understanding and practical protocol for the synthesis of N-Boc-D-4-ethoxyphenylalanine. Researchers should adapt and optimize the procedures based on their specific laboratory conditions and scale of operation.

References

An In-depth Technical Guide to N-tert-butoxycarbonyl-O-ethyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-O-ethyl-D-tyrosine (Boc-D-Tyr(Et)-OH), a crucial building block for researchers, scientists, and professionals in drug development. This synthetic amino acid derivative is instrumental in the creation of modified peptides with enhanced stability and tailored biological activity.

Core Compound Structure and Properties

N-tert-butoxycarbonyl-O-ethyl-D-tyrosine is a derivative of the naturally occurring amino acid D-tyrosine. It features two key modifications: a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and an ethyl ether linkage on the phenolic hydroxyl group of the side chain. The Boc group provides temporary protection during peptide synthesis and can be removed under mild acidic conditions. The O-ethyl group offers permanent protection of the tyrosine hydroxyl, preventing unwanted side reactions and potentially influencing the compound's biological interactions and solubility.[1][2]

The D-configuration of the chiral center is a strategic feature used in drug design to enhance peptide stability against enzymatic degradation by proteases, which typically recognize L-amino acids. This can lead to a longer in-vivo half-life for peptide-based therapeutics.

Below is a diagram illustrating the chemical structure of N-tert-butoxycarbonyl-O-ethyl-D-tyrosine.

Caption: Chemical structure of N-tert-butoxycarbonyl-O-ethyl-D-tyrosine.

Table 1: Physicochemical Properties of N-tert-butoxycarbonyl-O-ethyl-D-tyrosine and Related Compounds

PropertyValue for this compoundValue for Boc-L-Tyr-OH (for comparison)Reference
Molecular Formula C₁₆H₂₃NO₅C₁₄H₁₉NO₅[1][3]
Molecular Weight 309.36 g/mol 281.30 g/mol [1][3]
CAS Number 76757-92-1, 247088-44-43978-80-1[1][3]
PubChem CID 7017905, 4395475117439[1][3]
Canonical SMILES CCOC1=CC=C(C=C1)C--INVALID-LINK--NC(=O)OC(C)(C)CCC(C)(C)OC(=O)N--INVALID-LINK--C(O)=O[3]
Appearance White to off-white solid (presumed)White to off-white powder[4]
Melting Point Data not available133-135 °C[5]
Solubility Enhanced solubility in organic solvents compared to unprotected tyrosineSoluble in ethanol and dichloromethane, insoluble in aliphatic hydrocarbons[1][5]

Synthesis and Experimental Protocols

The synthesis of N-tert-butoxycarbonyl-O-ethyl-D-tyrosine typically involves a two-step process starting from D-tyrosine. First, the α-amino group is protected with a Boc group. Second, the phenolic hydroxyl group is O-ethylated.

G D_Tyrosine D-Tyrosine Boc_Protection Boc Protection (Boc)₂O, Base D_Tyrosine->Boc_Protection Boc_D_Tyr Boc-D-Tyrosine Boc_Protection->Boc_D_Tyr O_Ethylation O-Ethylation Ethyl Halide, Base Boc_D_Tyr->O_Ethylation Final_Product N-tert-butoxycarbonyl- O-ethyl-D-tyrosine O_Ethylation->Final_Product

Caption: General synthetic workflow for N-tert-butoxycarbonyl-O-ethyl-D-tyrosine.

Experimental Protocol: Synthesis of N-tert-butoxycarbonyl-O-ethyl-D-tyrosine

This protocol is adapted from general methods for the Boc protection and O-alkylation of tyrosine.[6][7][8][9]

Step 1: Synthesis of N-tert-butoxycarbonyl-D-tyrosine (Boc-D-Tyr-OH)

  • Dissolution: Suspend D-tyrosine in a suitable solvent system, such as a mixture of dioxane and water.

  • Basification: Add a base, for example, sodium hydroxide or triethylamine, to the suspension and cool the mixture in an ice bath.

  • Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture and stir at room temperature overnight.

  • Work-up: Acidify the reaction mixture to a pH of 2-3 with a suitable acid like citric acid or dilute hydrochloric acid.

  • Extraction: Extract the product, Boc-D-Tyr-OH, with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Step 2: Synthesis of N-tert-butoxycarbonyl-O-ethyl-D-tyrosine (this compound)

  • Dissolution: Dissolve the synthesized Boc-D-Tyr-OH in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Deprotonation: Add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to the solution to deprotonate the phenolic hydroxyl group.

  • O-Ethylation: Introduce an ethylating agent, for instance, ethyl iodide or ethyl bromide, to the reaction mixture.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Quenching and Extraction: Quench the reaction with water and extract the final product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data for N-tert-butoxycarbonyl-O-ethyl-D-tyrosine

TechniqueExpected Chemical Shifts / Bands
¹H NMR - Aromatic protons: ~6.8-7.2 ppm (multiplet, 4H)- α-proton: ~4.0-4.5 ppm (multiplet, 1H)- β-protons: ~2.8-3.2 ppm (multiplet, 2H)- O-ethyl protons: ~1.4 ppm (triplet, 3H) and ~4.0 ppm (quartet, 2H)- Boc protons: ~1.4 ppm (singlet, 9H)- Carboxylic acid proton: broad singlet, variable chemical shift- Amide proton: ~5.0 ppm (doublet, 1H)
¹³C NMR - Carbonyl carbons (Boc and carboxylic acid): ~155 ppm and ~175 ppm- Aromatic carbons: ~115-160 ppm- α-carbon: ~55 ppm- β-carbon: ~37 ppm- O-ethyl carbons: ~15 ppm and ~63 ppm- Boc quaternary carbon: ~80 ppm- Boc methyl carbons: ~28 ppm
FT-IR - O-H stretch (carboxylic acid): ~2500-3300 cm⁻¹ (broad)- N-H stretch (amide): ~3300-3500 cm⁻¹- C=O stretch (Boc and carboxylic acid): ~1650-1750 cm⁻¹- C-O stretch (ether): ~1250 cm⁻¹

Applications in Research and Drug Development

N-tert-butoxycarbonyl-O-ethyl-D-tyrosine is a valuable reagent in solid-phase peptide synthesis (SPPS) and the development of peptide-based therapeutics.[1]

  • Peptide Synthesis: The primary application of this compound is as a protected amino acid building block in the synthesis of peptides. The Boc and ethyl protecting groups prevent unwanted side reactions during the stepwise elongation of the peptide chain.[1][2]

  • Drug Development: The incorporation of this non-natural amino acid into peptide sequences can lead to peptidomimetics with improved pharmacological properties. The D-configuration enhances resistance to enzymatic degradation, while the O-ethyl group can modulate receptor binding affinity and specificity.[4]

  • Enhanced Bioavailability: The ethyl group on the tyrosine side chain can contribute to improved solubility, which is a critical factor for effective drug delivery.[1]

The diagram below illustrates the general concept of how a peptide containing N-tert-butoxycarbonyl-O-ethyl-D-tyrosine might interact with a biological target, such as a receptor, leading to a cellular response.

G Peptide Peptide containing This compound Receptor Cell Surface Receptor Peptide->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Activation Response Cellular Response Signaling->Response Modulation

References

A Technical Guide to the Physical Characteristics of Boc-O-ethyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of N-tert-butoxycarbonyl-O-ethyl-D-tyrosine (Boc-O-ethyl-D-tyrosine). This amino acid derivative is a critical building block in peptide synthesis and plays a significant role in pharmaceutical research and drug development.[1] Its Boc protecting group facilitates controlled, stepwise peptide synthesis, while the O-ethyl group on the tyrosine side chain can enhance solubility and stability of the resulting peptides.[1]

Quantitative Physical and Chemical Data

The following table summarizes the key physical and chemical properties of Boc-O-ethyl-D-tyrosine, providing a quick reference for researchers.

PropertyValueSource(s)
Molecular Formula C₁₆H₂₃NO₅[1][][3]
Molecular Weight 309.4 g/mol [1][][3][4]
Appearance White to off-white powder/solid[1][][5]
Melting Point 80-86 °C[1][][5]
Optical Rotation [α]D²⁰ +11 ± 2º (c=1 in DMF)[1]
Purity (by HPLC) ≥ 99%[1][]
Predicted Density 1.149 ± 0.06 g/cm³[][5]
Predicted Boiling Point 472.7 ± 40.0 °C at 760 mmHg[][5]
XLogP3 2.1[4][5]
Polar Surface Area (PSA) 84.9 Ų[4][5]
CAS Number 76757-92-1[1][][3][4]

Experimental Protocols

1. General Protocol for N-Boc Protection of a D-Amino Acid

This protocol outlines the fundamental steps for the synthesis of a Boc-protected amino acid, which is a precursor to derivatives like Boc-O-ethyl-D-tyrosine.

  • Materials: D-tyrosine, Di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (TEA) or sodium bicarbonate (NaHCO₃), dichloromethane (DCM), 0.5 M hydrochloric acid (HCl), saturated sodium chloride solution (brine), and anhydrous sodium sulfate (Na₂SO₄).[6]

  • Procedure:

    • Dissolve D-tyrosine and triethylamine in dichloromethane in an ice-salt bath.

    • Slowly add di-tert-butyl dicarbonate dropwise to the solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Filter the reaction mixture and wash the filter cake with dichloromethane.

    • Combine the organic phases and wash sequentially with a dilute sodium bicarbonate solution, 0.5 M dilute hydrochloric acid, and saturated brine.

    • Dry the organic phase with anhydrous sodium sulfate for 2 hours, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization to yield the pure Boc-D-tyrosine.[6]

2. General Protocol for Determination of Melting Point

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of the crystalline solid is packed into a thin-walled capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a slow, controlled rate.

    • The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

3. General Protocol for Determination of Optical Rotation

  • Apparatus: Polarimeter.

  • Procedure:

    • A solution of the compound is prepared at a known concentration (e.g., c=1 in DMF).

    • The polarimeter cell is filled with the solution.

    • A beam of plane-polarized light is passed through the solution.

    • The angle to which the plane of polarized light is rotated by the solution is measured. This angle is the observed rotation.

    • The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.

Conceptual Workflow and Diagrams

Boc-O-ethyl-D-tyrosine is primarily utilized as a monomer in solid-phase peptide synthesis (SPPS). The following diagrams illustrate its role in this process and a general workflow for its synthesis.

Peptide_Synthesis_Workflow Conceptual Workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc-O-ethyl-D-tyrosine Resin Solid Support Resin Deprotection1 Fmoc/Boc Deprotection Resin->Deprotection1 Coupling Coupling: Boc-O-ethyl-D-tyrosine + Activating Agent Deprotection1->Coupling Wash1 Wash Coupling->Wash1 Deprotection2 Boc Deprotection (TFA) Wash1->Deprotection2 Wash2 Wash Deprotection2->Wash2 NextCoupling Couple Next Amino Acid Wash2->NextCoupling Cleavage Cleavage from Resin NextCoupling->Cleavage Repeat Cycles Peptide Purified Peptide Cleavage->Peptide

Caption: Role of Boc-O-ethyl-D-tyrosine in SPPS.

Synthesis_Workflow General Synthesis Workflow for Boc-O-ethyl-D-tyrosine D_Tyrosine D-Tyrosine Boc_Protection N-Boc Protection ((Boc)₂O, Base) D_Tyrosine->Boc_Protection Boc_D_Tyrosine Boc-D-Tyrosine Boc_Protection->Boc_D_Tyrosine O_Ethylation O-Ethylation (Ethyl Iodide, Base) Boc_D_Tyrosine->O_Ethylation Final_Product Boc-O-ethyl-D-tyrosine O_Ethylation->Final_Product Purification Purification (e.g., Recrystallization) Final_Product->Purification

Caption: Synthetic pathway for Boc-O-ethyl-D-tyrosine.

References

An In-Depth Technical Guide to the Solubility of Boc-D-Tyr(Et)-OH in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-tert-butoxycarbonyl-O-ethyl-D-tyrosine, or Boc-D-Tyr(Et)-OH, is a pivotal protected amino acid derivative utilized extensively in solid-phase and solution-phase peptide synthesis for the development of novel therapeutics and research agents. Its solubility profile in organic solvents is a critical parameter that dictates the efficiency of coupling reactions, purification strategies, and overall process scalability. This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound. We delve into its core physicochemical properties, present a qualitative solubility profile based on empirical data from structurally similar analogs, and elucidate the key environmental and structural factors that influence its dissolution. Critically, this document furnishes a detailed, field-proven experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise, application-specific data.

Introduction: The Significance of this compound in Modern Chemistry

This compound is a non-canonical amino acid building block valued for its unique structural attributes. The 'D' configuration provides resistance to enzymatic degradation in biological systems, a desirable trait for peptide-based drug candidates. The tert-butoxycarbonyl (Boc) group on the alpha-amine and the ethyl (Et) ether on the phenolic side chain serve as orthogonal protecting groups. These modifications mask the polar, reactive functional groups of the native tyrosine, thereby preventing unwanted side reactions during peptide synthesis and significantly altering its physical properties, most notably its solubility.[1][2] Understanding and controlling the solubility of this intermediate is not merely a matter of convenience; it is fundamental to achieving high-yield, high-purity synthesis, and avoiding process failures such as precipitation or incomplete reactions.

Physicochemical Properties Governing Solubility

The solubility of a solute in a given solvent is dictated by the interplay of intermolecular forces. The molecular structure of this compound provides clear indicators of its expected behavior.

  • Molecular Formula: C₁₆H₂₃NO₅[3]

  • Molecular Weight: 309.36 g/mol [3][4]

  • Melting Point: 80-81 °C[4]

  • Predicted pKa: 2.99 ± 0.10 (for the carboxylic acid)[4]

The key structural features influencing its solubility are:

  • The Boc Protecting Group: This bulky, lipophilic group sterically shields the polar N-H group and introduces significant non-polar character, drastically reducing water solubility and promoting dissolution in organic media.

  • The O-Ethyl Ether: The ethylation of the phenolic hydroxyl group replaces a potent hydrogen bond donor with a much less polar ether linkage. This modification prevents the formation of a zwitterion at the phenolic group and further enhances the compound's affinity for organic solvents.[5][6]

  • The Carboxylic Acid: This is the primary remaining polar, protic functional group, capable of acting as a hydrogen bond donor and acceptor. Its presence allows for solubility in more polar organic solvents, particularly those that can interact with this group.

Qualitative Solubility Profile

While precise, comprehensive quantitative solubility data for this compound is not widely published, a reliable qualitative profile can be constructed from supplier information and empirical data from closely related, structurally analogous compounds such as Boc-Tyr(Me)-OH and Boc-Tyr(tBu)-OH. The general principle is that protected amino acids exhibit enhanced solubility in organic solvents compared to their unprotected counterparts.[1][6]

Solvent ClassRepresentative SolventsExpected Qualitative SolubilityRationale & Causality
Amides Dimethylformamide (DMF)Highly Soluble Polar aprotic solvent. The carbonyl group of DMF is an excellent hydrogen bond acceptor for the carboxylic acid proton of this compound, while its overall polarity effectively solvates the entire molecule. Data for similar compounds shows clear solubility of >0.5 M.
Sulfoxides Dimethyl Sulfoxide (DMSO)Highly Soluble Highly polar aprotic solvent. Similar to DMF, its strong hydrogen bond accepting capacity and high dielectric constant facilitate dissolution. Related compounds are known to be highly soluble in DMSO.[7][8]
Halogenated Dichloromethane (DCM), ChloroformSoluble Solvents of moderate polarity. They can effectively solvate the non-polar regions of the molecule (Boc, ethyl, and aromatic rings). Solubility is generally sufficient for synthetic applications.[1]
Esters Ethyl Acetate (EtOAc)Soluble A moderately polar solvent that offers a balance of hydrogen bond accepting capability and non-polar character, making it a good solvent for extraction and chromatography.[1]
Alcohols Methanol (MeOH), Ethanol (EtOH)Soluble to Moderately Soluble Polar protic solvents. They can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid. The solubility of related compounds is generally good.[8][9]
Ethers Diethyl Ether, DioxaneSlightly Soluble to Insoluble Low polarity and weak hydrogen bonding capacity make these poor solvents for the polar carboxylic acid group. Unprotected Boc-D-Tyr-OH is noted as insoluble in ether.[9]
Hydrocarbons Hexanes, TolueneInsoluble Non-polar solvents that cannot effectively solvate the polar carboxylic acid group, leading to negligible solubility.
Water Water (H₂O)Sparingly Soluble / Insoluble The large non-polar surface area from the Boc and ethyl groups dominates the molecule, making it poorly soluble in water, in stark contrast to unprotected amino acids.[8][10]

Key Factors Influencing Solubility

The actual quantitative solubility can be modulated by several experimental factors. Understanding these allows for precise control over dissolution in a laboratory or manufacturing setting.

Solubility_Factors cluster_solute Solute Properties: this compound cluster_solvent Solvent Properties cluster_external External Conditions Solute Molecular Structure (Boc, Et, COOH) Solubility Quantitative Solubility (mg/mL or mol/L) Solute->Solubility Purity Solute Purity (Presence of Impurities) Purity->Solubility Polarity Solvent Polarity (Dielectric Constant) Polarity->Solubility Hbond Hydrogen Bonding (Donor/Acceptor Capacity) Hbond->Solubility Temp Temperature Temp->Solubility Pressure Pressure (Primarily for Gases) Pressure->Solubility

Caption: Factors governing the solubility of this compound.

  • Solvent Choice: As detailed in the table above, the principle of "like dissolves like" is paramount. The polarity and hydrogen bonding capacity of the solvent are the most critical factors.

  • Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps overcome the lattice energy of the solid and increases the kinetic energy of solvent molecules. This relationship should be determined experimentally for processes requiring precise concentration control.

  • Purity of Solute: The presence of impurities can either increase or decrease the apparent solubility of the compound. Highly pure, crystalline material will generally have a more defined and potentially lower solubility than amorphous or impure material.

A Validated Protocol for Quantitative Solubility Determination

The following protocol describes a robust and self-validating system for accurately measuring the equilibrium solubility of this compound in any given organic solvent. This method is adapted from standard industry practices for physicochemical characterization.[1][11]

Objective: To determine the equilibrium solubility (in mg/mL) of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Solvent of interest (HPLC grade)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

Part 1: Preparation of Saturated Solution

  • Add Excess Solute: To a 2 mL glass vial, add an excess amount of this compound (e.g., 50-100 mg). The key is to ensure undissolved solid remains at the bottom of the vial after equilibration, confirming that the solution is saturated.

  • Add Solvent: Accurately pipette a known volume of the solvent (e.g., 1.0 mL) into the vial.

  • Seal and Equilibrate: Securely cap the vial to prevent solvent evaporation. Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Allow for Equilibration: Shake the vial for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended; 48-72 hours is ideal to ensure complete saturation. The solution should appear as a slurry with a clear supernatant.

Part 2: Sample Preparation and Analysis

  • Phase Separation: After equilibration, let the vial stand undisturbed for at least 30 minutes to allow the excess solid to settle.

  • Filtration: Carefully draw the clear supernatant into a syringe. Attach a 0.22 µm syringe filter and dispense the filtered, saturated solution into a clean HPLC vial. This step is critical to remove all particulate matter.

  • Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the HPLC calibration curve (see Part 3). A 100-fold or 1000-fold dilution is common.

Part 3: HPLC Quantification

  • Prepare Standard Solutions: Create a series of standard solutions of this compound in the chosen solvent with known concentrations (e.g., 1.0, 0.5, 0.25, 0.1, 0.05 mg/mL).

  • Develop HPLC Method: Use a suitable reversed-phase C18 column. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid. Set the UV detector to a wavelength where this compound has a strong absorbance (e.g., ~275 nm, characteristic of the tyrosine chromophore).

  • Generate Calibration Curve: Inject the standard solutions and plot the peak area versus concentration. The resulting curve should have a correlation coefficient (R²) of >0.999, confirming linearity.

  • Analyze Sample: Inject the diluted, filtered sample from Part 2.

  • Calculate Solubility: Determine the concentration of the diluted sample using its peak area and the calibration curve. Multiply this value by the dilution factor to obtain the final solubility of the saturated solution.

    Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

This protocol provides a trustworthy and reproducible method for generating the precise solubility data required for process development and optimization.

Conclusion

References

Technical Guide: Spectroscopic and Synthetic Overview of Boc-D-Tyr(Et)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data, experimental protocols, and synthesis of N-α-(tert-Butoxycarbonyl)-O-ethyl-D-tyrosine (Boc-D-Tyr(Et)-OH). This protected amino acid is a valuable building block in peptide synthesis, particularly for the creation of modified peptides with altered pharmacokinetic profiles.

NMR Spectral Data

Table 1: Estimated ¹H NMR Spectral Data for this compound

ProtonsEstimated Chemical Shift (δ) ppmMultiplicityIntegration
-C(CH₃)₃ (Boc)~1.40s9H
-O-CH₂-CH₃~1.42t3H
-CH₂- (β-protons)~2.90 - 3.10m2H
-O-CH₂-CH₃~4.05q2H
-CH- (α-proton)~4.35m1H
-NH- (Amide)~5.0d1H
Aromatic (Tyrosine)~6.85d2H
Aromatic (Tyrosine)~7.10d2H

Note: Chemical shifts are estimations and can vary based on the solvent, concentration, and instrument used.

Table 2: Estimated ¹³C NMR Spectral Data for this compound

CarbonEstimated Chemical Shift (δ) ppm
-O-CH₂-C H₃~15
-C(C H₃)₃ (Boc)~28
-C H₂- (β-carbon)~37
-C H- (α-carbon)~55
-O-C H₂-CH₃~63
-C (CH₃)₃ (Boc)~80
Aromatic (Tyrosine)~115
Aromatic (Tyrosine)~130
Aromatic (Tyrosine)~130
Aromatic (Tyrosine)~157
-C =O (Boc)~155
-C =O (Carboxyl)~175

Note: Chemical shifts are estimations and can vary based on the solvent and instrument used.

Experimental Protocols

Detailed and consistent experimental procedures are essential for obtaining high-quality, reproducible NMR data for the characterization of this compound.

NMR Data Acquisition Protocol[1][2]

A standard protocol for acquiring ¹H and ¹³C NMR spectra for Boc-protected amino acids is as follows:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of purified this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range appropriate for the expected chemical shifts (e.g., 0-12 ppm).

    • Processing: Perform a Fourier transform, followed by phase and baseline corrections. The residual solvent peak should be used for chemical shift referencing.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A range appropriate for the expected chemical shifts (e.g., 0-200 ppm).

    • Processing: Apply a Fourier transform with appropriate line broadening, followed by phase and baseline corrections. The solvent peak should be used for chemical shift referencing.

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from D-tyrosine. The first step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by the ethylation of the phenolic hydroxyl group.

Step 1: Synthesis of N-α-Boc-D-tyrosine (Boc-D-Tyr-OH)[3]

This procedure outlines the protection of the amino group of D-tyrosine.

  • Materials: D-tyrosine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM), 0.5 M Hydrochloric acid (HCl), Saturated sodium chloride solution (brine), Anhydrous sodium sulfate (Na₂SO₄), Petroleum ether.

  • Procedure:

    • Dissolve D-tyrosine and triethylamine (1.3 equivalents) in dichloromethane.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • After the reaction is complete, filter the mixture.

    • Wash the organic phase with 0.5 M HCl, water, and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield pure Boc-D-Tyr-OH.

Step 2: Synthesis of this compound

This protocol describes the O-ethylation of the phenolic hydroxyl group of Boc-D-Tyr-OH.

  • Materials: Boc-D-Tyr-OH, Ethyl iodide or Diethyl sulfate, Sodium hydride (NaH) or Potassium carbonate (K₂CO₃), Anhydrous Dimethylformamide (DMF), Ethyl acetate, Water, Saturated sodium chloride solution (brine), Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve Boc-D-Tyr-OH in anhydrous DMF.

    • Add a base such as sodium hydride or potassium carbonate to the solution.

    • Add ethyl iodide or diethyl sulfate dropwise to the mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench it by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford pure this compound.

Visualization of Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization D_Tyr D-Tyrosine Boc_Protection Boc Protection ((Boc)₂O, TEA, DCM) D_Tyr->Boc_Protection Boc_D_Tyr_OH Boc-D-Tyr-OH Boc_Protection->Boc_D_Tyr_OH Ethylation O-Ethylation (EtI, K₂CO₃, DMF) Boc_D_Tyr_OH->Ethylation Crude_Product Crude this compound Ethylation->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR_Spec NMR Spectroscopy (¹H and ¹³C) Pure_Product->NMR_Spec Characterized_Product Characterized Product NMR_Spec->Characterized_Product

Caption: Synthesis and characterization workflow for this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of Boc-D-Tyr(Et)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-α-(tert-Butoxycarbonyl)-O-ethyl-D-tyrosine (Boc-D-Tyr(Et)-OH). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry who utilize this compound as a building block in their synthetic endeavors.

Compound Overview

This compound is a protected derivative of the non-proteinogenic amino acid D-tyrosine. The tert-butoxycarbonyl (Boc) group on the amine and the ethyl group on the phenolic hydroxyl provide crucial protection during peptide synthesis, preventing unwanted side reactions. The D-configuration at the alpha-carbon is of significant interest for the synthesis of peptides with enhanced stability against enzymatic degradation.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides characteristic signals that are indicative of its molecular structure. The following table summarizes the expected chemical shifts (δ), multiplicities, and integration values for the protons in a typical spectrum recorded in a deuterated solvent such as Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Aromatic (Ha)~7.05d2H~8.5
Aromatic (Hb)~6.80d2H~8.5
NH (Amide)~5.0d1H~8.0
α-CH~4.5m1H-
O-CH₂ (Ethyl)~4.0q2H~7.0
β-CH₂~3.0m2H-
Boc (-C(CH₃)₃)~1.4s9H-
-CH₃ (Ethyl)~1.4t3H~7.0

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and instrument used.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality and reproducible ¹H NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: Utilize a 300 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse sequence is typically used.

  • Number of Scans: Acquire 16 to 64 scans to ensure a good signal-to-noise ratio.

  • Relaxation Delay: Set a relaxation delay of 1-2 seconds between scans.

  • Spectral Width: Adjust the spectral width to encompass the expected chemical shift range (e.g., 0-12 ppm).

  • Referencing: The residual solvent peak is used for chemical shift referencing (e.g., CDCl₃ at 7.26 ppm).[1]

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Perform phase correction and baseline correction to obtain a clean spectrum.

  • Integrate the peaks to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.

Structural and Workflow Diagrams

Visual representations of the molecular structure and the experimental workflow can aid in the understanding and interpretation of the ¹H NMR data.

Boc_D_Tyr_Et_OH_Structure cluster_boc Boc Group cluster_tyr D-Tyrosine Backbone cluster_phenyl Ethylphenyl Group Boc C(CH₃)₃ O1 O Boc->O1 C1 C=O O1->C1 NH NH C1->NH alphaCH α-CH NH->alphaCH betaCH2 β-CH₂ alphaCH->betaCH2 COOH COOH alphaCH->COOH Aryl Aromatic Ring betaCH2->Aryl O2 O Aryl->O2 Et CH₂CH₃ O2->Et

Caption: Molecular structure of this compound.

NMR_Workflow start Start: this compound Sample prep Sample Preparation: - Weigh 5-10 mg - Dissolve in 0.6-0.7 mL deuterated solvent - Transfer to NMR tube start->prep acq ¹H NMR Data Acquisition: - 300+ MHz Spectrometer - Standard pulse sequence - 16-64 scans prep->acq proc Data Processing: - Fourier Transform - Phasing & Baseline Correction - Integration acq->proc analysis Spectral Analysis: - Assign chemical shifts - Analyze multiplicities - Determine coupling constants proc->analysis report Final Report: - Tabulated data - Annotated spectrum analysis->report

Caption: Experimental workflow for ¹H NMR analysis.

References

An In-depth Technical Guide to the ¹³C NMR Analysis of Boc-D-Tyr(Et)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of N-α-(tert-butoxycarbonyl)-O-ethyl-D-tyrosine (Boc-D-Tyr(Et)-OH), a critical building block in peptide synthesis and drug development. A thorough understanding of its spectral characteristics is essential for identity confirmation, purity assessment, and quality control in synthetic and medicinal chemistry workflows. This document details the expected ¹³C NMR chemical shifts, provides a comprehensive experimental protocol for its analysis, and illustrates key structural and procedural aspects through diagrams.

Core Principles of ¹³C NMR Spectroscopy of Protected Amino Acids

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. For protected amino acids such as this compound, each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift (δ), reported in parts per million (ppm), of each signal is highly sensitive to the local electronic environment of the carbon nucleus. This allows for the unambiguous assignment of each carbon atom in the molecule.

Key structural features of this compound that are readily identifiable in a ¹³C NMR spectrum include:

  • Carbonyl Carbons (C=O): The carboxylic acid and the Boc protecting group carbonyl carbons typically resonate at the downfield end of the spectrum (around 170-180 ppm and 155-160 ppm, respectively).

  • Aromatic Carbons: The carbons of the phenyl ring exhibit characteristic chemical shifts in the aromatic region of the spectrum (approximately 115-160 ppm). The carbon attached to the ethyl ether group (C-O) is typically found further downfield compared to the other aromatic carbons.

  • Alpha-Carbon (α-C): The chemical shift of the α-carbon is sensitive to the nature of the amino acid side chain and the protecting groups.

  • Boc Protecting Group Carbons: The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group have distinct and easily recognizable signals.

  • Ethyl Group Carbons: The methylene (-CH₂-) and methyl (-CH₃) carbons of the O-ethyl group are typically observed in the upfield region of the spectrum.

Data Presentation: ¹³C NMR Chemical Shifts

The following table summarizes the ¹³C NMR chemical shift data for this compound. This data is compiled from representative spectra and provides a reference for the expected peak positions. The chemical shifts are reported in ppm relative to a standard reference.

Carbon Atom Assignment Chemical Shift (δ) in ppm
Carboxylic Acid Carbonyl (C=O)~174.2
Boc Group Carbonyl (C=O)~157.5
Aromatic C-O~157.3
Aromatic C-H (2C)~131.3
Aromatic C-H (2C)~116.2
Aromatic Quaternary C~128.8
Boc Quaternary C~80.7
O-CH₂ (Ethyl)~67.8
α-CH~57.0
β-CH₂~37.9
Boc CH₃ (3C)~28.7
O-CH₂-CH₃ (Ethyl)~14.9 (This value is an estimation based on typical ethyl ether shifts and may vary)

Note: Chemical shifts can exhibit minor variations depending on the solvent, concentration, and experimental conditions.

Experimental Protocols

A standardized experimental protocol is crucial for obtaining high-quality and reproducible ¹³C NMR spectra. The following sections detail the methodology for sample preparation and data acquisition for the analysis of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 15-30 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Commonly used solvents for protected amino acids include deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), and deuterated dimethyl sulfoxide (DMSO-d₆). For this compound, CD₃OD is a suitable choice.[1]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS), can be added. However, for routine analysis, referencing to the residual solvent peak is common practice.

¹³C NMR Data Acquisition

The following are typical acquisition parameters for a standard one-dimensional ¹³C NMR experiment. These parameters may require optimization based on the specific NMR spectrometer and the sample concentration.

  • Spectrometer Frequency: A spectrometer with a proton frequency of 400 MHz or higher is recommended for good signal dispersion.

  • Pulse Program: A standard ¹³C observe pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments) should be used.

  • Temperature: The experiment is typically conducted at a constant temperature, such as 298 K (25 °C).

  • Spectral Width: A spectral width of 0-200 ppm is generally sufficient to cover the expected chemical shifts for this compound.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is typically required to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

  • Acquisition Time: An acquisition time of 1-2 seconds is usually appropriate.

  • Proton Decoupling: Broadband proton decoupling should be applied during acquisition to simplify the spectrum by removing ¹H-¹³C coupling.

Mandatory Visualizations

Chemical Structure of this compound

Boc_D_Tyr_Et_OH_Structure This compound Structure with Atom Numbering for NMR cluster_boc Boc Group cluster_tyr D-Tyrosine Backbone cluster_phenyl_ethyl Ethyl-Phenyl Side Chain C1 C1 (tBu) C2 C2 (CH3) C1->C2 C3 C3 (CH3) C1->C3 C4 C4 (CH3) C1->C4 O1 O1 C1->O1 C5 C5 (C=O) O1->C5 O2 O2 N N C5->N C_alpha N->C_alpha C_beta C_alpha->C_beta C_carboxyl C' (COOH) C_alpha->C_carboxyl C_gamma C_beta->C_gamma O3 O3 C_carboxyl->O3 O4 O4 C_carboxyl->O4 C_delta1 Cδ1 C_gamma->C_delta1 C_delta2 Cδ2 C_gamma->C_delta2 C_epsilon1 Cε1 C_delta1->C_epsilon1 C_epsilon2 Cε2 C_delta2->C_epsilon2 C_zeta C_epsilon1->C_zeta C_epsilon2->C_zeta O_ether O-ether C_zeta->O_ether C_ethyl1 C-ethyl1 O_ether->C_ethyl1 C_ethyl2 C-ethyl2 C_ethyl1->C_ethyl2

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Experimental Workflow for ¹³C NMR Analysis

experimental_workflow start Start sample_prep Sample Preparation: - Weigh 15-30 mg of this compound - Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CD3OD) - Transfer to a 5 mm NMR tube start->sample_prep nmr_setup NMR Spectrometer Setup: - Tune and lock the spectrometer - Set temperature (e.g., 298 K) sample_prep->nmr_setup acquisition Data Acquisition: - Load a ¹³C pulse program with proton decoupling - Set acquisition parameters (spectral width, number of scans, etc.) - Start acquisition nmr_setup->acquisition processing Data Processing: - Fourier transformation - Phase and baseline correction - Reference chemical shifts (e.g., to solvent peak) acquisition->processing analysis Spectral Analysis: - Identify and assign peaks - Compare with reference data - Assess purity processing->analysis end End analysis->end

Caption: Workflow for the ¹³C NMR analysis of this compound.

References

In-Depth Technical Guide to the Mass Spectrometry of Boc-D-Tyr(Et)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-tert-butyloxycarbonyl-O-ethyl-D-tyrosine, or Boc-D-Tyr(Et)-OH, is a protected amino acid derivative frequently utilized in solid-phase peptide synthesis (SPPS) and medicinal chemistry. The incorporation of an O-ethyl group on the tyrosine side chain can impart unique properties to peptides, such as increased stability, altered receptor binding affinity, and modified pharmacokinetic profiles. Accurate characterization of this building block is paramount to ensure the fidelity of peptide synthesis and the correct interpretation of biological data. Mass spectrometry (MS) is a cornerstone technique for verifying the molecular weight and structural integrity of such modified amino acids.

This guide provides a comprehensive overview of the expected mass spectrometric behavior of this compound, focusing on electrospray ionization (ESI) tandem mass spectrometry (MS/MS). It includes detailed experimental protocols, predicted fragmentation patterns, and visual workflows to aid in the analysis and interpretation of mass spectral data.

Compound Data and Predicted Mass Spectral Information

The fundamental quantitative data for this compound is essential for accurate mass spectrometric analysis. The primary ions observed in ESI-MS are the protonated molecule [M+H]⁺ in positive ion mode and the deprotonated molecule [M-H]⁻ in negative ion mode.

ParameterValueSource
Molecular Formula C₁₆H₂₃NO₅PubChem[1]
Molecular Weight 309.36 g/mol PubChem[1]
Monoisotopic Mass 309.1576 g/mol PubChem[1]
Predicted [M+H]⁺ (m/z) 310.1649Calculated
Predicted [M-H]⁻ (m/z) 308.1498Calculated

Predicted Fragmentation Pattern (Positive Ion Mode)

Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺, m/z 310.16) of this compound is predicted to yield a series of characteristic fragment ions. The fragmentation is dominated by cleavages of the labile N-Boc protecting group and characteristic losses from the O-ethylated side chain.

Key Fragmentation Pathways
  • Loss of Isobutylene: A hallmark of the Boc group is the neutral loss of isobutylene (C₄H₈), resulting in a prominent fragment ion.[2]

  • Loss of the Boc Group: The entire Boc group can be eliminated as isobutylene and carbon dioxide (C₅H₈O₂).[2]

  • Loss of Ethylene: The O-ethyl group on the tyrosine side chain is expected to undergo a neutral loss of ethylene (C₂H₄), analogous to the fragmentation observed in phenetole (ethyl phenyl ether).

  • Sequential Losses: Combinations of the above losses will also be observed, providing a comprehensive fragmentation fingerprint.

  • Backbone Fragmentation: Cleavage of the carboxylic acid group (-COOH) can also occur.

Table of Predicted Fragment Ions
Predicted m/zMass Loss (Da)Proposed Fragment Structure/Description
310.16-[M+H]⁺ (Parent Ion)
282.1728.03[M+H - C₂H₄]⁺: Loss of ethylene from the O-ethyl group.
254.1056.12[M+H - C₄H₈]⁺: Loss of isobutylene from the Boc group.
226.0984.15[M+H - C₂H₄ - C₄H₈]⁺: Sequential loss of ethylene and isobutylene.
210.10100.16[M+H - C₅H₈O₂]⁺: Loss of the entire Boc group.
182.08128.08[M+H - C₅H₈O₂ - C₂H₄]⁺: Loss of the Boc group and ethylene.
136.08174.08O-ethyl tyrosine immonium-type ion.
Visualization of Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for the protonated molecule of this compound.

fragmentation parent [M+H]⁺ m/z 310.16 frag1 [M+H - C₄H₈]⁺ m/z 254.10 parent->frag1 - 56 Da (Isobutylene) frag2 [M+H - C₅H₈O₂]⁺ m/z 210.10 parent->frag2 - 100 Da (Boc group) frag3 [M+H - C₂H₄]⁺ m/z 282.17 parent->frag3 - 28 Da (Ethylene) frag4 [M+H - C₄H₈ - C₂H₄]⁺ m/z 226.09 frag1->frag4 - 28 Da (Ethylene) frag3->frag4 - 56 Da (Isobutylene)

Predicted Fragmentation of this compound

Experimental Protocols

A robust and well-defined experimental protocol is crucial for the accurate mass spectrometric analysis of this compound. The following methodology outlines a general procedure for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Stock Solution: Dissolve this compound in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

Liquid Chromatography (LC)
ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Mass Spectrometry (MS)
ParameterRecommended Settings
Ionization Source Electrospray Ionization (ESI)
Polarity Positive Ion Mode
MS1 Scan Range m/z 100 - 500
MS/MS Acquisition Data-Dependent Acquisition (DDA) or Targeted MS/MS
Precursor Ion m/z 310.16
Fragmentation Method Collision-Induced Dissociation (CID)
Collision Energy Ramped or stepped collision energy (e.g., 10-40 eV) to capture both low-energy (Boc loss) and higher-energy (backbone) fragmentations.
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Gas Flow Instrument dependent (e.g., 600-800 L/hr)

General Analytical Workflow

The characterization of a modified amino acid like this compound follows a logical workflow to confirm its identity and purity. This process integrates chromatographic separation with mass spectrometric analysis.

analytical_workflow start Sample Preparation (Dissolution & Dilution) lc LC Separation (Reversed-Phase C18) start->lc ms1 MS1 Analysis (Full Scan) lc->ms1 check_mass Precursor m/z Match? (310.16 Da) ms1->check_mass ms2 MS/MS Fragmentation (CID) check_mass->ms2 Yes fail Structure Not Confirmed check_mass->fail No frag_analysis Analyze Fragmentation (Compare to Predicted) ms2->frag_analysis confirm Structure Confirmed frag_analysis->confirm Match frag_analysis->fail No Match

Workflow for Modified Amino Acid Analysis

Conclusion

The mass spectrometric analysis of this compound is straightforward when applying standard LC-MS/MS methodologies. The fragmentation pattern is predicted to be dominated by characteristic neutral losses of the N-Boc group (56 Da and 100 Da) and a diagnostic loss of ethylene (28 Da) from the O-ethyl side chain. By utilizing the experimental protocols and predictive fragmentation data outlined in this guide, researchers and drug development professionals can confidently verify the identity and integrity of this important synthetic building block, ensuring the quality and success of their downstream applications.

References

An In-depth Technical Guide on the Stability of Boc-D-Tyr(Et)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of N-α-(tert-butoxycarbonyl)-O-ethyl-D-tyrosine, hereafter referred to as Boc-D-Tyr(Et)-OH. Understanding the chemical stability of this protected amino acid is crucial for its proper handling, storage, and effective use in peptide synthesis and other applications. While specific, long-term stability studies on this compound at room temperature are not extensively published, this guide consolidates information based on the known chemical properties of its functional groups and data from closely related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValue
IUPAC Name (2R)-3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid[1]
Molecular Formula C₁₆H₂₃NO₅[1]
Molecular Weight 309.36 g/mol [1]
CAS Number 76757-92-1[1]
Appearance White to off-white solid (typical for similar compounds)[2][3]
Typical Form Solid powder[2][4]

Stability Profile at Room Temperature

While many suppliers ship Boc-protected amino acids at room temperature for short durations, long-term storage at ambient temperatures is not recommended.[2][3] The stability of this compound is primarily dictated by its two protecting groups: the N-terminal tert-butoxycarbonyl (Boc) group and the O-ethyl ether on the phenolic side chain.

  • General Stability : In its solid, crystalline form, this compound is expected to be relatively stable for short periods at room temperature, provided it is protected from moisture and light. However, amino acids can be subject to degradation over extended periods, even in a solid state.[5]

  • Acid Lability : The N-terminal Boc group is the most reactive part of the molecule and is highly susceptible to cleavage under acidic conditions.[4] This sensitivity is the basis for its use in peptide synthesis, allowing for selective deprotection.[4] Exposure to acidic vapors or residual solvents in the laboratory environment could potentially initiate degradation even at room temperature.

  • Base Stability : The Boc group is generally stable under basic conditions, making it compatible with various reaction conditions in chemical synthesis.[4]

  • Photostability : Specific photostability studies on this compound are not widely published. As a general precaution for complex organic molecules, it is advisable to store the compound protected from light to prevent photochemical degradation.[4]

Recommended Storage Conditions

Proper storage is essential to maintain the integrity, purity, and shelf life of this compound. The following recommendations are based on supplier data for related compounds and general laboratory best practices.

FormTemperatureDurationRecommendations
Solid (Powder) -20°CLong-term (up to 3 years for similar compounds)[2][3]Store in a tightly sealed container in a dry, dark place.[4]
2-8°CShort-term (up to 2 years for similar compounds)[2][3]Protect from moisture.
In Solution -80°CUp to 6 months[2][3]Use a suitable dry solvent (e.g., DMSO, DMF). Aliquot to avoid repeated freeze-thaw cycles.[2]
-20°CUp to 1 month[2][3]Aliquot to prevent contamination and degradation from repeated freeze-thaw cycles.[2]

Potential Degradation Pathway

The primary and most anticipated degradation pathway for this compound under ambient or stress conditions is the acid-catalyzed cleavage of the N-terminal Boc group. The O-ethyl ether is generally stable to the acidic conditions that cleave the Boc group.

The reaction proceeds via protonation of the Boc carbonyl oxygen, followed by the elimination of the stable tert-butyl cation, which subsequently forms isobutene and carbon dioxide.[4]

G cluster_main Acid-Catalyzed Degradation of this compound Boc_Tyr This compound Products H-D-Tyr(Et)-OH + Isobutene + CO₂ Boc_Tyr->Products Deprotection H_plus H⁺ (Acid)

Simplified acid-catalyzed degradation pathway.

Experimental Protocols for Stability Assessment

To definitively assess the stability of this compound, a forced degradation study is recommended.[6] This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and establish stability-indicating analytical methods.[7][8]

This protocol is adapted from general guidelines for stability testing.[4]

  • Sample Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions :

    • Acid Hydrolysis : Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis : Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation : Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.[4]

    • Thermal Degradation : Expose the solid powder to 60°C for 48 hours.[4]

    • Photodegradation : Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Control Sample : A control sample (unexposed stock solution) should be stored under recommended conditions (e.g., 2-8°C).[4]

  • Analysis : Analyze all samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

G start Prepare 1 mg/mL Stock Solution of this compound stress Expose to Stress Conditions start->stress control Control Sample (2-8°C) start->control acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base oxidation Oxidative Stress (3% H₂O₂, RT) stress->oxidation thermal Thermal Stress (Solid, 60°C) stress->thermal photo Photostability (UV Light) stress->photo analysis Analyze All Samples by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis data Quantify Degradation & Identify Degradants analysis->data

References

The Strategic Incorporation of Boc-D-Tyr(Et)-OH in Novel Peptide Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel peptide therapeutics with enhanced pharmacological profiles necessitates the exploration of non-canonical amino acids. Among these, derivatives of tyrosine play a pivotal role in modulating receptor affinity, improving metabolic stability, and fine-tuning the conformational properties of peptides. This technical guide focuses on N-α-tert-Butoxycarbonyl-O-ethyl-D-tyrosine (Boc-D-Tyr(Et)-OH), a valuable building block for the synthesis of innovative peptides. While direct literature on this compound is emerging, this document leverages extensive data from closely related analogs to provide a robust framework for its application in drug discovery.

Physicochemical and Structural Data

The unique structural features of this compound, including its D-stereoisomer configuration, the acid-labile Boc protecting group on the amine, and the stable ethyl ether protecting group on the phenolic side chain, make it a valuable tool for designing peptidomimetics.[1] These modifications can confer resistance to enzymatic degradation and modulate receptor binding affinity.[1] The properties of this compound are highly suitable for standard peptide synthesis workflows.[1]

PropertyValueReference(s)
IUPAC Name (2R)-3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid[2]
CAS Number 76757-92-1[2]
Molecular Formula C16H23NO5[2]
Molecular Weight 309.36 g/mol [2]
Appearance White to off-white powder/solid[1]
Purity ≥97%[1]
Storage Temperature 4°C[1]
Solubility Soluble in DMSO and DMF[1]

Applications in Peptidomimetic Design

The strategic incorporation of modified D-amino acids like this compound is a key technique for overcoming the limitations of natural peptide therapeutics. The D-configuration provides resistance to proteolytic degradation, while the O-ethyl group can influence ligand-receptor interactions. This is particularly relevant in fields such as opioid receptor modulation, where modified tyrosine residues are critical components of synthetic peptides.[1][3]

The following table presents biological activity data for representative enkephalin analogs containing a similar modified tyrosine residue, Dmt (O,O'-dimethyl-L-tyrosine), highlighting the potential for such modifications to enhance receptor affinity and functional activity.

Compound/AnalogReceptor Target(s)AssayBiological Activity ValueReference(s)
Analog 16 (Dmt-D-Ala-Gly-Phe-C-terminus)δ-opioid receptor (hDOR)Binding Affinity (Kᵢ)0.36 nM[4]
μ-opioid receptor (rMOR)Binding Affinity (Kᵢ)0.38 nM[4]
Mouse Vas DeferensFunctional Activity (IC₅₀)1.83 nM[4]
Guinea Pig IleumFunctional Activity (IC₅₀)8.51 nM[4]

Experimental Protocols

The following is a detailed protocol for the manual solid-phase synthesis of a peptide incorporating this compound using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. This protocol is based on established methods for similar protected amino acids.[3][5]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Boc/Bzl Strategy

1. Resin Preparation:

  • Resin Swelling: Place the desired amount of Merrifield or PAM resin in a reaction vessel. Wash the resin three times with dichloromethane (DCM) to remove impurities and to swell the resin. Allow the resin to swell in DCM for at least 30 minutes.[5]

2. First Amino Acid Attachment (if starting a new synthesis):

  • This step is for attaching the C-terminal amino acid to the resin. If you are starting with a pre-loaded resin, proceed to step 3.

  • Cesium Salt Method: Dissolve the first Boc-protected amino acid (2.5 mmol) in a mixture of ethanol and water. Neutralize with an aqueous solution of cesium carbonate (Cs₂CO₃) to pH 7.0. Lyophilize to obtain the Boc-amino acid cesium salt.[3]

  • Dissolve the cesium salt in DMF (10 mL) and add it to the swollen resin. Heat the mixture at 50°C for 24 hours.[3]

  • Wash the resin with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.[3]

3. Peptide Chain Elongation (One Cycle):

  • Boc Deprotection:

    • Wash the resin with DCM (3 x 10 mL).[3]

    • Add a solution of 50% (v/v) trifluoroacetic acid (TFA) in DCM to the resin. Agitate the mixture for 1-2 minutes and drain.[5]

    • Add a fresh portion of 50% TFA in DCM. Agitate for 20-30 minutes.[5]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[5]

  • Neutralization:

    • This step is crucial to deprotonate the N-terminal ammonium salt to the free amine.[5]

    • Add a 10% (v/v) solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin.[5]

    • Agitate for 2 minutes. Repeat the neutralization step one more time.[5]

    • Wash the resin with DMF (5 x 10 mL).[3]

  • Coupling of this compound:

    • Pre-activation: In a separate vessel, dissolve this compound (3 equivalents), 1-Hydroxybenzotriazole (HOBt) (3 equivalents), and N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) in DMF. Allow the mixture to pre-activate for 10-15 minutes at room temperature.[5]

    • Coupling: Add the pre-activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.[3]

    • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, recouple for another hour.[3]

    • Capping (if necessary): If the coupling reaction is incomplete after a second attempt, any unreacted amino groups should be capped to prevent the formation of deletion sequences.[5]

  • Washing:

    • Wash the resin with DMF (3x) and DCM (3x).[6]

4. Final Cleavage and Deprotection:

  • HF Cleavage:

    • This is a standard but hazardous procedure requiring specialized equipment.

    • Treat the dried peptide-resin with anhydrous hydrogen fluoride (HF) with a scavenger such as anisole.

  • TFMSA Cleavage (Alternative to HF):

    • Trifluoromethanesulfonic acid (TFMSA) is a strong acid alternative.[5]

    • Treat the dried peptide-resin with a solution of TFMSA/TFA/thioanisole. After 1-2 hours, precipitate the peptide with cold diethyl ether.[5]

    • Wash the peptide pellet several times with cold diethyl ether and dry under vacuum.[5]

5. Purification and Analysis:

  • The crude peptide is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

  • Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).[5]

  • Purify the peptide using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).[5]

  • Characterize the final product by mass spectrometry and analytical HPLC to confirm purity and identity.[4]

Visualizing the Workflow and Potential Biological Context

To better illustrate the processes involved, the following diagrams outline the experimental workflow and a potential biological target for peptides synthesized with this compound.

G cluster_synthesis Boc-SPPS Cycle Start Start Resin_Swelling Resin Swelling in DCM Start->Resin_Swelling Boc_Deprotection Boc Deprotection (TFA/DCM) Resin_Swelling->Boc_Deprotection Neutralization Neutralization (DIEA/DCM) Boc_Deprotection->Neutralization Amino_Acid_Coupling Amino Acid Coupling (this compound + DIC/HOBt) Neutralization->Amino_Acid_Coupling Washing Washing (DMF/DCM) Amino_Acid_Coupling->Washing Kaiser_Test Kaiser Test Washing->Kaiser_Test Kaiser_Test->Amino_Acid_Coupling Incomplete Recouple All_Residues_Added All Residues Added? Kaiser_Test->All_Residues_Added Coupling Complete All_Residues_Added->Boc_Deprotection No Final_Cleavage Final Cleavage (e.g., HF or TFMSA) All_Residues_Added->Final_Cleavage Yes Purification Purification (RP-HPLC) Final_Cleavage->Purification End End Purification->End

Caption: General workflow for a single amino acid coupling cycle in Boc-SPPS.

Peptidomimetics developed using building blocks like this compound often target cell surface receptors, such as G-protein coupled receptors (GPCRs).[1] For instance, modified tyrosine residues are critical components of opioid peptides that target μ (mu) and δ (delta) opioid receptors.[1] The diagram below illustrates a generalized GPCR signaling cascade that such a peptidomimetic could modulate.[1]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Peptide Peptide containing D-Tyr(Et) GPCR GPCR Peptide->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-D-Tyr(Et)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy is a robust and widely adopted method for the chemical synthesis of peptides.[1] This document provides a detailed protocol and application notes for the incorporation of the non-canonical amino acid Boc-D-Tyr(Et)-OH into a peptide sequence. The use of a D-amino acid enhances peptide stability against enzymatic degradation, while the ethyl ether on the tyrosine side chain offers a stable protecting group throughout the synthesis that can be removed during the final cleavage step. This derivative is a valuable building block for creating novel peptidomimetics with potentially altered receptor affinity, selectivity, and pharmacokinetic profiles.

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy employs the acid-labile Boc group for temporary Nα-protection, which is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA).[2] Side-chain protecting groups are typically more robust and are cleaved only at the final step with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2] The ethyl ether of the tyrosine side chain is stable to the repetitive TFA treatments required for Boc group removal and necessitates a strong acid for its cleavage.

Data Presentation

Table 1: Reagents and Solvents for Boc-SPPS
Reagent/SolventAbbreviationPurpose
DichloromethaneDCMResin swelling, washing, solvent for deprotection
N,N-DimethylformamideDMFResin swelling, washing, solvent for coupling
Trifluoroacetic acidTFANα-Boc deprotection
DiisopropylethylamineDIEANeutralization of the peptide-resin
This compound-Amino acid building block
Coupling ReagentsHBTU, HATU, DIC/HOBtActivation of carboxylic acid for amide bond formation
ScavengersAnisole, p-cresol, thioanisoleTrapping of carbocations during final cleavage
Cleavage ReagentsHydrogen Fluoride, Trifluoromethanesulfonic acidCleavage of peptide from resin and removal of side-chain protecting groups
Diethyl ether (cold)Et2OPrecipitation of the crude peptide
Table 2: Typical Parameters for a Boc-SPPS Cycle
ParameterValue/RangeNotes
Resin Substitution Level0.4 - 0.8 mmol/gLower substitution is often beneficial for longer or more complex peptides.[3]
Boc-Amino Acid Excess2.5 - 3.0 equivalentsAn excess of amino acid and coupling reagents helps to drive the reaction to completion.[3]
Coupling Time1 - 2 hoursCan be monitored by a qualitative method like the Kaiser test.[3]
Deprotection Time20 - 30 minutesTypically performed in two steps: a brief pre-wash followed by a longer treatment.[1]
Cleavage Time1 - 2 hours at 0°CDependent on the specific cleavage cocktail and peptide sequence.[3]
Crude Peptide Yield60 - 85%Highly dependent on the length and sequence of the peptide.[3]

Experimental Protocols

I. Resin Preparation and First Amino Acid Attachment

The choice of resin dictates the C-terminal functionality of the final peptide. Merrifield or PAM resins are used for peptides with a C-terminal carboxylic acid, while MBHA resin is used for C-terminal amides.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin, 1 g, 0.5 mmol/g substitution) in DCM (10 mL) for 1 hour in a reaction vessel.[3]

  • First Amino Acid Attachment (Cesium Salt Method):

    • Dissolve the C-terminal Boc-amino acid (2.5 mmol) in a mixture of ethanol and water.

    • Neutralize the solution to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃).

    • Lyophilize the solution to obtain the Boc-amino acid cesium salt.

    • Dissolve the cesium salt in DMF (10 mL) and add it to the swollen resin.

    • Heat the mixture at 50°C for 24 hours.

    • Wash the resin with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).

    • Dry the resin under vacuum.[3]

II. Peptide Chain Elongation Cycle for this compound

This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the peptide sequence.

SPPS_Cycle Start Start with Peptide-Resin (Free N-terminus) Deprotection 1. Nα-Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 2. Washing (DCM, IPA, DCM) Deprotection->Wash1 Neutralization 3. Neutralization (5% DIEA in DCM) Wash1->Neutralization Wash2 4. Washing (DCM) Neutralization->Wash2 Coupling 5. Coupling (Activate this compound with HBTU/DIEA in DMF) Wash2->Coupling Wash3 6. Washing (DMF, DCM) Coupling->Wash3 End Peptide-Resin + 1 Residue (Boc-Protected N-terminus) Wash3->End

Caption: A single cycle of peptide chain elongation in Boc-SPPS.

  • Nα-Boc Deprotection:

    • Wash the peptide-resin with DCM (3 x 10 mL).

    • Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 2 minutes.

    • Filter and add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20-30 minutes.[1]

    • Wash the resin with DCM (3x), Isopropanol (1x), and DCM (3x).[1]

  • Neutralization:

    • Add a solution of 5% DIEA in DCM to the resin and agitate for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (3x).[1]

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.[1] Due to the potential for steric hindrance, a longer coupling time or a second coupling may be necessary.

    • Monitor the reaction for the presence of free primary amines using a qualitative ninhydrin (Kaiser) test. A yellow color indicates a complete reaction, while a blue/purple color signifies an incomplete coupling.[1]

  • Washing: After complete coupling, wash the resin sequentially with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

III. Final Cleavage and Deprotection

This final step cleaves the completed peptide from the resin and removes the side-chain protecting groups, including the ethyl ether from the D-tyrosine residue. Strong acids like HF or TFMSA are required.

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a well-ventilated fume hood by trained personnel.

Cleavage_Workflow Start Start with Dried Peptide-Resin Cleavage 1. Strong Acid Cleavage (e.g., HF/anisole, 0°C, 1-2h) Start->Cleavage Precipitation 2. Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Washing 3. Washing (Cold Diethyl Ether) Precipitation->Washing Purification 4. Purification (RP-HPLC) Washing->Purification End Final Purified Peptide Purification->End

Caption: General workflow for the final cleavage and purification of the synthetic peptide.

HF Cleavage Protocol:

  • Preparation: Dry the final peptide-resin under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of HF and a scavenger, such as anisole, in a 9:1 (v/v) ratio. The scavenger is crucial to trap the ethyl and other carbocations generated during cleavage, preventing side reactions.

  • Cleavage Reaction:

    • Cool the peptide-resin in the HF apparatus.

    • Add the cleavage cocktail to the resin.

    • Stir the mixture at 0°C for 1-2 hours.

  • HF Evaporation: Remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation and Washing:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Wash the precipitate several times with cold diethyl ether to remove scavengers and organic-soluble impurities.[1]

  • Extraction and Lyophilization: Dissolve the crude peptide in an aqueous solution (e.g., 10% acetic acid) and lyophilize to obtain the final peptide powder.

TFMSA Cleavage Protocol (Alternative to HF):

  • Preparation: Dry the peptide-resin under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFMSA, TFA, and a scavenger such as thioanisole.

  • Cleavage Reaction:

    • Treat the dried peptide-resin with the cleavage cocktail.

    • Stir the mixture at room temperature for 1.5 - 2 hours.

  • Work-up:

    • Filter the resin and wash with a small volume of fresh TFA.

    • Precipitate the peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the peptide pellet with cold ether and dry under vacuum.

Conclusion

The incorporation of this compound into peptides using Boc-SPPS is a viable strategy for the development of novel peptidomimetics. The protocol outlined above, based on established Boc-SPPS methodologies for similar amino acids, provides a solid framework for the synthesis of such peptides. The ethyl ether protecting group on the tyrosine side chain is expected to be stable throughout the synthesis and can be removed during the final strong acid cleavage step. Careful selection of coupling conditions and the use of an appropriate scavenger cocktail during cleavage are critical for achieving high purity and yield of the final product. Researchers should perform initial small-scale cleavage experiments to optimize conditions for their specific peptide sequence.

References

Application Notes and Protocols for the Incorporation of Boc-D-Tyr(Et)-OH into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the non-natural, protected amino acid N-α-tert-butyloxycarbonyl-O-ethyl-D-tyrosine (Boc-D-Tyr(Et)-OH) into synthetic peptides. The inclusion of this modified amino acid is a valuable strategy in medicinal chemistry and drug discovery to enhance the pharmacological properties of peptides, such as metabolic stability, receptor affinity, and bioavailability.[1]

Introduction

This compound is a derivative of the D-enantiomer of tyrosine, featuring two key protecting groups:

  • Boc (tert-butyloxycarbonyl) Group: This acid-labile group protects the α-amino functionality, preventing unwanted reactions during peptide bond formation. It is readily removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA).[2][]

  • Ethyl (Et) Ether Group: The phenolic hydroxyl group of the tyrosine side chain is protected by a stable ethyl ether. This prevents side reactions at this nucleophilic site during synthesis. The ethyl ether is robust and stable under the acidic conditions used for Boc group removal, making it compatible with the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in solid-phase peptide synthesis (SPPS).[4][5]

The D-configuration of the amino acid backbone significantly increases the peptide's resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thus prolonging its in vivo half-life.[1][2]

Physicochemical and Structural Data

A summary of the key properties of this compound is provided below for easy reference.

PropertyValue
IUPAC Name (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid
Molecular Formula C₁₆H₂₃NO₅
Molecular Weight 309.36 g/mol
Appearance White to off-white solid
Purity ≥97%
Solubility Soluble in DMF, DCM, DMSO
Storage Temperature 4°C

Experimental Protocols

The following protocols detail the manual incorporation of this compound into a peptide sequence using Boc-based Solid-Phase Peptide Synthesis (SPPS).

Resin Preparation and First Amino Acid Attachment

The choice of resin depends on the desired C-terminal functionality of the peptide (acid or amide).

  • For C-terminal carboxylic acids: Merrifield or PAM resins are commonly used.[5]

  • For C-terminal amides: MBHA or BHA resins are suitable.[5]

Protocol for Attachment to Merrifield Resin (Cesium Salt Method):

  • Swell the Merrifield resin (1 g, 0.5-1.0 mmol/g substitution) in Dichloromethane (DCM, 10 mL) for 1 hour in a reaction vessel.

  • Wash the resin with N,N-Dimethylformamide (DMF, 3 x 10 mL).

  • In a separate flask, dissolve the C-terminal Boc-amino acid (2.5 mmol) in a mixture of ethanol and water.

  • Neutralize the solution to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃).[4]

  • Lyophilize the solution to obtain the Boc-amino acid cesium salt.

  • Dissolve the dried cesium salt in DMF (10 mL) and add it to the swollen resin.

  • Heat the mixture at 50°C for 12-24 hours.[6]

  • Wash the resin sequentially with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).

  • Dry the resin under vacuum.

Peptide Chain Elongation: One Cycle of Deprotection, Neutralization, and Coupling

This cycle is repeated for each amino acid to be incorporated into the peptide sequence.

Workflow for a single Boc-SPPS cycle:

Resin Peptide-Resin (N-terminally Boc-protected) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling (Boc-AA-OH, Coupling Reagent) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 NextCycle Ready for Next Cycle Wash3->NextCycle Start Positive Kaiser Test (Incomplete Coupling) Action1 Perform Double Coupling Start->Action1 Decision1 Still Positive? Action1->Decision1 Action2 Switch to a More Potent Coupling Reagent (e.g., HATU) Decision1->Action2 Yes End Proceed to Next Deprotection Step Decision1->End No Decision2 Still Positive? Action2->Decision2 Action3 Optimize Reaction Conditions (Increase time/temperature) Decision2->Action3 Yes Decision2->End No Decision3 Still Positive? Action3->Decision3 Action4 Verify Reagent Quality Decision3->Action4 Yes Decision3->End No Decision4 Issues Persist? Action4->Decision4 Action5 Cap Unreacted Amines (e.g., with Acetic Anhydride) Decision4->Action5 Yes Decision4->End No Action5->End

References

Application Notes and Protocols for Coupling Boc-D-Tyr(Et)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of non-canonical amino acids into peptide structures is a critical strategy in modern drug discovery, often imparting enhanced stability, receptor affinity, and favorable pharmacokinetic profiles. Boc-D-Tyr(Et)-OH, a derivative of D-tyrosine with a tert-butyloxycarbonyl (Boc) protecting group on the amine and a stable ethyl ether on the phenolic hydroxyl group, is a valuable building block. However, the bulky nature of both the Boc group and the modified side chain presents a significant steric hindrance challenge during solid-phase peptide synthesis (SPPS).[1] The successful incorporation of this sterically demanding residue is highly dependent on the selection of an appropriate and highly efficient coupling reagent to ensure high yields and maintain the stereochemical integrity of the peptide.

Comparison of Recommended Coupling Reagents

The efficiency of coupling sterically hindered amino acids like this compound varies significantly with the choice of activating agent. Uronium/aminium and phosphonium salt-based reagents are generally more effective than standard carbodiimides for these challenging couplings.[2] The following table summarizes the performance of common coupling reagents. The data is extrapolated from studies on other sterically hindered amino acids and provides a comparative guide for reagent selection.[1][3]

Table 1: Performance of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassRelative EfficiencyTypical Coupling TimeRisk of RacemizationKey Considerations
DIC/HOBt CarbodiimideGood1 - 4 hoursLow to ModerateCost-effective and widely used. The byproduct of DIC (diisopropylurea) is soluble, which is advantageous for SPPS. Addition of HOBt is essential to suppress racemization.[4][5][6]
HBTU Uronium/Aminium SaltVery Good15 - 60 minutesLowA reliable and widely used reagent that is faster than carbodiimide methods. It forms a reactive OBt-ester.[3][4]
HATU Uronium/Aminium SaltExcellent15 - 45 minutesVery LowConsidered one of the most efficient reagents, especially for hindered couplings.[2] It forms a highly reactive OAt-ester, leading to faster and more complete reactions.[3]
HCTU Uronium/Aminium SaltExcellent15 - 45 minutesLowA more cost-effective alternative to HATU with similar high reactivity and efficiency.[1]
PyBOP Phosphonium SaltVery Good15 - 60 minutesLowA powerful phosphonium-based reagent, effective for difficult couplings with reduced risk of side reactions compared to some uronium salts.[2]
COMU Uronium/Aminium SaltExcellent15 - 45 minutesVery LowA highly reactive reagent with an improved safety profile, as it does not release potentially explosive benzotriazole byproducts.[4][7]

Workflow for Boc-SPPS Coupling Cycle

The following diagram illustrates the key steps in a single cycle of amino acid incorporation using the Boc-SPPS methodology.

SPPS_Workflow cluster_main Boc-SPPS Single Coupling Cycle Resin Peptide-Resin (Free N-terminus) Deprotection 1. Nα-Boc Deprotection (50% TFA in DCM) Wash1 2. Washing (DCM, IPA) Deprotection->Wash1 Neutralization 3. Neutralization (10% DIEA in DCM/DMF) Wash1->Neutralization Wash2 4. Washing (DCM/DMF) Neutralization->Wash2 Coupling 5. Coupling (this compound + Coupling Reagent) Wash2->Coupling Wash3 6. Washing (DMF, DCM) Coupling->Wash3 Monitoring 7. Monitoring (Kaiser Test) Wash3->Monitoring Monitoring->Coupling Positive Resin_End Peptide-Resin (Elongated Chain) Monitoring->Resin_End Negative

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Experimental Protocols

The following protocols describe a single coupling cycle for the incorporation of this compound onto a solid support resin with a free N-terminal amine.

General Preparatory Steps (Prior to Coupling)
  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes in a reaction vessel. Drain the DCM.

  • Nα-Boc Deprotection:

    • Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin. Agitate for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[4][8]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DCM (3x) to remove residual acid.[4]

  • Neutralization:

    • Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes.[8]

    • Drain and repeat the neutralization step.

    • Wash the resin thoroughly with DCM (3x) and then with N,N-Dimethylformamide (DMF) (3x) to prepare for coupling.

Protocol 1: Standard Coupling using DIC/HOBt

This method is a reliable and cost-effective choice for many standard couplings.[6]

  • Reagent Preparation (Pre-activation): In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading) and 1-Hydroxybenzotriazole (HOBt) (3.0 eq.) in a minimal amount of DMF.[8]

  • Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq.) to the solution and allow the mixture to pre-activate for 10-15 minutes at room temperature.[8]

  • Coupling Reaction: Add the pre-activated amino acid solution to the drained, neutralized resin. Agitate the mixture for 1-4 hours at room temperature.[6][8]

  • Monitoring and Washing: Proceed to the monitoring step as described below.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high coupling efficiency, especially when steric hindrance is a major concern.[3]

  • Reagent Preparation (Pre-activation): In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.[1] For particularly difficult sequences, N-methylpyrrolidone (NMP) can be used for its superior solvating properties.[2]

  • Add DIEA (6.0 eq.) to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature.[1]

  • Coupling Reaction: Immediately add the activated amino acid solution to the drained, neutralized resin. Agitate the mixture for 15-60 minutes at room temperature.

  • Monitoring and Washing: Proceed to the monitoring step as described below.

Monitoring the Coupling Reaction
  • Kaiser (Ninhydrin) Test: After the coupling reaction, take a small sample of the resin beads, wash them thoroughly with DMF and ethanol, and perform a qualitative ninhydrin test to check for the presence of free primary amines.[4][6]

    • Negative Result (Yellow/Brown Beads): Indicates a complete or near-complete reaction. Proceed with washing the bulk resin with DMF (3x) and DCM (3x) to prepare for the next deprotection cycle.

    • Positive Result (Blue/Purple Beads): Signifies incomplete coupling. The coupling step should be repeated.

Troubleshooting Difficult Couplings

If the ninhydrin test remains positive after the initial coupling attempt, consider the following strategies:

ProblemRecommended Solution(s)
Incomplete Coupling 1. Recouple: Drain the reaction vessel and repeat the coupling step using a fresh solution of activated amino acid. This is often the simplest and most effective solution.[2] 2. Extend Reaction Time: For very hindered couplings, increase the agitation time to several hours or even overnight.[2] 3. Use a More Potent Reagent: If using DIC/HOBt, switch to a more powerful reagent like HATU, HCTU, or COMU for the recoupling step.[2] 4. Improve Solvation: Switch the reaction solvent from DMF to NMP or a mixture of DCM/DMF/NMP (1:1:1) to minimize peptide aggregation and improve reagent access.[2] 5. Capping: If coupling remains incomplete after a second attempt, cap the unreacted free amines by treating the resin with a solution of acetic anhydride and DIEA in DMF. This prevents the formation of deletion peptide sequences in the final product.[8]

References

Application Notes and Protocols for the TFA-Mediated Deprotection of Boc-D-Tyr(Et)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis, valued for its stability under various conditions and its facile removal with acids. Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection. This document provides detailed application notes and protocols for the deprotection of N-α-Boc-O-ethyl-D-tyrosine (Boc-D-Tyr(Et)-OH), a key building block in the synthesis of modified peptides. The ethyl ether on the tyrosine side chain is a permanent protecting group, stable to the acidic conditions of Boc removal, thus preventing side reactions at the phenolic hydroxyl group.

Peptides incorporating D-amino acids, such as D-tyrosine, are of significant interest in drug discovery as they can exhibit increased resistance to enzymatic degradation, leading to improved pharmacokinetic profiles. Specifically, D-tyrosine derivatives are often incorporated into peptides targeting opioid receptors, highlighting the importance of efficient and clean synthesis of these building blocks.

Deprotection Mechanism

The acid-catalyzed deprotection of the Boc group proceeds through a well-established mechanism. The reaction is initiated by the protonation of the Boc group's carbonyl oxygen by TFA. This is followed by the cleavage of the protonated Boc group, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine. The resulting amine is then protonated by the excess TFA to form the ammonium trifluoroacetate salt.

deprotection_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Tyr This compound Protonated_Boc Protonated this compound Boc_Tyr->Protonated_Boc + H⁺ (from TFA) TFA_reactant TFA Carbamic_acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_acid tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Cleavage Deprotected_Tyr H-D-Tyr(Et)-OH • TFA Carbamic_acid->Deprotected_Tyr Decarboxylation CO2 CO2 Carbamic_acid->CO2 Isobutylene Isobutylene tBu_cation->Isobutylene - H⁺

Caption: Mechanism of TFA-mediated Boc deprotection.

Potential Side Reactions and Mitigation

The primary side reaction of concern during the deprotection of tyrosine-containing peptides is the alkylation of the electron-rich aromatic ring of tyrosine by the liberated tert-butyl cation. While the permanent ethyl protection on the hydroxyl group of this compound deactivates the ring compared to an unprotected tyrosine, the risk of C-alkylation is still present.

To minimize this side reaction, the use of "scavengers" in the deprotection cocktail is highly recommended. Scavengers are nucleophilic species that effectively trap the tert-butyl cations before they can react with the peptide.

Table 1: Common Scavengers for Boc Deprotection

ScavengerTypical Concentration (v/v)Notes
Triisopropylsilane (TIS)2.5% - 5%Effective at reducing the tert-butyl cation to isobutane.
Thioanisole5%Can also help prevent side reactions with methionine and tryptophan residues.
Water2.5% - 5%Acts as a proton source and can help hydrolyze the tert-butyl cation.

Experimental Protocols

The following protocols are provided as general guidelines. Optimal conditions may vary depending on the specific peptide sequence and scale of the reaction.

Protocol 1: Solution-Phase Boc Deprotection of this compound

This protocol describes a standard procedure for the deprotection of this compound in solution.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional, but recommended)

  • Diethyl ether, cold

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.

  • If using a scavenger, add TIS (e.g., 5% v/v) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution. The final concentration of TFA can range from 20% to 50% (v/v) in DCM. A 1:1 mixture of TFA and DCM is commonly used.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To the resulting residue, add cold diethyl ether to precipitate the deprotected amino acid as its TFA salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Monitoring Deprotection by HPLC

Instrumentation:

  • Reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: 0.1% TFA in water

  • B: 0.1% TFA in acetonitrile

Gradient:

  • A linear gradient from 5% to 95% B over 20-30 minutes is a good starting point.

Detection:

  • UV detection at 220 nm and 280 nm.

Procedure:

  • At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot by diluting it with the initial mobile phase mixture.

  • Inject the diluted sample onto the HPLC system.

  • Monitor the disappearance of the starting material peak (this compound) and the appearance of the product peak (H-D-Tyr(Et)-OH).

Table 2: Representative Deprotection Conditions and Expected Outcomes

Note: Specific quantitative data for this compound is not extensively available in the literature. The following data is based on typical conditions for similar protected amino acids.

TFA Concentration (in DCM)ScavengerTemperatureTypical Reaction TimeExpected Yield
25%NoneRoom Temperature1 - 2 hours>90%
50%5% TIS0 °C to Room Temperature30 - 60 minutes>95%
Neat TFA5% TIS0 °C to Room Temperature15 - 30 minutes>95%

Application in Peptide Synthesis

This compound is a valuable building block in the solution-phase or solid-phase synthesis of peptides. The following diagram illustrates a typical workflow for a single coupling and deprotection cycle in solution-phase peptide synthesis.

sps_workflow start Start: Protected Amino Acid (e.g., Boc-AA-OH) coupling Coupling with Deprotected Peptide Ester start->coupling protected_peptide Protected Peptide coupling->protected_peptide deprotection Boc Deprotection (TFA/DCM) protected_peptide->deprotection deprotected_peptide Deprotected Peptide Ester (TFA Salt) deprotection->deprotected_peptide neutralization Neutralization (e.g., DIEA) deprotected_peptide->neutralization next_cycle Ready for Next Coupling Cycle neutralization->next_cycle next_cycle->coupling Next Boc-AA-OH opioid_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor Opioid Receptor (GPCR) g_protein G-protein (αβγ) receptor->g_protein Activation g_alpha Gα-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase camp cAMP ac->camp ATP to cAMP ligand Opioid Peptide (containing D-Tyr) ligand->receptor Binding g_alpha->ac Inhibition pka Protein Kinase A (PKA) camp->pka Activation cellular_response Cellular Response (e.g., Analgesia) pka->cellular_response Phosphorylation of target proteins

Application Notes and Protocols for Manual Boc-SPPS of Peptides Containing O-ethyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protecting group strategy remains a robust and effective method for the chemical synthesis of peptides. This approach is particularly valuable for the incorporation of non-natural amino acids, which can impart unique chemical and biological properties to the resulting peptides. O-ethyl-D-tyrosine is a derivative of the non-proteinogenic D-tyrosine, where the phenolic hydroxyl group is protected by an ethyl ether. This modification can enhance the stability of the peptide and modulate its interaction with biological targets.[1][2]

These application notes provide a detailed, step-by-step protocol for the manual solid-phase synthesis of peptides containing O-ethyl-D-tyrosine using Boc chemistry. The protocol covers all stages from resin preparation to peptide chain elongation.

Data Presentation

The following table summarizes the key reagents, solvents, and reaction parameters for the manual Boc-SPPS of a peptide containing O-ethyl-D-tyrosine.

Step Reagent/Solvent Concentration/Volume Time Purpose
Resin Swelling Dichloromethane (DCM)10-15 mL/g resin30-60 minTo swell the resin and prepare it for synthesis.[3][4]
Boc Deprotection 50% Trifluoroacetic acid (TFA) in DCM10 mL/g resin2 min (pre-wash) + 20-30 minTo remove the Nα-Boc protecting group.[5][6]
Washing after Deprotection DCM, Isopropanol (IPA), DCM3-5 washes each~5 min totalTo remove residual TFA and byproducts.[3][6]
Neutralization 10% Diisopropylethylamine (DIEA) in DCM2 x 10 mL/g resin2 x 2 minTo neutralize the N-terminal ammonium salt.[3][7]
Washing after Neutralization DCM3-5 washes~3 minTo remove excess base.[3]
Amino Acid Coupling Boc-amino acid, HBTU/HOBt, DIEA, DMF3-4 eq. AA, 3-4 eq. HBTU, 6-8 eq. DIEA1-2 hoursTo form the peptide bond.[8]
Washing after Coupling N,N-Dimethylformamide (DMF), DCM3-5 washes each~5 minTo remove excess reagents and byproducts.[8]
Monitoring Kaiser (Ninhydrin) TestN/A~5 minTo confirm the completion of the coupling reaction.[3][9]

Experimental Protocols

This section outlines the detailed methodology for the manual solid-phase synthesis of a peptide containing O-ethyl-D-tyrosine on a 0.1 mmol scale using a Merrifield resin.

Materials and Reagents:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-protected amino acids (including Boc-O-ethyl-D-tyrosine)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA), peptide synthesis grade

  • Diisopropylethylamine (DIEA), peptide synthesis grade

  • Isopropanol (IPA)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DCC/HOBt

  • Kaiser test kit (Ninhydrin, Pyridine, Phenol/n-butanol, KCN in pyridine)

  • SPPS reaction vessel with a frit

  • Shaker or vortexer

Protocol:

1. Resin Preparation and First Amino Acid Attachment (Loading)

  • Resin Swelling: Place the Merrifield resin (e.g., 200 mg, 0.5 mmol/g loading for a 0.1 mmol synthesis) in the reaction vessel. Add DCM (5-10 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.[4] Drain the DCM.

  • First Amino Acid Attachment (Cesium Salt Method):

    • Dissolve the C-terminal Boc-amino acid (0.2 mmol) in a mixture of ethanol and water.

    • Neutralize the solution to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃).

    • Lyophilize the solution to obtain the Boc-amino acid cesium salt.

    • Dissolve the cesium salt in DMF (5 mL) and add it to the swollen resin.

    • Heat the mixture at 50°C for 12-24 hours with agitation.

    • Wash the resin thoroughly with DMF, DMF/water (1:1), DMF, and finally DCM.

    • Dry the resin under vacuum.

2. Peptide Chain Elongation (One Cycle)

This cycle is repeated for each amino acid to be added to the peptide chain.

  • Boc Deprotection:

    • Wash the peptide-resin with DCM (3 x 5 mL).

    • Add a solution of 50% TFA in DCM (5 mL) to the resin and agitate for 2 minutes (pre-wash).[6]

    • Drain the solution and add a fresh 5 mL of 50% TFA in DCM. Agitate for 20-30 minutes.[6][10]

    • Drain the deprotection solution.

    • Wash the resin with DCM (3 x 5 mL), followed by IPA (2 x 5 mL), and then DCM (3 x 5 mL) to remove residual acid.[3][6]

  • Neutralization:

    • Add a solution of 10% DIEA in DCM (5 mL) to the resin and agitate for 2 minutes.[3]

    • Drain the solution and repeat the neutralization step once more.

    • Wash the resin thoroughly with DCM (5 x 5 mL) to remove excess base.[3]

  • Amino Acid Coupling (incorporating Boc-O-ethyl-D-tyrosine or other amino acids):

    • In a separate vial, dissolve the next Boc-amino acid (including Boc-O-ethyl-D-tyrosine) (0.3-0.4 mmol, 3-4 equivalents) and HBTU (0.3-0.4 mmol, 3-4 equivalents) in a minimal amount of DMF.[8]

    • Add DIEA (0.6-0.8 mmol, 6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[8]

    • Add the pre-activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.[8]

    • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates the completion of the coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.[3][9]

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 x 5 mL) and then DCM (3 x 5 mL) to remove excess reagents and byproducts.[8]

3. Final Steps

  • After the final amino acid has been coupled, perform a final Boc deprotection as described above.

  • Wash the peptide-resin extensively with DCM and methanol, then dry under vacuum.

  • The peptide is now ready for cleavage from the resin and removal of any side-chain protecting groups, which typically requires a strong acid like anhydrous hydrogen fluoride (HF).[11][12][13] This step requires specialized equipment and safety precautions.

Mandatory Visualization

Boc_SPPS_Workflow start Start: Swollen Peptide-Resin (Free N-terminus) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA, DCM) deprotection->wash1 neutralization Neutralization (10% DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Amino Acid Coupling (Boc-AA, HBTU, DIEA) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 kaiser_test Kaiser Test wash3->kaiser_test kaiser_test->coupling Positive (Recouple) end_cycle End of Cycle: Peptide-Resin (N-term Boc-protected) kaiser_test->end_cycle Negative repeat_cycle Repeat for Next Amino Acid end_cycle->repeat_cycle final_cleavage Final Cleavage (e.g., HF) end_cycle->final_cleavage Final Amino Acid Added repeat_cycle->deprotection

Caption: Workflow for a single cycle of manual Boc-SPPS.

References

Application Notes and Protocols for Boc-D-Tyr(Et)-OH in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-α-tert-butyloxycarbonyl-O-ethyl-D-tyrosine (Boc-D-Tyr(Et)-OH) in the design and synthesis of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but offer improved pharmacological properties, such as enhanced stability against enzymatic degradation, increased bioavailability, and improved receptor selectivity. The incorporation of non-natural amino acids like this compound is a key strategy in achieving these desirable therapeutic characteristics.

Introduction to this compound in Peptidomimetic Design

This compound is a protected D-amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its unique structural features contribute significantly to the development of robust peptidomimetic drug candidates:

  • D-Configuration: Natural proteases are highly specific for L-amino acids. The introduction of a D-amino acid like D-tyrosine at a specific position in a peptide sequence provides steric hindrance, rendering the peptide bond resistant to enzymatic cleavage and thereby extending the in-vivo half-life of the resulting peptidomimetic.

  • O-Ethyl Protecting Group: The ethyl ether on the phenolic side chain of tyrosine is a stable protecting group under the acidic conditions typically used for the removal of the N-terminal Boc group during SPPS. This prevents unwanted side reactions at the hydroxyl group.

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for the α-amino group. Its clean and efficient removal allows for the stepwise elongation of the peptide chain.

The strategic substitution of a natural L-amino acid with this compound in a lead peptide sequence can fine-tune its conformational properties, modulate receptor binding affinity, and ultimately enhance its therapeutic potential.

Data Presentation

The physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
IUPAC Name (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid
CAS Number 76757-92-1
Molecular Formula C₁₆H₂₃NO₅
Molecular Weight 309.36 g/mol [1]
Appearance White to off-white powder[2]
Melting Point 80-81 °C[2]
Solubility Soluble in DMF, DMSO
Storage Temperature 2-8°C[2]

Experimental Protocols

The following protocols are provided as a general guideline for the incorporation of this compound into a peptide sequence using manual Boc-SPPS. These protocols are adapted from standard procedures for similar protected D-amino acids, such as Boc-D-Tyr(Me)-OH, due to the limited specific literature for the ethyl derivative. Optimization may be required for specific peptide sequences.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - A Single Coupling Cycle

This protocol describes the steps for one cycle of deprotection, neutralization, and coupling for the incorporation of this compound.

Materials:

  • Peptide-resin (e.g., Merrifield resin with the initial amino acid attached)

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 20-30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.

    • Drain the TFA solution and wash the resin with DCM (3x) and DMF (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the neutralization step.

    • Wash the resin with DMF (5x).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated.

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage of the Peptidomimetic from the Resin

This protocol describes the final step of cleaving the synthesized peptidomimetic from the solid support and removing side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol, thioanisole)

  • Cold diethyl ether

Procedure:

Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and handling procedures.

  • Preparation: Dry the peptide-resin under vacuum for several hours.

  • Cleavage:

    • Transfer the dried resin to a specialized HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., 90% HF / 10% anisole).

    • Stir the mixture at 0°C for 1-2 hours.

  • Peptide Precipitation and Isolation:

    • Evaporate the HF under a stream of nitrogen.

    • Wash the resin with cold diethyl ether to precipitate the crude peptidomimetic.

    • Filter the precipitated peptide and wash it several times with cold diethyl ether.

  • Drying and Purification:

    • Dry the crude peptidomimetic under vacuum.

    • Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final product by mass spectrometry and analytical HPLC.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_downstream Downstream Processing Resin Start with Resin Swell 1. Resin Swelling (DCM) Resin->Swell Deprotect 2. Boc Deprotection (50% TFA in DCM) Swell->Deprotect Neutralize 3. Neutralization (10% DIEA in DMF) Deprotect->Neutralize Couple 4. Coupling (this compound + Coupling Reagents) Neutralize->Couple Wash 5. Washing (DMF, DCM) Couple->Wash Repeat Repeat for next amino acid Wash->Repeat Cleavage Cleavage from Resin (e.g., HF) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Characterization (MS, HPLC) Purification->Analysis Final Pure Peptidomimetic Analysis->Final

Caption: General workflow for the synthesis and purification of a peptidomimetic using this compound.

Logical Relationship in Peptidomimetic Design

peptidomimetic_design_logic Lead Lead Peptide (Natural L-amino acids) Problem Limitations: - Poor Stability (Protease Degradation) - Suboptimal Pharmacokinetics Lead->Problem Strategy Design Strategy: Incorporate this compound Problem->Strategy Synthesis Chemical Synthesis (Boc-SPPS) Strategy->Synthesis Result Resulting Peptidomimetic Synthesis->Result Improved Improved Properties: - Enhanced Proteolytic Stability - Modulated Receptor Binding - Improved Pharmacokinetics Result->Improved

Caption: The logical process of using this compound to improve the properties of a lead peptide.

Example Signaling Pathway: G-Protein Coupled Receptor (GPCR)

Many peptidomimetics are designed to target GPCRs. The incorporation of this compound can influence the binding and signaling of such receptors.

GPCR_pathway Ligand Peptidomimetic Ligand (with D-Tyr(Et)) Receptor GPCR Ligand->Receptor Binds G_Protein G-Protein (αβγ) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A generalized GPCR signaling pathway that can be targeted by peptidomimetics.

References

Application Notes and Protocols for the Synthesis of Peptides with Enhanced Stability Using Boc-D-Tyr(Et)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic application of peptides is often limited by their susceptibility to enzymatic degradation in vivo, leading to a short plasma half-life. A proven strategy to overcome this limitation is the incorporation of non-canonical amino acids, such as D-amino acid enantiomers.[1][2] Natural proteases are stereospecific and primarily recognize L-amino acids, rendering peptides containing D-amino acids significantly more resistant to proteolysis.[1][3]

This document provides detailed application notes and protocols for the synthesis of peptides with enhanced enzymatic stability using N-α-tert-Butyloxycarbonyl-O-ethyl-D-tyrosine (Boc-D-Tyr(Et)-OH). The O-ethyl group on the tyrosine side chain is a stable protecting group under the acidic conditions used for Boc deprotection, preventing unwanted side reactions. By incorporating this compound into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS), researchers can develop novel peptide therapeutics with improved pharmacokinetic profiles.

Data Presentation: Enhanced Peptide Stability with D-Amino Acid Incorporation

While specific quantitative data for the enzymatic stability of a peptide containing O-ethyl-D-tyrosine was not available in the reviewed literature, the following table provides representative data demonstrating the significant increase in stability when an L-amino acid is replaced with a D-amino acid in a peptide sequence. This data illustrates the principle of enhanced stability conferred by D-amino acid incorporation.

Peptide SequenceModificationHalf-life (t½)SpeciesKey Findings
(L)-GLP-1All L-amino acids< 1 hourIn vitro (Proteinase K)The native L-peptide is rapidly degraded by proteases.[4]
(D)-GLP-1All D-amino acids> 6 hours (80% remaining)In vitro (Proteinase K)The D-amino acid analogue shows significantly enhanced resistance to enzymatic degradation.[4]
SomatostatinAll L-amino acids~2-3 minutesHumanThe native peptide has a very short in vivo half-life.[5]
OctreotideContains D-Phe and D-Trp~1.5 hoursHumanThe incorporation of D-amino acids dramatically increases the in vivo half-life.[5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide using this compound

This protocol describes the manual Boc-SPPS of a model peptide on a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt, DCC)

  • Scavengers (e.g., anisole, p-cresol, thioanisole)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Cold diethyl ether

  • HPLC-grade water and acetonitrile

1. Resin Preparation and First Amino Acid Attachment:

  • Resin Swelling: Swell the Merrifield resin in DCM for 1 hour in a reaction vessel.

  • First Amino Acid Attachment (Cesium Salt Method):

    • Dissolve the C-terminal Boc-amino acid in a mixture of ethanol and water.

    • Neutralize to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃).

    • Lyophilize to obtain the Boc-amino acid cesium salt.

    • Dissolve the cesium salt in DMF and add it to the swollen resin.

    • Heat the mixture at 50°C for 24 hours.

    • Wash the resin with DMF, DMF/water (1:1), DMF, and DCM.

    • Dry the resin under vacuum.

2. Peptide Chain Elongation (One Cycle):

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

    • Filter and add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.[6][7]

    • Wash the resin with DCM, isopropanol, and then DCM again.

  • Neutralization:

    • Wash the resin with DMF.

    • Add a solution of 10% DIEA in DMF and agitate for 5 minutes. Repeat this step.[6]

    • Wash the resin with DMF.

  • Amino Acid Coupling (for standard Boc-amino acids):

    • In a separate vial, dissolve the next Boc-amino acid (3 eq.) and HOBt (3 eq.) in DMF.

    • Add DCC (3 eq.) in DCM and pre-activate for 10 minutes at 0°C.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Amino Acid Coupling (for this compound):

    • Follow the same procedure as for a standard amino acid, but extend the coupling time to 2-4 hours due to potential steric hindrance.[6] A double coupling may be necessary.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).

3. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Boc group is removed, wash the peptide-resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.

  • HF Cleavage:

    • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole).[8][9] The choice of scavengers is crucial to prevent side reactions with sensitive residues like Trp, Met, and Cys.[10][11]

    • Stir at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Wash the precipitate several times with cold ether and dry under vacuum.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Cleavage Cleavage & Purification Resin Start: Resin Swelling Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection 1. Swell & Start Cycle Neutralization Neutralization (10% DIEA in DMF) Deprotection->Neutralization 2. Remove Boc Coupling Amino Acid Coupling (Boc-AA-OH, HBTU/HOBt) Neutralization->Coupling 3. Prepare for Coupling Wash Wash Coupling->Wash 4. Add next AA Wash->Deprotection Repeat for next cycle Final_Wash Final Wash & Dry Wash->Final_Wash End of Synthesis Cleavage HF Cleavage (with Scavengers) Final_Wash->Cleavage 5. Prepare for Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation 6. Release Peptide Purification HPLC Purification Precipitation->Purification 7. Isolate Crude Peptide Analysis Analysis (MS, HPLC) Purification->Analysis 8. Purify

Experimental workflow for peptide synthesis and purification.

Protocol 2: Purification and Analysis of the Synthetic Peptide
  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water with 0.1% TFA and acetonitrile).

    • Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Collect fractions containing the desired peptide.

    • Lyophilize the pure fractions to obtain the final peptide product.

  • Analysis:

    • Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • Assess the purity of the final peptide using analytical RP-HPLC.

Protocol 3: In Vitro Serum Stability Assay

This protocol is a general method to assess the stability of the synthesized peptide in serum.[1]

Materials:

  • Purified synthetic peptide

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., acetonitrile with 0.1% TFA)

  • LC-MS system

Procedure:

  • Peptide Incubation:

    • Prepare a stock solution of the peptide in a suitable buffer.

    • Mix the peptide solution with human serum to a final desired concentration.

    • Incubate the mixture at 37°C.

  • Time Points:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), take an aliquot of the incubation mixture.

  • Sample Quenching:

    • Immediately add the aliquot to a tube containing the quenching solution to stop enzymatic activity.

    • Vortex and centrifuge to precipitate serum proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide in serum.

G cluster_Pathway Rationale for Enhanced Stability Peptide Peptide in Plasma Protease Protease Peptide->Protease Degradation Degradation Protease->Degradation leads to L_Peptide L-Amino Acid Peptide Binding Protease Binding L_Peptide->Binding Recognized by Protease D_Peptide D-Amino Acid Peptide No_Binding Steric Hindrance (No Binding) D_Peptide->No_Binding Not Recognized Binding->Degradation Stable_Peptide Stable Peptide No_Binding->Stable_Peptide

Signaling pathway of peptide degradation and D-amino acid stability.

Troubleshooting Common Issues in Boc-SPPS

IssuePossible CauseTroubleshooting Steps
Low Yield Incomplete coupling or deprotection.- Extend coupling/deprotection times.[6] - Perform a double coupling for hindered amino acids.[6] - Use fresh reagents.
Deletion Sequences Incomplete coupling.- Optimize coupling conditions (reagents, time). - Monitor each step with the Kaiser test.
Side Reactions Alkylation of sensitive residues (Trp, Met, Cys, Tyr).- Use an appropriate scavenger cocktail during cleavage.[10][11]
Aggregation Hydrophobic peptide sequences.- Use a lower substitution resin. - Perform in situ neutralization during coupling.[10]

Conclusion

The incorporation of this compound into peptide sequences is a valuable strategy for enhancing their stability against enzymatic degradation. The detailed protocols provided in these application notes offer a comprehensive guide for the synthesis, purification, and stability assessment of such modified peptides. By leveraging these methods, researchers can develop novel peptide-based therapeutics with improved pharmacokinetic properties, ultimately leading to more effective drug candidates.

References

Application Note and Protocol for the Coupling of Boc-D-Tyr(Et)-OH to Merrifield Resin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the covalent attachment of the first amino acid, Boc-D-Tyr(Et)-OH, to Merrifield resin, a foundational step in solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry. Merrifield resin, a chloromethylated polystyrene-divinylbenzene (PS-DVB) copolymer, is a widely used solid support for the synthesis of peptides with a C-terminal carboxylic acid.[1][2][3] The protocol described herein is based on the well-established cesium salt method, which is favored for its ability to minimize racemization and side reactions during the esterification process.[1][4][5][6]

The successful loading of the initial amino acid is a critical determinant for the overall success and purity of the final peptide product.[7] Inaccurate determination of resin loading can lead to the use of incorrect reagent equivalents in subsequent steps, potentially resulting in deletion sequences or wasteful excess of expensive reagents.[8] This protocol provides a robust method for achieving efficient and quantifiable loading of this compound onto Merrifield resin.

Data Presentation

The following table summarizes typical quantitative parameters associated with the loading of Boc-amino acids onto Merrifield resin and subsequent Boc-SPPS cycles. These values are representative and may vary depending on the specific sequence, scale, and laboratory conditions.

ParameterTypical ValueNotes
Resin
Resin TypeMerrifield (1% DVB, chloromethylated polystyrene)Standard resin for Boc-SPPS to produce peptide acids.[1]
Initial Resin Substitution0.4 - 1.0 mmol/gProvided by the manufacturer; crucial for calculating reagent stoichiometry.[4][9]
First Amino Acid Loading
MethodCesium Salt MethodMinimizes racemization and side reactions.[6]
Boc-Amino Acid Excess1.0 - 1.5 equivalents (relative to resin substitution)An excess drives the reaction towards completion.[1][10]
Reaction Temperature50°CEnsures a reasonable reaction rate.[1][5]
Reaction Time12 - 24 hoursMonitored for completion.[11][12]
Loading Efficiency>90%Can be determined gravimetrically or by various analytical methods.[12]
Peptide Chain Elongation
Boc Deprotection Reagent50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)Standard condition for removing the Nα-Boc group.[4]
Neutralization Reagent5-10% Diisopropylethylamine (DIEA) in DCM or DMFNeutralizes the trifluoroacetate salt before the next coupling step.[13]
Coupling ReagentsDCC/HOBt or HBTU/DIEACommon activators for forming the peptide bond.[9][11]
Coupling Efficiency per Cycle>99%Monitored by qualitative tests like the Kaiser (ninhydrin) test.[14]
Final Product
Cleavage ReagentAnhydrous Hydrogen Fluoride (HF) or TFMSAStrong acids required to cleave the peptide from the resin.[1][14]
Crude Peptide Purity (HPLC)60 - 80%Highly dependent on the peptide length and sequence.[12]
Final Purified Peptide Yield15 - 40%Post-purification yield after preparative HPLC.[12]

Experimental Workflow Diagram

Coupling_Workflow Workflow for Coupling this compound to Merrifield Resin cluster_prep Preparation of this compound Cesium Salt cluster_coupling Coupling to Merrifield Resin cluster_wash Washing and Drying dissolve_aa Dissolve this compound in Methanol/Water titrate Titrate to pH 7.0 with aq. Cs₂CO₃ dissolve_aa->titrate evaporate1 Evaporate to Dryness titrate->evaporate1 dry_dmf1 Add DMF and Evaporate to Dryness (Anhydrous Salt) evaporate1->dry_dmf1 dry_dmf2 Repeat DMF Evaporation dry_dmf1->dry_dmf2 add_cs_salt Add Dry Cesium Salt to Swollen Resin dry_dmf2->add_cs_salt Dried Cesium Salt swell_resin Swell Merrifield Resin in DMF swell_resin->add_cs_salt react Shake at 50°C for 24 hours add_cs_salt->react filter_resin Filter the Resin react->filter_resin wash_dmf Wash with DMF filter_resin->wash_dmf Coupled Resin wash_aq_dmf Wash with 50% aq. DMF wash_dmf->wash_aq_dmf wash_aq_meoh Wash with 50% aq. Methanol wash_aq_dmf->wash_aq_meoh wash_meoh Wash with Methanol wash_aq_meoh->wash_meoh dry_resin Dry Resin in vacuo wash_meoh->dry_resin

Caption: Workflow for the cesium salt mediated coupling of this compound to Merrifield resin.

Experimental Protocols

This section provides a detailed methodology for the attachment of this compound to Merrifield resin via the cesium salt method.

Materials and Reagents
  • This compound

  • Merrifield Resin (1% DVB, 100-200 mesh, ~1.0 mmol Cl/g)

  • Cesium Carbonate (Cs₂CO₃)

  • Methanol (MeOH), ACS grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), ACS grade

  • Deionized Water (H₂O)

  • Reaction vessel with shaker and heating capabilities

  • Filtration apparatus (sintered glass funnel)

Protocol 1: Preparation of this compound Cesium Salt

This procedure converts the carboxylic acid of the Boc-protected amino acid into its cesium salt, which is highly reactive towards the chloromethyl groups on the Merrifield resin.

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0-1.2 equivalents relative to the resin's chlorine substitution) in methanol (approximately 5 mL per mmol of amino acid).[1]

  • Neutralization: Add deionized water (approximately 0.5 mL per mmol of amino acid) to the solution.[1] While stirring, slowly add a 20% aqueous solution of cesium carbonate until the pH of the solution reaches and is maintained at 7.0.[1][5]

  • Evaporation: Remove the solvents (methanol and water) by rotary evaporation to obtain a solid residue.[1][5]

  • Anhydrous Preparation: To ensure the cesium salt is completely dry, which is critical for the subsequent reaction, perform the following steps:[1][6] a. Add DMF (approximately 2.5 mL per mmol of the initial amino acid) to the flask and evaporate to dryness under reduced pressure at 45°C.[1] b. Repeat the addition and evaporation of DMF one more time to ensure the removal of any residual water. The resulting dry, white solid is the this compound cesium salt.[1]

Protocol 2: Coupling of this compound Cesium Salt to Merrifield Resin

This protocol describes the esterification reaction between the cesium salt and the chloromethylated resin.

  • Resin Swelling: Place the Merrifield resin (1.0 equivalent) in a suitable reaction vessel. Add DMF (approximately 6-8 mL per gram of resin) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[1][5] For resins with higher cross-linking, a longer swelling time may be necessary.

  • Coupling Reaction: Add the completely dry this compound cesium salt (prepared in Protocol 1) to the swollen resin.[1]

  • Incubation: Secure the reaction vessel on an orbital shaker and heat the mixture to 50°C. Allow the reaction to proceed for 24 hours with continuous agitation.[1][10]

  • Filtration: After the reaction period, allow the vessel to cool to room temperature. Filter the resin using a sintered glass funnel and discard the filtrate.

Protocol 3: Washing the Aminoacyl-Resin

A thorough washing procedure is essential to remove unreacted reagents and byproducts, ensuring that the subsequent steps of peptide synthesis begin with a clean substrate.

  • DMF Wash: Wash the resin thoroughly with DMF (3 times, using ~10 mL per gram of initial resin for each wash).[1][10]

  • Aqueous DMF Wash: Wash the resin with a 1:1 (v/v) mixture of DMF and water (3 times).[1][10] This step helps to remove any remaining water-soluble impurities.

  • Aqueous Methanol Wash: Wash the resin with a 1:1 (v/v) mixture of methanol and water (3 times).[10]

  • Methanol Wash: Wash the resin with methanol (3 times) to remove residual water and DMF.[1][10]

  • Drying: Dry the resulting Boc-D-Tyr(Et)-Merrifield resin under high vacuum to a constant weight.[1][10]

The loading of the first amino acid can be determined quantitatively by methods such as gravimetric analysis (measuring the weight gain of the resin), or indirectly by cleaving the amino acid from a small sample of resin and quantifying it. More advanced methods like quantitative NMR can also be employed.[7] The accurately determined loading value should be used for stoichiometric calculations in all subsequent deprotection and coupling cycles of the solid-phase peptide synthesis.

References

Application Notes and Protocols for the Cleavage of Peptides Containing Boc-D-Tyr(Et)-OH from Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful cleavage of a synthetic peptide from its solid support is a critical final step in solid-phase peptide synthesis (SPPS). This process, which also involves the removal of side-chain protecting groups, must be optimized to ensure high yield and purity of the target peptide. This document provides detailed protocols and considerations for the cleavage of peptides containing the modified amino acid Boc-D-Tyr(Et)-OH from common solid-phase resins.

The tert-butyloxycarbonyl (Boc) protection strategy is a robust method in SPPS, utilizing the acid-labile Boc group for the temporary protection of the α-amino group. The ethyl ether protecting group on the phenolic hydroxyl of the tyrosine side chain in this compound is stable to the moderately acidic conditions used for Nα-Boc removal during synthesis. However, the final cleavage from the resin requires strong acidic conditions to liberate the peptide. The choice of cleavage cocktail and scavengers is crucial to prevent side reactions, particularly alkylation of the aromatic tyrosine ring.

General Considerations

Resin Selection: The choice of resin dictates the C-terminal functionality of the cleaved peptide.

  • Merrifield Resin: Yields a C-terminal carboxylic acid.

  • PAM (Phenylacetamidomethyl) Resin: Also yields a C-terminal carboxylic acid and offers greater stability to the repetitive TFA treatments during synthesis compared to the Merrifield resin.[1]

  • MBHA (4-Methylbenzhydrylamine) or BHA (Benzhydrylamine) Resin: Yields a C-terminal amide.

Cleavage Reagents: Strong acids are required for the final cleavage of the peptide from the resin in Boc-SPPS.

  • Anhydrous Hydrogen Fluoride (HF): A highly effective but extremely toxic and corrosive reagent that requires specialized equipment.[1][2]

  • Trifluoromethanesulfonic acid (TFMSA): A strong acid that can be used as an alternative to HF and does not require a specialized apparatus.[3]

  • Trifluoroacetic acid (TFA): While used for Nα-Boc deprotection in milder concentrations, high concentrations of TFA in combination with other reagents can be used for cleavage from some resins, particularly in Fmoc-based strategies. For Boc-SPPS, TFA is often a component of TFMSA-based cleavage cocktails.[3]

The Role of Scavengers: During acid-mediated cleavage, reactive carbocations are generated from the cleavage of protecting groups and the resin linker. These can lead to undesired side reactions with nucleophilic amino acid side chains. Scavengers are added to the cleavage cocktail to trap these reactive species. For peptides containing tyrosine, scavengers are essential to prevent alkylation of the aromatic ring.[4] Common scavengers include:

  • Anisole

  • p-Cresol

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Triisopropylsilane (TIS)

Experimental Protocols

The following protocols describe the cleavage of a peptide containing this compound from the resin. The ethyl ether on the tyrosine side chain is stable under these conditions and will remain on the final peptide.

Protocol 1: HF Cleavage

This is a standard and highly effective method for cleaving peptides from resins in Boc-SPPS.

Materials:

  • Peptide-resin (dried under vacuum)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger (e.g., anisole or p-cresol)

  • HF cleavage apparatus

  • Cold diethyl ether (-20°C)

  • Collection vessel

  • Centrifuge

Procedure:

  • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

  • Add the appropriate scavenger (e.g., 1.0 mL of anisole per gram of resin).

  • Cool the reaction vessel to 0°C.

  • Carefully distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

  • Stir the mixture at 0°C for 1-2 hours.

  • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or by vacuum.

  • Add cold diethyl ether to the residue to precipitate the crude peptide.

  • Filter the peptide precipitate and wash it several times with cold diethyl ether to remove scavengers and other byproducts.

  • Dry the peptide pellet under vacuum.

Protocol 2: TFMSA Cleavage

This method provides a less hazardous alternative to HF cleavage.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., thioanisole, m-cresol)

  • Cold diethyl ether (-20°C)

  • Reaction vessel

  • Collection vessel

  • Centrifuge

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Prepare the cleavage cocktail. A common cocktail is TFMSA/TFA/thioanisole. The exact ratios can be optimized based on the peptide sequence and resin.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Collect the peptide precipitate by centrifugation.

  • Wash the peptide pellet with cold diethyl ether.

  • Dry the peptide under vacuum.

Data Presentation

Quantitative data for the cleavage of peptides containing this compound is not extensively available in the literature. However, data from the closely related Boc-D-Tyr(Me)-OH can serve as a reasonable proxy, as the ether linkage is stable under cleavage conditions.

Table 1: Representative Quantitative Data for Cleavage of a Model Peptide Containing Boc-D-Tyr(Me)-OH

ParameterValueNotes
Cleavage MethodHF/anisole (9:1, v/v)A standard and robust cleavage cocktail for Boc-SPPS.[1]
Cleavage Time1 - 2 hours at 0°CSufficient for most peptide-resin linkages.[1]
Crude Peptide Yield60 - 85%Highly dependent on the peptide sequence and length.[1]
Crude Peptide Purity (by HPLC)50 - 70%Purification is typically required to remove truncated and modified sequences.[5]
Final Purified Peptide Yield20 - 40%Represents the yield after purification by preparative RP-HPLC.[5]

Table 2: Common Cleavage Cocktails for Peptides with Sensitive Residues

ReagentComposition (v/v)Target Residues
Reagent K TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)Cys, Met, Trp, Tyr[6]
Reagent R TFA/thioanisole/EDT/anisole (90:5:3:2)Arg(sulfonyl), Trp[6]
"Odorless" Cocktail TFA/phenol/water/TIS (88:5:5:2)General purpose, good for Trt-based protecting groups.[6]

Potential Side Reactions

The primary side reaction of concern when cleaving peptides containing tyrosine is the alkylation of the electron-rich aromatic ring by carbocations generated during the cleavage process. The use of scavengers is critical to minimize this side reaction.[4]

Visualizations

Boc-SPPS and Cleavage Workflow

The following diagram illustrates the general workflow of Boc-based solid-phase peptide synthesis, culminating in the cleavage of the peptide from the resin.

Boc_SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle (Iterative) cluster_cleavage Final Cleavage Resin Start: Resin Deprotection 1. Boc Deprotection (TFA/DCM) Resin->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization 2. Neutralization (DIEA/DMF) Wash1->Neutralization Wash2 Wash Neutralization->Wash2 Coupling 3. Amino Acid Coupling (Boc-AA-OH, Coupling Reagents) Wash2->Coupling Wash3 Wash Coupling->Wash3 Repeat Repeat for each amino acid Wash3->Repeat Final_Wash Final Wash and Dry Repeat->Final_Wash Cleavage 4. Cleavage from Resin (e.g., HF or TFMSA with Scavengers) Final_Wash->Cleavage Precipitation 5. Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification 6. Purification (e.g., HPLC) Precipitation->Purification Final_Peptide Final Purified Peptide Purification->Final_Peptide

Caption: General workflow for Boc-based solid-phase peptide synthesis and cleavage.

Logical Relationships in Peptide Cleavage

The following diagram illustrates the key relationships and considerations during the cleavage of a peptide containing this compound.

Cleavage_Logic cluster_reagents Cleavage Reagents cluster_products Reaction Products Peptide_Resin Peptide-Resin (with this compound) Cleavage_Reaction Cleavage Reaction Peptide_Resin->Cleavage_Reaction Strong_Acid Strong Acid (HF or TFMSA) Strong_Acid->Cleavage_Reaction Scavengers Scavengers (Anisole, Thioanisole, etc.) Scavengers->Cleavage_Reaction Reactive_Cations Reactive Carbocations Scavengers->Reactive_Cations traps Crude_Peptide Crude Peptide (with Tyr(Et)) Cleavage_Reaction->Crude_Peptide Cleavage_Reaction->Reactive_Cations Side_Products Side Products (e.g., Alkylated Tyrosine) Reactive_Cations->Crude_Peptide can modify Reactive_Cations->Side_Products causes

Caption: Key components and relationships in the peptide cleavage process.

References

Application Note & Protocol: High-Resolution Purification of Synthetic Peptides Containing O-Ethyl-D-Tyrosine by Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary & Scientific Principle

The incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design, offering a route to enhanced metabolic stability, modulated receptor affinity, and improved pharmacokinetic profiles.[1] O-ethyl-D-tyrosine, an analog of D-tyrosine, is utilized to block potential phosphorylation sites and increase local hydrophobicity. This modification, while beneficial, presents a distinct challenge during purification. The ethylation of the phenolic hydroxyl group significantly increases the hydrophobicity of the peptide residue.[1]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the gold standard for peptide purification, prized for its high resolving power and compatibility with volatile mobile phases ideal for subsequent lyophilization.[2][3][4] This technique separates molecules based on their hydrophobic character. Peptides are applied to a non-polar stationary phase (e.g., C18 silica) and eluted with a gradient of increasing organic solvent concentration.[5] The increased hydrophobicity of an O-ethyl-D-tyrosine-containing peptide means it will interact more strongly with the stationary phase, leading to longer retention times and requiring a higher concentration of organic solvent for elution compared to its non-modified counterpart.[1]

This application note provides a comprehensive, field-proven guide for developing a robust RP-HPLC purification method for these challenging peptides. We will move beyond a simple protocol to explain the causal logic behind method development, from initial analytical scouting to preparative scale-up and troubleshooting.

Method Development: A Logic-Driven Approach

A successful purification strategy is not a single protocol but an iterative process. The workflow begins at the analytical scale to rapidly optimize separation parameters while conserving valuable crude material, followed by a logical scale-up to a preparative scale.

MethodDevelopment cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Preparative Scale-Up cluster_2 Phase 3: Analysis & Final Product Crude Crude Peptide Sample Scout Broad Scouting Gradient (e.g., 5-95% ACN) Crude->Scout Inject Small Amount AnalyzeScout Identify Elution % Scout->AnalyzeScout Optimize Shallow Optimized Gradient (High Resolution) AnalyzeScout->Optimize Design Gradient Around Elution Point ScaleUp Scale Flow Rate & Gradient for Preparative Column Optimize->ScaleUp Transfer Method Load High-Concentration Loading ScaleUp->Load Purify Preparative Run & Fraction Collection Load->Purify QC Purity Check Fractions (Analytical HPLC) Purify->QC Pool Pool Pure Fractions QC->Pool Lyophilize Lyophilization Pool->Lyophilize Final Pure Peptide (>95%) Lyophilize->Final

Caption: Logical workflow for HPLC method development and scale-up.

Foundational Choices: Column and Mobile Phase
  • Stationary Phase Selection: For peptides, a wide-pore (e.g., 300 Å) silica column is critical to ensure the molecule can fully access the bonded stationary phase, preventing size-exclusion effects that can impair resolution.[6][7] A C18 bonded phase is the universal starting point for peptide separations due to its high hydrophobicity and resolving power.[6][8] For exceptionally hydrophobic sequences, a C8 or C4 column can be considered to reduce retention times.

  • Mobile Phase Composition:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).

    • The Role of TFA: TFA acts as an ion-pairing agent. It forms a neutral complex with the positively charged residues (e.g., Lys, Arg, His) on the peptide, masking their ionic character and minimizing undesirable secondary interactions with the silica backbone of the stationary phase. This results in sharper, more symmetrical peaks.[9][10]

Sample Preparation: Overcoming Solubility Hurdles

The high hydrophobicity of O-ethyl-D-tyrosine peptides can lead to poor solubility in highly aqueous solutions, a critical challenge as the purification begins at a low organic concentration.

  • Initial Dissolution: Attempt to dissolve the crude peptide directly in Mobile Phase A.

  • Solubility Enhancement: If solubility is low, dissolve the peptide in a minimal volume of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or pure ACN first.[11]

  • Dilution: Slowly add Mobile Phase A to the dissolved sample with vortexing. The goal is to keep the final organic concentration as low as possible (<20-30%) to ensure the peptide binds effectively to the column upon injection. Be vigilant for any signs of precipitation.

  • Filtration: Always filter the sample through a 0.45 µm syringe filter before injection to remove particulates that could clog the column or HPLC system.[1][5]

Experimental Protocols

Protocol 1: Analytical Method Development & Optimization

This protocol establishes the high-resolution separation conditions that will be scaled up for purification.

ParameterRecommendationRationale & Key Insights
HPLC System Standard Analytical HPLC with UV DetectorEnsure system is well-maintained with low dead volume for optimal resolution.
Column C18, Wide-Pore (300 Å), 3-5 µm, 4.6 x 150 mmA workhorse for peptide analysis. The wide pores are essential for peptides.[6]
Mobile Phase A 0.1% TFA in HPLC-grade WaterStandard acidic mobile phase for excellent peak shape.[1]
Mobile Phase B 0.1% TFA in HPLC-grade AcetonitrileAcetonitrile is the preferred organic modifier for its low viscosity and UV transparency.[12]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30-45 °CElevated temperature can improve peak shape and reduce viscosity, but monitor for peptide stability. For hydrophobic peptides, it can significantly improve solubility.[13]
Detection 220 nm & 280 nm220 nm detects the peptide backbone amide bonds. 280 nm is specific for aromatic residues (Tyr, Trp, Phe), providing complementary data.[10][11]
Injection Vol. 10-20 µL (of ~1 mg/mL solution)Avoid column overload, which leads to peak distortion.
Gradient Step 1 Scouting Run: 5% to 95% B over 30 minDetermines the approximate %B at which the peptide elutes.
Gradient Step 2 Optimized Run: Shallow gradient around elution %Example: If peptide elutes at 45% B, run a gradient of 35-55% B over 40 min. A shallower gradient (e.g., 0.5% B per minute) increases resolution.[6][12]
Protocol 2: Preparative RP-HPLC Purification

This protocol scales the optimized analytical method to purify larger quantities of the peptide.

ParameterRecommendationRationale & Key Insights
HPLC System Preparative HPLC with Fraction CollectorMust be capable of higher flow rates and have a larger flow cell.
Column C18, Wide-Pore (300 Å), 5-10 µm, 21.2 x 250 mmSame chemistry as the analytical column. The larger diameter allows for higher loading.
Mobile Phases Identical to Analytical MethodConsistency is key for predictable scale-up.
Flow Rate 20 mL/minFlow rate is scaled based on the square of the column diameter ratio: (21.2²/4.6²) x 1.0 mL/min ≈ 21.2 mL/min.
Gradient Optimized Analytical Gradient, adjusted for flow rateMaintain the same gradient slope (%B/column volume). The gradient time will be longer to accommodate the larger column volume and flow rate.
Sample Load 10-100 mg (highly dependent on peptide & resolution)Dissolve in the minimum volume possible as described in Section 2.2. Perform a loading study to determine the maximum amount before resolution is compromised.
Fraction Collection Collect 5-15 mL fractions across the target peakCollect smaller fractions through the peak to achieve the highest purity in the final pooled sample.[1]

Step-by-Step Preparative Procedure:

  • System Preparation: Purge the pumps and ensure fresh, filtered mobile phases are in place.

  • Column Equilibration: Equilibrate the preparative column with the starting mobile phase composition (e.g., 95% A, 5% B) for at least 5-10 column volumes, or until the baseline is stable.

  • Sample Injection: Inject the filtered, prepared crude peptide sample.

  • Gradient Elution: Run the optimized preparative gradient.

  • Fraction Collection: Monitor the chromatogram in real-time. Begin collecting fractions just before the target peak begins to elute and continue until it returns to baseline.

  • Column Wash: After the gradient, wash the column with a high concentration of Mobile Phase B (e.g., 95%) for several column volumes to elute any remaining highly hydrophobic impurities.

Protocol 3: Post-Purification Analysis and Processing

PostPurification Fractions Collected Fractions Analysis Analyze Aliquot of Each Fraction via Analytical HPLC/MS Fractions->Analysis Purity Identify Fractions with Purity >95% Analysis->Purity Pool Pool Pure Fractions Purity->Pool Freeze Freeze Pooled Solution Pool->Freeze Lyophilize Lyophilize to Dry Powder (removes ACN, H2O, TFA) Freeze->Lyophilize Final Pure Lyophilized Peptide Lyophilize->Final

Caption: Workflow for post-purification processing and quality control.

  • Purity Assessment: Analyze a small aliquot (10-20 µL) from each collected fraction using the optimized analytical HPLC method (Protocol 1).

  • Identity Confirmation: Confirm the mass of the peptide in the pure fractions using Mass Spectrometry (e.g., ESI-MS) to ensure the correct product was isolated.[1][11]

  • Pooling: Combine only the fractions that meet the desired purity specification (e.g., >95% or >98%).

  • Lyophilization: Freeze the pooled fractions (e.g., in a dry ice/acetone bath or at -80°C) and lyophilize under high vacuum to remove the water, acetonitrile, and TFA, yielding the final peptide as a fluffy, white powder.[11]

Troubleshooting & Expert Insights

ProblemPotential Cause(s)Recommended Solution(s)
Broad or Tailing Peaks 1. Secondary interactions with silica silanols.2. Column overload.3. Column contamination/degradation.1. Ensure TFA concentration is 0.1%. Use a high-purity, end-capped column.[14]2. Reduce the amount of peptide injected.[14]3. Use a guard column. Flush the column with a strong solvent (e.g., isopropanol).
Peptide Not Eluting or "Ghost Peaks" Extreme hydrophobicity causing irreversible binding or slow desorption.1. Add a stronger organic modifier like n-propanol or isopropanol to Mobile Phase B (e.g., ACN:Propanol 50:50).[13][15]2. Implement a high-organic "strip" step (e.g., 100% Isopropanol) at the end of each run to clean the column thoroughly.
Poor Resolution from Impurities 1. Gradient is too steep.2. Unsuitable selectivity of the C18 phase.1. Further decrease the gradient slope (e.g., from 0.5%/min to 0.25%/min).2. Try a different stationary phase for orthogonal selectivity, such as a Phenyl-Hexyl column, which offers different interactions with aromatic residues.[12]
Sample Precipitates Upon Injection The sample diluent is too strong (high organic content), causing it to crash out when it meets the highly aqueous mobile phase on the column.1. Reduce the amount of organic solvent used for initial dissolution.2. Inject a smaller volume.3. Consider a "at-column dilution" setup if available, where the sample is mixed with the aqueous mobile phase just before the column.

References

Application Notes and Protocols for Boc-D-Tyr(Et)-OH in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An important note for the reader: The following application notes and protocols have been developed based on information available for the closely related and more widely documented compound, N-α-Boc-O-methyl-D-tyrosine (Boc-D-Tyr(Me)-OH). Due to a lack of specific experimental data for N-α-Boc-O-ethyl-D-tyrosine (Boc-D-Tyr(Et)-OH) in the public domain, the methyl ether derivative is used as a proxy. The ethyl ether on the tyrosine side chain is expected to behave similarly to the methyl ether as a stable, permanent protecting group during solid-phase peptide synthesis. Researchers should consider this when adapting the following protocols.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound, a protected, non-natural amino acid derivative, in peptide-based drug discovery.

Introduction

N-α-tert-Butoxycarbonyl-O-ethyl-D-tyrosine, or this compound, is a specialized building block for solid-phase peptide synthesis (SPPS). Its unique structure offers significant advantages in the design of peptide therapeutics. The incorporation of a D-amino acid, such as D-tyrosine, enhances the stability of peptides against enzymatic degradation by proteases, which primarily recognize L-amino acids. This increased stability can lead to a longer in vivo half-life and improved bioavailability of peptide drugs.

The ethyl ether on the phenolic side chain of tyrosine serves as a permanent protecting group that is stable under the acidic conditions used to remove the N-terminal Boc group during SPPS. This prevents unwanted side reactions at the tyrosine side chain. The strategic incorporation of this compound is particularly valuable in the development of peptidomimetics, which are compounds designed to mimic natural peptides but with improved pharmacological properties. A key area of application is in the development of ligands for G-protein coupled receptors (GPCRs), such as opioid receptors, where modified tyrosine residues can significantly impact receptor binding affinity and selectivity.[1]

Data Presentation

The following tables summarize key physicochemical properties and typical parameters for the use of the analogous Boc-D-Tyr(Me)-OH in SPPS. These values can serve as a starting point for experiments with this compound.

Table 1: Physicochemical and Structural Data for the Analogous Boc-D-Tyr(Me)-OH [1]

PropertyValue
IUPAC Name(2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid
CAS Number68856-96-2
Molecular FormulaC₁₅H₂₁NO₅
Molecular Weight295.33 g/mol
AppearanceWhite to off-white powder/solid
Purity≥97%
Storage Temperature4°C
SolubilitySoluble in DMSO and DMF

Table 2: Typical Resin and Synthesis Parameters for SPPS [2]

ParameterValueNotes
Resin TypeMerrifield or PAM ResinFor C-terminal carboxylic acids.
MBHA or BHA resinFor C-terminal amides.
Resin Substitution0.5 - 1.0 mmol/gA lower substitution may be beneficial for longer peptides.
Coupling Efficiency (per step)>99%Monitored by a qualitative test such as the Kaiser test.
Coupling Efficiency (Boc-D-Tyr(Me)-OH)~95-98%May require double coupling or more potent coupling reagents.

Table 3: Expected Yields and Purity in SPPS [2]

ParameterValueNotes
Overall Crude Peptide Yield60 - 80%Highly dependent on the peptide length and sequence.
Crude Peptide Purity (by HPLC)50 - 70%Purification is typically required.
Final Purified Peptide Yield20 - 40%Represents the yield after purification by preparative RP-HPLC.

Experimental Protocols

The following protocols describe the incorporation of a this compound residue into a growing peptide chain on a solid support resin using manual Boc-SPPS.

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle for the addition of one amino acid residue.

Materials:

  • Peptide-resin (with a free N-terminal amino group)

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, DIC)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.[1]

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2-5 minutes and drain.[1]

    • Treat the resin again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.[1]

    • Wash the resin thoroughly with DCM (3-5 times).[2]

  • Neutralization:

    • Treat the resin with a 5-10% solution of DIEA in DMF for 2-5 minutes to neutralize the TFA salt of the N-terminal amine.[1]

    • Wash the resin with DMF (3 times) to remove excess base.[1]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent like HBTU (3 equivalents) in DMF.[1]

    • Add DIEA (6 equivalents) to activate the carboxylic acid and allow the mixture to pre-activate for 5-10 minutes.[1]

    • Add the activated amino acid solution to the neutralized peptide-resin and agitate for 1-2 hours at room temperature.[1]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).[1]

  • Monitoring: Monitor the coupling completion with a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), a second coupling may be necessary.[3]

Protocol 2: Final Cleavage and Deprotection (HF Cleavage)

This protocol is for cleaving the completed peptide from the resin and removing side-chain protecting groups.

Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and handling procedures.[2]

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole)[2]

  • Cold diethyl ether

  • 10% Acetic acid

Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum.[4]

  • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.[2]

  • Add the scavenger cocktail.[2]

  • Carefully condense anhydrous HF into the vessel and stir the mixture at 0°C for 1 hour.[4]

  • Remove the HF by vacuum distillation.[4]

  • Wash the remaining residue with cold diethyl ether to remove organic scavengers.[4]

  • Extract the crude peptide from the resin using a suitable solvent (e.g., 10% acetic acid).[4]

  • Lyophilize the aqueous extract to obtain the crude peptide.[4]

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the application of this compound in drug development.

Boc_SPPS_Cycle Start Peptide-Resin (N-terminal Boc protected) Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Neutralization (DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Amino Acid Coupling (this compound, HBTU, DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End Peptide-Resin (Elongated by one residue, N-terminal Boc protected) Wash3->End End->Deprotection Repeat for next cycle

Caption: The Boc-SPPS cycle for incorporating a single amino acid residue.[1]

Peptidomimetic_Workflow LeadPeptide Identify Lead Peptide Substitution Strategic Substitution (e.g., L-Tyr -> D-Tyr(Et)) LeadPeptide->Substitution Synthesis Synthesize Analog (using this compound) Substitution->Synthesis Purification Purification & Characterization (HPLC, Mass Spectrometry) Synthesis->Purification Evaluation Biological Evaluation (e.g., Receptor Binding Assay) Purification->Evaluation Optimization Lead Optimization Evaluation->Optimization Optimization->Substitution Iterative Process

Caption: Workflow for peptidomimetic development using this compound.[1]

GPCR_Signaling_Pathway Ligand Peptidomimetic Ligand (contains D-Tyr(Et)) GPCR GPCR (e.g., Opioid Receptor) Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Response Cellular Response (e.g., Analgesia) Second_Messenger->Response

Caption: Generalized GPCR signaling pathway targeted by peptidomimetics.[1]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance with Boc-D-Tyr(Et)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the incorporation of Boc-D-Tyr(Et)-OH in peptide synthesis. Below you will find troubleshooting guides and frequently asked questions to help improve coupling efficiency and ensure the successful synthesis of your target peptide.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often inefficient?

A1: The primary reason for poor coupling efficiency with this compound is steric hindrance. This arises from the combination of the bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and the ethyl ether on the tyrosine side chain. This significant spatial bulk can physically obstruct the approach of the activated carboxylic acid to the free amine of the growing peptide chain on the solid support, resulting in slower reaction rates and incomplete coupling.[1]

Q2: What are the signs of an incomplete or failed coupling reaction with this compound?

A2: There are several key indicators of poor coupling efficiency:

  • Positive Ninhydrin (Kaiser) Test: A blue or violet color on the resin beads after the coupling step indicates the presence of unreacted primary amines.[1]

  • Mass Spectrometry (MS) Analysis: Analysis of the crude peptide may reveal a significant peak corresponding to a deletion sequence, where the this compound residue is missing.[2][3]

  • HPLC Analysis: The crude product chromatogram may show a major impurity peak eluting near the desired product, which can often be identified as the deletion sequence.[3]

Q3: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?

A3: Standard carbodiimide reagents like DCC or DIC are often insufficient for sterically hindered couplings.[2] More potent activating reagents are necessary to achieve high efficiency. Uronium/aminium reagents such as HATU, HCTU, and COMU are considered among the most powerful for overcoming steric hindrance.[2] Phosphonium reagents like PyBOP and PyAOP are also highly effective choices.[2]

Q4: Can adjusting reaction conditions improve the coupling yield?

A4: Yes, optimizing reaction conditions is a critical strategy. Key adjustments include:

  • Extended Reaction Time: Increasing the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can help drive the slow reaction to completion.[1][2]

  • Elevated Temperature: Raising the reaction temperature, for instance to 40-60°C, can provide the necessary energy to overcome the activation barrier caused by steric hindrance. Microwave-assisted synthesis is particularly effective for this purpose.[2]

  • Increased Reagent Concentration: Using a higher excess of the amino acid and coupling reagents (e.g., 3-4 fold excess relative to resin loading) can improve reaction kinetics.[1]

Q5: What is "double coupling" and when should I use it?

A5: Double coupling is the process of repeating the coupling step a second time to ensure the reaction goes to completion.[4] If a ninhydrin test is positive after the initial coupling of this compound, you should wash the resin thoroughly and perform a second coupling with a fresh solution of activated amino acid.[1][3] This is a common and effective strategy for difficult couplings.

Q6: What should I do if double coupling fails?

A6: If the ninhydrin test remains positive after a second coupling, it is advisable to "cap" the unreacted amines.[1] Capping involves treating the resin with a highly reactive acetylating agent, such as acetic anhydride, to permanently block the unreacted N-terminal amines.[5] This prevents the formation of deletion sequences in subsequent synthesis steps, which simplifies the final purification of the target peptide.[1][5]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving poor coupling efficiency with this compound.

Symptom Potential Cause Recommended Solution
Positive Ninhydrin Test after 1-2 hours Steric Hindrance: Slow reaction rate due to the bulky nature of this compound.[1]1. Extend Reaction Time: Allow the reaction to proceed for 2-4 more hours or overnight.[1][2] 2. Perform a Double Coupling: Wash the resin and repeat the coupling step with fresh reagents.[3]
Positive Ninhydrin Test after Double Coupling Severe Steric Hindrance or Peptide Aggregation: The peptide chain on the resin may be folded or aggregated, blocking access to the terminal amine.[3][4]1. Switch to a Stronger Coupling Reagent: Use HATU, HCTU, or PyBOP for the next attempt.[3] 2. Elevate Temperature: Use microwave synthesis or heat the reaction to 40-50°C.[2] 3. Cap the Unreacted Amines: Use acetic anhydride to block unreacted sites and proceed with the synthesis.[1]
Resin Clumping or Poor Swelling Peptide Aggregation: The growing peptide chains are interacting with each other, preventing solvent and reagent penetration.[4][6]1. Change Solvent: Switch from DMF to N-Methylpyrrolidone (NMP) or add DMSO to disrupt secondary structures.[3][4] 2. Use a Lower-Loading Resin: Increase the distance between peptide chains on the solid support.[3]
Deletion Sequence Detected by MS Incomplete Coupling: Failure of this compound to couple to the N-terminus of the growing chain.[3]Review and optimize the coupling protocol. For future syntheses of the same peptide, preemptively use a more potent coupling reagent, extended reaction times, and/or a planned double coupling for this specific step.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol is recommended for coupling this compound, especially when steric hindrance is anticipated.

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Boc Deprotection: Drain the DMF. Add a solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) to the resin and agitate for 20-30 minutes to remove the N-terminal Boc group of the preceding amino acid.[7] Wash the resin thoroughly with DCM (3x) and DMF (5x).

  • Neutralization: Neutralize the resin-bound amine salt by washing with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes). Wash the resin again with DMF (5x).[1]

  • Amino Acid Pre-activation: In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and HATU (0.4 mmol, 4 eq.) in DMF. Add DIEA (0.8 mmol, 8 eq.) and allow the mixture to pre-activate for 2-5 minutes.[1]

  • Coupling Reaction: Add the pre-activated amino acid solution to the neutralized peptide-resin. Agitate the mixture for 2-4 hours at room temperature.[1]

  • Monitoring: Perform a qualitative ninhydrin test on a small sample of resin beads.[8] A negative result (yellow beads) indicates reaction completion. If the test is positive (blue beads), proceed with a second coupling (see Protocol 2).

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents before proceeding to the next synthesis cycle.

Protocol 2: Double Coupling and Capping Strategy

This protocol should be followed if the ninhydrin test is positive after the initial coupling attempt.

  • First Coupling: Follow steps 1-5 of Protocol 1.

  • Monitoring: Perform a ninhydrin test. If positive, proceed to the next step.

  • Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (5x) to remove all soluble reagents and byproducts.[1][2]

  • Second Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1, Step 4. Add this solution to the resin and allow the reaction to proceed for another 2 hours.[1]

  • Final Monitoring: Perform a second ninhydrin test.

    • If Negative: The reaction is complete. Wash the resin as described in Protocol 1, Step 7.

    • If Positive: The coupling is still incomplete. Proceed to capping.

  • Capping:

    • Wash the resin with DMF (3x).

    • Prepare a capping solution (e.g., 20% acetic anhydride and 5% DIEA in DMF).

    • Add the capping solution to the resin and agitate for 30 minutes.[1]

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) before proceeding to the next deprotection step.

Visual Guides and Workflows

G cluster_0 Troubleshooting Workflow for Low Coupling Yield Start Perform Initial Coupling (2 hours) Ninhydrin1 Perform Ninhydrin Test Start->Ninhydrin1 Result1_Neg Coupling Complete Proceed to Next Cycle Ninhydrin1->Result1_Neg Negative Result1_Pos Incomplete Coupling Ninhydrin1->Result1_Pos Positive DoubleCouple Perform Double Coupling (2 hours) Result1_Pos->DoubleCouple Ninhydrin2 Perform Ninhydrin Test DoubleCouple->Ninhydrin2 Result2_Neg Coupling Complete Proceed to Next Cycle Ninhydrin2->Result2_Neg Negative Result2_Pos Coupling Still Incomplete Ninhydrin2->Result2_Pos Positive Cap Cap Unreacted Amines (Acetic Anhydride) Result2_Pos->Cap Proceed Proceed to Next Cycle Cap->Proceed

Caption: Troubleshooting decision tree for incomplete coupling.

G Factors Key Factors for Overcoming Steric Hindrance CouplingReagents Potent Coupling Reagents HATU HCTU PyBOP COMU Factors->CouplingReagents Select ReactionConditions Optimized Conditions Elevated Temperature (40-60°C) Extended Time (4-12h) Higher Concentration (3-4 eq.) Factors->ReactionConditions Optimize AdvancedTechniques Advanced Strategies Double Coupling Microwave Synthesis Solvent Change (NMP) Factors->AdvancedTechniques Employ

Caption: Key strategies to overcome steric hindrance.

References

preventing side reactions with Boc-D-Tyr(Et)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Boc-D-Tyr(Et)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing common side reactions and to offer troubleshooting support during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the ethyl ether protecting group used for the side chain?

A1: this compound is a derivative of the D-enantiomer of tyrosine. The alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the phenolic hydroxyl group of the side chain is protected by an ethyl ether. The ethyl ether is a robust protecting group that is stable under the acidic conditions required for the removal of the Nα-Boc group during solid-phase peptide synthesis (SPPS).[1] This prevents unwanted side reactions at the tyrosine side chain, such as O-acylation, during peptide elongation.[2] The D-configuration is often incorporated to increase resistance to enzymatic degradation, enhancing the peptide's in vivo stability.

Q2: What are the primary side reactions to be aware of when using this compound?

A2: The main side reactions of concern are:

  • Alkylation of the Tyrosine Ring: During the TFA-mediated deprotection of the Nα-Boc group, a reactive tert-butyl cation is generated. This cation can electrophilically attack the electron-rich aromatic ring of the tyrosine side chain, leading to 3-tert-butyl-tyrosine as an undesired byproduct.[3][4]

  • Racemization: Loss of stereochemical integrity at the alpha-carbon can occur during the activation and coupling steps. This is a particular concern with prolonged activation times or the use of certain bases.[5] However, the urethane nature of the Boc group generally helps to suppress racemization.

  • Oxidation: The tyrosine side chain is susceptible to oxidation during synthesis and cleavage, which can lead to modified peptide products.[4]

  • Incomplete Coupling: Due to the steric hindrance of the bulky Boc group and the ethylated side chain, incomplete coupling can occur, leading to deletion sequences in the final peptide.

Q3: Is the ethyl ether group on the tyrosine side chain stable during the repetitive TFA deprotection steps in Boc-SPPS?

A3: Yes, the ethyl ether, similar to the more commonly referenced methyl ether, is considered a stable protecting group under the standard acidic conditions (e.g., 50% TFA in DCM) used for Nα-Boc deprotection.[1] It is considered a "permanent" protecting group in the context of the synthesis cycles and is typically removed during the final, more stringent cleavage from the resin, often requiring strong acids like HF.[6][7]

Q4: How can I prevent alkylation of the tyrosine ring during Boc deprotection?

A4: The most effective method to prevent alkylation is the use of "scavengers" in the deprotection and final cleavage cocktails. Scavengers are nucleophilic compounds that trap the reactive tert-butyl cations before they can react with sensitive residues like tyrosine.[4] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.

Troubleshooting Guides

Issue 1: Unexpected peaks observed in HPLC/LC-MS analysis, suggesting side product formation.

  • Possible Cause: Alkylation of the tyrosine ring by tert-butyl cations generated during Boc deprotection.

  • Solution: Incorporate a scavenger cocktail into your TFA deprotection and cleavage solutions. A common and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5).

  • Possible Cause: Oxidation of the tyrosine side chain.

  • Solution: Perform cleavage under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents are degassed, and use peroxide-free ether for precipitation. Scavengers with reducing properties, such as 1,2-ethanedithiol (EDT), can also be beneficial.

Issue 2: Low coupling efficiency or presence of deletion sequences.

  • Possible Cause: Insufficient reactivity of the coupling reagent to overcome the steric hindrance of this compound.

  • Solution: Switch to a more potent coupling reagent. Uronium/aminium salt-based reagents like HATU or HBTU are generally more effective than carbodiimides for hindered couplings.

  • Possible Cause: Peptide aggregation on the resin, blocking reactive sites.

  • Solution: If aggregation is suspected, consider using chaotropic salts, performing the coupling at a higher temperature, or using a different solvent system. A double coupling protocol may also be necessary.

Issue 3: Presence of diastereomeric impurities, indicating racemization.

  • Possible Cause: Prolonged pre-activation time or use of an excessive amount of base.

  • Solution: Minimize the pre-activation time of the amino acid with the coupling reagent before adding it to the resin. Use the minimum necessary amount of a weaker base, such as N-methylmorpholine (NMM) or sym-collidine, instead of DIPEA. Perform the coupling reaction at a lower temperature (e.g., 0°C).

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids like this compound

Coupling Reagent CombinationReagent TypeRelative EfficiencyTypical Coupling TimePotential for RacemizationKey Considerations
DIC/HOBtCarbodiimideGood1 - 2 hoursLow to ModerateCost-effective, but can be slower for sterically hindered couplings.[2]
HBTU/DIPEAUronium SaltVery Good30 - 60 minutesLowFaster and more efficient than carbodiimides; a reliable choice.
HATU/DIPEAUronium SaltExcellent15 - 45 minutesVery LowHighly recommended for difficult or sterically hindered couplings due to high reactivity.[2]
COMU/DIPEAUronium SaltExcellent15 - 45 minutesVery LowHigh reactivity with an improved safety profile as it does not release potentially explosive byproducts.[2]

Table 2: Common Scavenger Cocktails for Boc Deprotection and Cleavage

Scavenger Cocktail (v/v/v)Target ResiduesApplication Notes
TFA / TIS / H₂O (95:2.5:2.5)Trp, Tyr, MetA general-purpose and effective non-odorous cocktail for many sequences. TIS is an excellent carbocation scavenger.
TFA / Thioanisole / EDT / Anisole (90:5:3:2)Trp, Tyr, Met, Cys, ArgA more potent cocktail for complex peptides with multiple sensitive residues. EDT helps prevent tryptophan oxidation.
Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)Trp, Tyr, Met, Cys, ArgA robust and widely used cocktail for challenging peptides.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU

This protocol describes a standard procedure for coupling this compound onto a resin-bound peptide with a free N-terminus.

Materials:

  • Peptide-resin with a free N-terminus

  • This compound (3 equivalents)

  • HATU (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous peptide synthesis grade

  • Dichloromethane (DCM), anhydrous peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the N-terminal Boc group of the peptide-resin has been removed and the resin has been neutralized and washed thoroughly with DMF.

  • Pre-activation: In a separate vessel, dissolve this compound (3 eq.) and HATU (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 2-5 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the swollen, neutralized peptide-resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

  • Troubleshooting: If the ninhydrin test is positive, a second coupling (double coupling) may be necessary. Repeat steps 2-6.

Protocol 2: Nα-Boc Deprotection with Scavengers

This protocol details the removal of the N-terminal Boc group while minimizing side reactions.

Materials:

  • Peptide-resin with N-terminal Boc protection

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM (v/v)

  • Washing solvents: DCM, Isopropanol (IPA), DMF

  • Neutralization solution: 10% DIPEA in DMF (v/v)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.

  • Deprotection:

    • Drain the DCM and add the deprotection solution to the resin. Agitate for 1-2 minutes and drain.

    • Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly and sequentially with DCM (3x), IPA (1x), and DMF (5x) to remove residual acid.

  • Neutralization: Neutralize the resin-bound amine salt with the 10% DIPEA in DMF solution (2 x 2 minutes).

  • Final Wash: Wash the resin with DMF (5x) to remove excess base. The resin is now ready for the next coupling step.

Note: For peptides containing multiple tyrosine or other sensitive residues, adding a small percentage of a scavenger like TIS (e.g., 1-2%) to the deprotection solution can be beneficial, although this is more critical during the final cleavage.

Visualizations

G cluster_0 Boc Deprotection and Side Reaction Boc_Peptide Boc-Tyr(Et)-Peptide-Resin TFA TFA Boc_Peptide->TFA Acidolysis Deprotected_Peptide H₂N⁺-Tyr(Et)-Peptide-Resin TFA->Deprotected_Peptide tButyl_Cation tert-Butyl Cation (tBu⁺) TFA->tButyl_Cation Alkylated_Peptide Alkylated Side Product tButyl_Cation->Alkylated_Peptide Undesired Alkylation Scavenger Scavenger (e.g., TIS) tButyl_Cation->Scavenger Prevention Trapped_Cation Trapped Cation Scavenger->Trapped_Cation

Caption: Boc deprotection pathway and the role of scavengers in preventing side reactions.

G cluster_1 Troubleshooting Workflow for Incomplete Coupling Start Perform Coupling of This compound Kaiser_Test Perform Kaiser Test Start->Kaiser_Test Result Result? Kaiser_Test->Result Negative Negative (Yellow) Coupling Complete Result->Negative Positive Positive (Blue) Incomplete Coupling Result->Positive Proceed Proceed to Next Cycle Negative->Proceed Double_Couple Perform Double Coupling Positive->Double_Couple Check_Reagent Change to Stronger Coupling Reagent (e.g., HATU) Positive->Check_Reagent If persists Capping Cap Unreacted Amines Positive->Capping Alternative Re_Test Re-run Kaiser Test Double_Couple->Re_Test Re_Test->Negative Re_Test->Positive Check_Reagent->Double_Couple Capping->Proceed

Caption: A logical workflow for troubleshooting incomplete coupling of this compound.

References

Technical Support Center: Troubleshooting Low Coupling Efficiency of Boc-D-Tyr(Et)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Boc-D-Tyr(Et)-OH during solid-phase peptide synthesis (SPPS). The information provided offers troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and improve coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low coupling efficiency of this compound?

The primary reason for poor coupling efficiency of this compound is steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, combined with the ethyl ether on the tyrosine side chain, creates significant spatial obstruction. This bulkiness can hinder the approach of the activated carboxylic acid to the free amine of the growing peptide chain on the solid support, leading to slower reaction rates and incomplete coupling.[1][2] Other contributing factors can include:

  • Suboptimal activation: The chosen coupling reagent may not be potent enough to overcome the steric hindrance.

  • Peptide aggregation: The growing peptide chain on the resin may aggregate, making the N-terminal amine inaccessible.[3]

  • Poor reagent quality: Degradation of the amino acid, coupling reagents, or solvents can lead to lower yields.

  • Inadequate reaction conditions: Factors such as reaction time, temperature, and reagent concentration can significantly impact coupling efficiency.[2]

Q2: How can I detect incomplete coupling of this compound?

Incomplete coupling during SPPS is typically monitored using the qualitative ninhydrin (Kaiser) test. A positive result, indicated by a blue or purple color on the resin beads, signifies the presence of unreacted primary amines.[2] A negative test (yellow or colorless beads) suggests the coupling reaction is complete. For a more quantitative assessment, a small sample of the peptide-resin can be cleaved and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to check for the presence of deletion sequences (peptides missing the this compound residue).[2][4]

Q3: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?

For sterically hindered amino acids, more potent coupling reagents are generally recommended over standard carbodiimide reagents like DIC. Uronium/aminium salt-based reagents are often more effective.

Coupling Reagent ClassExamplesRelative Efficiency for Hindered Residues
Uronium/Aminium Salts HATU, HBTU, HCTUExcellent to Very Good[1][5]
Phosphonium Salts PyBOP, PyAOPVery Good[6]
Carbodiimides DIC/HOBtGood (may require longer reaction times)[7]

Q4: What should I do if the Kaiser test is positive after the initial coupling attempt?

A positive Kaiser test indicates that the coupling is incomplete. The recommended course of action is to perform a "double coupling."[5] This involves washing the resin to remove the initial coupling reagents and then repeating the coupling step with a fresh solution of activated this compound.[4] If the Kaiser test remains positive after a second coupling, it is advisable to cap any unreacted amines to prevent the formation of deletion sequences in subsequent steps.

Troubleshooting Guide

Issue: Positive Kaiser Test After Coupling this compound

A positive Kaiser test is a clear indication of unreacted primary amines on the resin, signifying an incomplete coupling reaction. Follow this workflow to troubleshoot the issue.

G cluster_0 Troubleshooting Workflow start Positive Kaiser Test (Incomplete Coupling) double_coupling Perform Double Coupling start->double_coupling Immediate Action kaiser_test_2 Perform Kaiser Test double_coupling->kaiser_test_2 potent_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, HBTU) kaiser_test_2->potent_reagent Positive proceed Proceed to Next Deprotection Step kaiser_test_2->proceed Negative optimize_conditions Optimize Reaction Conditions (Increase time/concentration) potent_reagent->optimize_conditions If still positive capping Cap Unreacted Amines optimize_conditions->capping If still positive capping->proceed

Caption: A logical workflow for troubleshooting incomplete coupling of this compound.

Experimental Protocols

Protocol 1: Standard Coupling Cycle in Boc-SPPS

This protocol outlines a single cycle of deprotection, neutralization, and coupling for the incorporation of an amino acid in Boc-SPPS.

G cluster_0 Boc-SPPS Cycle boc_deprotection 1. Boc Deprotection (TFA in DCM) neutralization 2. Neutralization (DIEA in DMF/DCM) boc_deprotection->neutralization coupling 3. Amino Acid Coupling neutralization->coupling washing 4. Washing (DMF and DCM) coupling->washing

Caption: General workflow for a single coupling cycle in Boc-SPPS.

1. Boc Deprotection:

  • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 1-2 minutes and drain.

  • Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes to remove the N-terminal Boc group.[2]

  • Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM to remove residual acid.[2]

2. Neutralization:

  • Neutralize the resin-bound amine salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF) or DCM (2 x 2 minutes).[2]

  • Wash the resin thoroughly with DMF to remove excess base.[2]

3. Coupling of this compound (using HATU):

  • Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents) and HATU (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.[2]

  • Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.[2]

  • Agitate the reaction mixture for 1-4 hours at room temperature.[2]

4. Monitoring and Washing:

  • Perform a Kaiser test to check for completion. A negative (yellow) result indicates a complete reaction.[2]

  • Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[2]

Protocol 2: Double Coupling

If the Kaiser test is positive after the initial coupling, a double coupling should be performed.

  • After the first coupling, wash the resin thoroughly with DMF to remove all soluble reagents.[2]

  • Prepare a fresh solution of activated this compound as described in the standard coupling protocol.

  • Add this solution to the resin and allow the coupling reaction to proceed for another 1-4 hours.[2]

  • Perform a Kaiser test to confirm the completion of the reaction.

  • Once complete, wash the resin extensively with DMF and DCM.[2]

Protocol 3: Kaiser Test (Ninhydrin Test)

This qualitative test is used to detect the presence of free primary amines on the resin.

Reagents:

  • Solution A: 5% (w/v) ninhydrin in ethanol.

  • Solution B: 80% (w/v) phenol in ethanol.

  • Solution C: 2% (v/v) of 0.001 M aqueous KCN in pyridine.

Procedure:

  • Take a small sample of resin beads (10-20 beads) and place them in a small glass test tube.

  • Wash the beads with ethanol.

  • Add 2-3 drops of each of Solution A, B, and C.

  • Heat the test tube at 100°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): Blue/purple color.

    • Negative Result (Complete Coupling): Yellow/colorless.

Protocol 4: Capping of Unreacted Amines

If double coupling still results in a positive Kaiser test, capping is recommended to terminate the unreacted chains.

  • After the final coupling attempt, wash the peptide-resin with DMF (3 times).

  • Prepare a capping solution (e.g., 20% acetic anhydride and 2% DIEA in DMF).

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.

Data Presentation

Comparison of Coupling Reagents for Hindered Amino Acids

The choice of coupling reagent is critical for overcoming the steric hindrance of this compound. The following table provides a qualitative comparison of commonly used coupling reagents in Boc-SPPS.

Coupling ReagentClassTypical Coupling TimeRelative EfficiencyPotential for Racemization
DIC/HOBt Carbodiimide1 - 4 hoursGoodLow to Moderate[1]
HBTU/HOBt Uronium Salt30 - 60 minutesVery GoodLow[8]
HATU Uronium Salt15 - 45 minutesExcellentVery Low[1]
PyBOP Phosphonium Salt30 - 60 minutesHighLow[6]

Note: The relative efficiencies and times are based on general observations for sterically hindered amino acids and can vary depending on the specific peptide sequence and reaction conditions.

References

Technical Support Center: Optimizing Boc-D-Tyr(Et)-OH Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the deprotection of Boc-D-Tyr(Et)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for deprotecting this compound?

A1: The most common method for removing the tert-butyloxycarbonyl (Boc) protecting group is treatment with a strong acid, typically trifluoroacetic acid (TFA).[1] The reaction is usually performed in a solvent such as dichloromethane (DCM).[2]

Q2: What are the primary side reactions to be aware of during the deprotection of this compound?

A2: The main side reaction of concern is C-alkylation of the tyrosine ring. This occurs when the tert-butyl cation, generated during the cleavage of the Boc group, acts as an electrophile and attacks the electron-rich aromatic ring of tyrosine.[3][4] While the ethyl ether on the side chain is generally stable, prolonged exposure to strong acid could potentially lead to its cleavage, although this is less common than C-alkylation.

Q3: How can I detect side reactions and incomplete deprotection?

A3: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the most effective techniques for detecting side products and residual starting material.[3] Incomplete deprotection will show the presence of the starting material, while side reactions like C-alkylation will result in a product with an added mass of +56 Da.[3]

Q4: What are scavengers and why are they important?

A4: Scavengers are nucleophilic compounds added to the deprotection cocktail to "trap" the reactive tert-butyl cations before they can cause unwanted side reactions like C-alkylation.[3][5] Common scavengers include triisopropylsilane (TIS), thioanisole, and water.[3][6]

Q5: Can I use acids other than TFA for Boc deprotection?

A5: Yes, other strong acids like 4M HCl in 1,4-dioxane can also be used for Boc deprotection.[2][4] The choice of acid can influence the reaction rate and the profile of side products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Incomplete Deprotection 1. Insufficient acid strength or concentration.[2][7] 2. Inadequate reaction time or low temperature.[2][7] 3. Poor solubility of the substrate.1. Increase the concentration of TFA (e.g., from 25% to 50% in DCM).[2] 2. Extend the reaction time and monitor progress by TLC or LC-MS. Consider gentle warming if necessary, but be mindful of potential side reactions.[2] 3. Ensure the substrate is fully dissolved in the reaction solvent.
Presence of a +56 Da Adduct in MS C-alkylation of the tyrosine ring by the tert-butyl cation.[3]1. Add scavengers to the deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[3][6] 2. Perform the deprotection at a lower temperature (e.g., 0°C) to reduce the rate of alkylation.[5] 3. Minimize the deprotection time to what is necessary for complete Boc removal.[3]
Formation of Other Unexpected Impurities 1. Degradation of the starting material or product under harsh acidic conditions. 2. Impurities in the starting material or reagents.1. Consider using a milder deprotection reagent or lower acid concentration.[3] 2. Ensure the purity of your this compound and all reagents.

Data Summary: Deprotection Cocktails and Conditions

The following tables summarize common conditions for Boc deprotection.

Table 1: Common Trifluoroacetic Acid (TFA) Deprotection Cocktails

TFA Concentration (% v/v) Co-solvent Typical Scavengers (% v/v) Use Case
20-50%Dichloromethane (DCM)2.5-5% TIS, 2.5% WaterStandard deprotection with scavenger protection.[2]
95%None2.5% TIS, 2.5% WaterFor more resistant Boc groups or when DCM is not desired.[6]
100% (Neat)NoneThioanisole, AnisoleCan be effective but carries a higher risk of side reactions if scavengers are not used.[5]

Table 2: Alternative Acidic Deprotection Reagents

Reagent Solvent Typical Reaction Time Temperature
4M HCl1,4-Dioxane0.5 - 2 hoursRoom Temperature
4M HClEthyl Acetate~6 hoursRoom Temperature[8]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM
  • Dissolve this compound in anhydrous DCM (approximately 0.1-0.2 M).

  • Add appropriate scavengers, such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[2]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution.[9]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Co-evaporate with a solvent like toluene (3x) to ensure complete removal of residual TFA.[2]

  • The resulting product, H-D-Tyr(Et)-OH, will be the TFA salt. If the free amine is required, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate for neutralization.[2]

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
  • Dissolve this compound in a minimal amount of a suitable co-solvent if necessary.

  • Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0°C.[4]

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amino acid.[4]

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Dissolve Substrate Dissolve Substrate Add Scavengers Add Scavengers Dissolve Substrate->Add Scavengers Cool to 0°C Cool to 0°C Add Scavengers->Cool to 0°C Add Acid Add Acid Cool to 0°C->Add Acid Stir & Monitor Stir & Monitor Add Acid->Stir & Monitor Remove Volatiles Remove Volatiles Stir & Monitor->Remove Volatiles Reaction Complete Precipitate/Extract Precipitate/Extract Remove Volatiles->Precipitate/Extract Isolate Product Isolate Product Precipitate/Extract->Isolate Product

Caption: General experimental workflow for Boc deprotection.

Troubleshooting_Logic Start Start Incomplete_Reaction Incomplete_Reaction Start->Incomplete_Reaction Side_Products Side_Products Incomplete_Reaction->Side_Products No Increase_Time_Temp Increase Time/ Temperature Incomplete_Reaction->Increase_Time_Temp Yes Add_Scavengers Add/Optimize Scavengers Side_Products->Add_Scavengers Yes (+56 Da) Check_Purity Check Reagent Purity Side_Products->Check_Purity No Success Success Increase_Time_Temp->Success Increase_Acid_Conc Increase Acid Concentration Lower_Temp Lower Temperature Add_Scavengers->Lower_Temp Lower_Temp->Success Check_Purity->Success

Caption: Troubleshooting logic for Boc deprotection issues.

References

Technical Support Center: Minimizing C-Alkylation of Tyrosine During Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize C-alkylation of tyrosine residues during the acidic cleavage of tert-butyloxycarbonyl (Boc) protecting groups.

Frequently Asked Questions (FAQs)

Q1: What is C-alkylation of tyrosine and why does it occur during Boc deprotection?

A1: C-alkylation is a common side reaction in peptide synthesis where a tert-butyl cation (t-butyl⁺) is added to the aromatic ring of a tyrosine residue, forming 3-tert-butyl-tyrosine.[1] This occurs during the acidic deprotection of Boc groups, typically using trifluoroacetic acid (TFA). The acid cleaves the Boc group, generating a highly reactive tert-butyl carbocation as a byproduct. This electrophilic carbocation can then attack the electron-rich phenolic ring of tyrosine, leading to unwanted alkylation.[1][2][3] This side reaction can affect 0.5-1.0% of the peptide product if not properly managed.[1]

Q2: Which amino acid residues are most susceptible to alkylation by the tert-butyl cation?

A2: Besides tyrosine, other amino acid residues with nucleophilic side chains are also vulnerable to alkylation by the tert-butyl cation. These include tryptophan (Trp), methionine (Met), and cysteine (Cys).[2][3][4][5]

Q3: How can I detect C-alkylation of tyrosine in my sample?

A3: The most effective methods for detecting C-alkylation are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1]

  • HPLC: The 3-tert-butyl-tyrosine adduct will likely have a different retention time compared to the desired peptide, appearing as a distinct peak in the chromatogram.[1]

  • Mass Spectrometry: C-alkylation results in a mass increase of +56 Da, corresponding to the mass of the tert-butyl group.[1]

Q4: What are scavengers and how do they prevent C-alkylation?

A4: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to "trap" the reactive tert-butyl cations.[1][2][3] They react with the carbocations at a faster rate than the sensitive amino acid residues, thus preventing the unwanted side reaction.[2]

Troubleshooting Guide

Issue: Detection of a +56 Da adduct in the final peptide product, indicating C-alkylation of tyrosine.

Root Cause: Generation of tert-butyl cations during acidic Boc deprotection without sufficient trapping.

Solutions:

  • Use of Scavengers: This is the most effective method to prevent C-alkylation.[1] Adding a scavenger to the deprotection cocktail will quench the tert-butyl cations before they can react with tyrosine.

  • Optimization of Deprotection Conditions:

    • Minimize Deprotection Time: Use the shortest time necessary for complete Boc group removal to reduce the exposure of the peptide to the reactive carbocations.[1]

    • Lower Temperature: Performing the deprotection at a lower temperature (e.g., 0-5 °C) can decrease the rate of the alkylation side reaction.[1][6]

Data Presentation: Scavenger Effectiveness

The selection of an appropriate scavenger is critical for minimizing C-alkylation of tyrosine. The following table summarizes common scavengers and their typical concentrations.

ScavengerTypical Concentration (v/v)Notes
Triisopropylsilane (TIS)2.5% - 5%A highly effective and widely used carbocation scavenger.[1][3][7]
Thioanisole5%Effective in preventing S-alkylation of methionine and can also scavenge tert-butyl cations.[1][8]
Phenol5% (w/w)Acts as a decoy for the tert-butyl cation due to its phenolic ring.[3][9]
Anisole5-10 equivalentsA common choice to trap carbocations.[3][10]
m-Cresol1.2 mL per gram of resinOften used in cleavage mixtures.[6]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with Scavengers

This protocol is designed to minimize C-alkylation of tyrosine residues during solid-phase peptide synthesis (SPPS).

Materials:

  • Peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.[1]

  • Prepare the deprotection cocktail fresh: 95% TFA, 2.5% water, and 2.5% TIS.[1]

  • Drain the DCM from the resin and add the deprotection cocktail.

  • Agitate the mixture for 30 minutes at room temperature.[1]

  • Drain the deprotection cocktail and wash the resin thoroughly with DCM.

  • Neutralize the resin with a solution of 10% DIEA in DMF.[1]

  • Wash the resin with DMF and then DCM to prepare for the next coupling step.

Protocol 2: HPLC Analysis of Deprotection Products

Instrumentation:

  • Reverse-phase HPLC system with a C18 column.

Mobile Phase:

  • A: 0.1% TFA in water

  • B: 0.1% TFA in acetonitrile

Gradient:

  • A linear gradient from 5% to 95% B over 30 minutes.[1]

Detection:

  • UV detection at 220 nm and 280 nm.[1]

Visualizations

Mechanism of Tyrosine C-Alkylation

G cluster_0 Boc Deprotection cluster_1 C-Alkylation Side Reaction cluster_2 Prevention with Scavenger Boc_Peptide Boc-Tyr-Peptide Intermediate Protonated Boc-Tyr-Peptide Boc_Peptide->Intermediate Protonation TFA TFA (H⁺) Deprotected_Peptide H₂N-Tyr-Peptide Intermediate->Deprotected_Peptide Cleavage tButyl_Cation tert-Butyl Cation (t-Bu⁺) Intermediate->tButyl_Cation Generates Tyrosine_Ring Tyrosine Residue tButyl_Cation->Tyrosine_Ring Electrophilic Attack Scavenger Scavenger (e.g., TIS) tButyl_Cation->Scavenger Trapping Alkylated_Tyrosine 3-tert-Butyl-Tyrosine Tyrosine_Ring->Alkylated_Tyrosine Trapped_Cation Trapped Cation Scavenger->Trapped_Cation

Caption: Mechanism of tyrosine C-alkylation and its prevention.

Experimental Workflow for Boc Deprotection

G Start Start: Boc-Protected Peptide-Resin Swell Swell Resin in DCM Start->Swell Prepare_Cocktail Prepare Deprotection Cocktail (TFA/Scavenger/H₂O) Swell->Prepare_Cocktail Deprotection Add Cocktail and Agitate Prepare_Cocktail->Deprotection Wash_DCM Wash with DCM Deprotection->Wash_DCM Neutralize Neutralize with DIEA in DMF Wash_DCM->Neutralize Wash_DMF_DCM Wash with DMF and DCM Neutralize->Wash_DMF_DCM Analysis Analyze Product (HPLC/MS) Wash_DMF_DCM->Analysis End End: Deprotected Peptide Analysis->End

Caption: Workflow for Boc deprotection with scavenger.

Troubleshooting Decision Tree

G Start C-Alkylation Detected? (+56 Da in MS) No No C-Alkylation Start->No No Yes Yes Start->Yes Yes Scavenger_Used Was a scavenger used? Yes->Scavenger_Used No_Scavenger No Scavenger_Used->No_Scavenger No Yes_Scavenger Yes Scavenger_Used->Yes_Scavenger Yes Add_Scavenger Add Scavenger (e.g., TIS) to deprotection cocktail No_Scavenger->Add_Scavenger Optimize_Conditions Optimize Conditions Yes_Scavenger->Optimize_Conditions Lower_Temp Lower deprotection temperature Optimize_Conditions->Lower_Temp Option 1 Shorter_Time Decrease deprotection time Optimize_Conditions->Shorter_Time Option 2

Caption: Troubleshooting guide for tyrosine C-alkylation.

References

avoiding Fries-type rearrangement with Boc-protected tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the use of Boc-protected tyrosine, with a specific focus on avoiding the Fries-type rearrangement during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Fries-type rearrangement in the context of Boc-protected tyrosine?

A1: The Fries-type rearrangement is an intramolecular, acid-catalyzed side reaction where the tert-butyloxycarbonyl (Boc) group protecting the phenolic hydroxyl of a tyrosine residue migrates to the aromatic ring.[1] This results in the formation of an undesired C-acylated tyrosine isomer, which can be difficult to separate from the target molecule and complicates peptide synthesis or other modification reactions. This rearrangement is particularly prevalent during the acidic deprotection steps common in Boc solid-phase peptide synthesis (SPPS).[1]

Q2: What conditions promote the Fries-type rearrangement of O-Boc-tyrosine?

A2: Strong acidic conditions are the primary driver for the Fries-type rearrangement.[1] Key factors include:

  • High Acid Concentration: Concentrated trifluoroacetic acid (TFA) significantly promotes the reaction.

  • Prolonged Exposure to Acid: Longer deprotection times increase the likelihood and extent of the rearrangement.[1]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of this side reaction.

Q3: How can I detect the Fries-type rearrangement product in my sample?

A3: The most effective methods for detecting this isomeric byproduct are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1]

  • HPLC: As an isomer, the rearranged product will have different physicochemical properties and thus a different retention time on a reverse-phase column compared to the desired product. A well-resolved chromatogram can reveal its presence as a distinct peak.[1]

  • Mass Spectrometry (MS): Since this is a rearrangement, there will be no change in the overall mass of the molecule.[1] However, tandem mass spectrometry (MS/MS) can be used to analyze fragmentation patterns, which will likely differ between the desired peptide and the rearranged isomer, allowing for its identification.[1]

Q4: Are there alternative protecting groups for the tyrosine hydroxyl group that avoid this issue?

A4: While other protecting groups are available, they may present their own challenges. For instance, the benzyl (Bzl) group is also susceptible to acid-catalyzed rearrangement from the phenolic oxygen to the aromatic ring, forming 3-benzyltyrosine.[2][3] More acid-stable protecting groups like 2,6-dichlorobenzyl (2,6-Cl₂Bzl) can be used to minimize side reactions during Boc-SPPS. Alternatively, switching to an orthogonal Fmoc/tBu strategy, where the side chain is protected with a tert-butyl ether and deprotection occurs under basic conditions, completely avoids acid-induced rearrangements.[4]

Troubleshooting Guide: Fries-Type Rearrangement

Issue: HPLC analysis of the crude product after deprotection shows a significant peak with the same mass as the expected product, but a different retention time, suggesting the presence of an isomeric impurity.

Root Cause Analysis: This is a strong indicator of a Fries-type rearrangement, where the O-Boc group has migrated to the tyrosine ring. This is often caused by overly harsh acidic deprotection conditions.[1]

Solutions & Mitigation Strategies

The primary goal is to use the mildest acidic conditions possible that still achieve complete deprotection of the N-terminal Boc group without significantly affecting the O-Boc group or causing its rearrangement.

  • Reduce Acid Concentration: Lowering the concentration of TFA in the deprotection solution can substantially mitigate the rearrangement.[1]

  • Control Deprotection Time: Minimize the exposure of the peptide to strong acid by using the shortest time necessary for complete deprotection.[1]

  • Lower the Reaction Temperature: Performing the deprotection step at a lower temperature, such as 0°C, can help to control the rate of the rearrangement.

  • Consider Milder Deprotection Reagents: If compatible with the overall synthetic strategy, explore the use of milder acids for deprotection.[1]

Data Presentation: Impact of Deprotection Conditions

While precise yields are highly dependent on the specific peptide sequence, the following table summarizes the qualitative and semi-quantitative effects of different deprotection conditions on the formation of Fries-type rearrangement byproducts.

Deprotection ReagentTimeTemperatureFries Rearrangement Product FormationC-alkylation Product FormationComments
High Risk Conditions
100% TFA5-10 minRoom Temp.HighModerateFound to be less effective than 55% TFA/DCM for overall peptide purity in some studies.[2]
95% TFA / 2.5% H₂O / 2.5% TIS30 minRoom Temp.Moderate to HighLow (due to scavenger)A standard but harsh deprotection cocktail.[1]
Mitigated Risk Conditions
50-55% TFA in DCM20-30 minRoom Temp.Low to ModerateLowGenerally results in higher purity peptides compared to 100% TFA.[5]
25% TFA in DCM30-60 minRoom Temp.LowVery LowMilder conditions requiring longer reaction times.
50% TFA in DCM2 x 15 min0°CVery LowVery LowLower temperature significantly reduces the rate of side reactions.

Note: TIS (Triisopropylsilane) is a scavenger used to prevent C-alkylation of the tyrosine ring by tert-butyl cations, another common side reaction.[1]

Experimental Protocols

Protocol 1: Standard (High-Risk) Boc Deprotection

This protocol uses harsh acidic conditions where Fries-type rearrangement is more likely to be observed.

  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Deprotection Cocktail Preparation: Prepare the deprotection cocktail consisting of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Deprotection: Drain the DCM from the resin and add the deprotection cocktail. Agitate the mixture for 30 minutes at room temperature.[1]

  • Washing: Drain the deprotection cocktail and wash the resin thoroughly with DCM.

  • Neutralization: Neutralize the resin with a solution of 10% diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF).

  • Final Washes: Wash the resin with DMF and then DCM to prepare for the next coupling step.

Protocol 2: Optimized (Low-Risk) Boc Deprotection

This protocol employs milder conditions to minimize the occurrence of the Fries-type rearrangement.

  • Resin Preparation: Swell the peptide-resin in DCM for 30 minutes.

  • Deprotection Cocktail Preparation: Prepare the deprotection cocktail consisting of 50% TFA in DCM (v/v).

  • Deprotection: Cool the reaction vessel to 0°C in an ice bath. Drain the DCM from the resin and add the chilled deprotection cocktail. Agitate the mixture for 20-30 minutes, monitoring the reaction for completion.

  • Washing: Drain the deprotection cocktail and wash the resin thoroughly with cold DCM.

  • Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF.

  • Final Washes: Wash the resin with DMF and then DCM to prepare for the next coupling step.

Protocol 3: Analytical HPLC for Side Product Detection

This method can be used to analyze the crude product and identify potential isomeric impurities.

  • Instrumentation: Reverse-phase HPLC system.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm and 280 nm.[1]

  • Analysis: Inject the crude peptide solution. The Fries-rearrangement product, being an isomer, will typically elute as a separate peak close to the main product peak. Collect fractions for mass spectrometry analysis to confirm the mass.

Visualizations

Reaction_Pathways cluster_conditions Reaction Conditions cluster_results Reaction Outcome Tyr_Boc Tyrosine with O-Boc group TFA_High High % TFA Room Temp Tyr_Boc->TFA_High Treatment TFA_Low Low % TFA 0°C Tyr_Boc->TFA_Low Treatment Desired Desired Deprotection TFA_High->Desired Formation with Impurity Fries Fries Product TFA_High->Fries Significant Formation TFA_Low->Desired Predominant Product TFA_Low->Fries Minimized

References

Technical Support Center: Boc-SPPS with Boc-D-Tyr(Et)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Boc-D-Tyr(Et)-OH in Boc-Solid Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the role of the ethyl protecting group on the tyrosine side chain in Boc-SPPS?

A1: The ethyl ether protecting group on the phenolic hydroxyl of this compound is a permanent protecting group. It is stable to the moderately acidic conditions (e.g., 50% TFA in DCM) used for the repetitive cleavage of the Nα-Boc group during peptide chain elongation. This prevents unwanted side reactions at the tyrosine side chain, such as O-acylation.[1]

Q2: Are scavengers necessary when using this compound in Boc-SPPS?

A2: Yes, the use of scavengers is highly recommended, particularly during the final cleavage step. While the ethyl group on the tyrosine is stable, the final cleavage is performed with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) to remove other side-chain protecting groups and cleave the peptide from the resin.[2][3] These strong acids generate reactive carbocations from the cleavage of other protecting groups (e.g., Boc, Bzl) and from the resin linker, which can lead to side reactions like alkylation of the tyrosine aromatic ring.[2][4]

Q3: What are the most common side reactions when using this compound, and how can they be minimized?

A3: The most common side reaction involving the tyrosine residue is C-alkylation of the aromatic ring by carbocations generated during the final acid cleavage. This can lead to the formation of peptide impurities that are difficult to separate. The most effective way to minimize this side reaction is by using a scavenger cocktail in the cleavage mixture.[2][4]

Q4: What are some recommended scavenger cocktails for the final cleavage of peptides containing Tyr(Et)?

A4: Several scavenger cocktails can be used. The choice depends on the other amino acids present in the peptide sequence. For peptides containing Tyr(Et), a common and effective scavenger is anisole or p-cresol.[2] For peptides with other sensitive residues like Cys, Met, or Trp, more complex cocktails are recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Presence of unexpected peaks (+14 Da, +28 Da, etc.) in the final peptide mass spectrum. Alkylation of the tyrosine ring or other sensitive residues by carbocations during final cleavage.- Ensure an adequate amount of scavenger is used in the cleavage cocktail (e.g., 1.0 mL of anisole or p-cresol per gram of resin for HF cleavage).[2]- For peptides containing other sensitive residues (Cys, Met, Trp), use a more robust scavenger cocktail like Reagent K.[5][6]- Optimize cleavage conditions (time and temperature) to minimize side reactions.
Low final peptide yield. Incomplete cleavage from the resin.- Ensure sufficient time and temperature for the final cleavage step as recommended for the specific strong acid used (e.g., 60 minutes at 0°C for HF cleavage).[2]- Confirm the compatibility of the resin and linker with the chosen cleavage conditions.
Incomplete removal of the Nα-Boc group during synthesis. Insufficient deprotection time or degraded deprotection reagent.- Ensure the deprotection solution (e.g., 50% TFA in DCM) is fresh.- Agitate for the recommended time (e.g., 20-30 minutes).[7]
Poor coupling efficiency of this compound or subsequent amino acids. Steric hindrance or inefficient activation.- Use a more powerful coupling agent like HBTU or HATU.[7]- Pre-activate the amino acid before adding it to the resin.[7]- Extend the coupling reaction time.

Scavenger Cocktail Compositions

Scavenger Cocktail Composition (v/v) Primary Use Case
Anisole/p-Cresol 90% HF, 10% Anisole or p-CresolGeneral purpose for peptides containing Tyr.[2]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-EthanedithiolFor peptides with multiple sensitive residues including Cys, Met, Trp, and Tyr.[5][6]
Reagent B ("Odorless") 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)Effective for scavenging trityl groups, but less effective for preventing Met oxidation.[5]

Experimental Protocols

Standard Boc-SPPS Cycle for Incorporation of this compound
  • Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30 minutes.

  • Nα-Boc Deprotection:

    • Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[7]

    • Wash the resin with DCM (3x), Isopropanol (1x), and DCM (3x).[7]

  • Neutralization:

    • Add a solution of 5% N,N-Diisopropylethylamine (DIEA) in DCM and agitate for 2 minutes.[7]

    • Repeat the neutralization step.

    • Wash the resin with DCM (3x).[7]

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in N,N-Dimethylformamide (DMF).

    • Add DIEA (6 equivalents) to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin and agitate for 1-2 hours.[7]

    • Monitor the coupling reaction using the Kaiser test.[7]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Final Cleavage with HF

Warning: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation: Place the dried peptide-resin in the HF apparatus reaction vessel.

  • Add Scavenger: Add the appropriate scavenger (e.g., p-cresol, 1.0 mL per gram of resin).[2]

  • HF Distillation: Cool the reaction vessel to -5°C to 0°C and slowly distill anhydrous HF into the vessel (approximately 10 mL per gram of resin).[2]

  • Cleavage Reaction: Stir the mixture at 0°C for 60 minutes.[2]

  • HF Evaporation: Evaporate the HF under vacuum.[2]

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Washing: Wash the peptide pellet several times with cold diethyl ether to remove scavengers.

Visualizations

Boc_SPPS_Workflow Resin Peptide-Resin (Free Amine) Deprotection Nα-Boc Deprotection (50% TFA in DCM) Resin->Deprotection Start Cycle Neutralization Neutralization (5% DIEA in DCM) Deprotection->Neutralization Coupling Coupling (this compound + HBTU/DIEA) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Resin Next Amino Acid Final_Cleavage Final Cleavage (HF + Scavenger) Washing->Final_Cleavage Final Amino Acid Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide

Caption: General workflow for a Boc-SPPS cycle incorporating this compound.

Scavenger_Mechanism Strong_Acid Strong Acid Cleavage (e.g., HF) Protecting_Groups Protecting Groups (Boc, Bzl, etc.) Strong_Acid->Protecting_Groups Cleaves Carbocations Reactive Carbocations (e.g., t-butyl+) Protecting_Groups->Carbocations Generates Scavenger Scavenger (e.g., Anisole) Carbocations->Scavenger Trapped by Tyrosine Tyrosine Residue Carbocations->Tyrosine Reacts with Trapped_Carbocations Trapped Carbocations Scavenger->Trapped_Carbocations Alkylated_Tyrosine Alkylated Tyrosine (Side Product) Tyrosine->Alkylated_Tyrosine

Caption: Mechanism of scavenger action in preventing tyrosine alkylation.

References

Technical Support Center: Optimizing Crude Peptide Purity with Boc-D-Tyr(Et)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for improving crude peptide purity when utilizing Boc-D-Tyr(Et)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its side-chain protection important?

A1: this compound is a derivative of the D-amino acid tyrosine used in solid-phase peptide synthesis (SPPS). The "Boc" (tert-butyloxycarbonyl) group protects the alpha-amino group, while the ethyl (Et) ether protects the phenolic hydroxyl group on the tyrosine side chain. This side-chain protection is crucial to prevent unwanted reactions, such as O-acylation, during peptide chain elongation, which can lead to branched impurities and reduced purity of the final peptide.[1][2]

Q2: What are the primary advantages of using a permanent ethyl ether protecting group on the tyrosine side chain in Boc-SPPS?

A2: The ethyl ether protecting group is stable under the moderately acidic conditions required for the repeated removal of the N-terminal Boc group (e.g., using trifluoroacetic acid - TFA).[3] This stability prevents premature deprotection of the side chain, thereby minimizing the formation of side products and simplifying the final purification process.

Q3: What are the potential side reactions associated with using Boc-protected tyrosine derivatives during SPPS?

A3: A common side reaction during the final cleavage step with strong acids is C-alkylation. The cleavage of Boc groups generates tert-butyl cations, which are electrophilic and can attack the electron-rich aromatic ring of tyrosine, leading to the formation of 3-tert-butyl-tyrosine adducts.[4] While less common with a stable ethyl ether, any partial deprotection could expose the hydroxyl group to acylation.

Q4: How can I detect and characterize side products in my crude peptide?

A4: The most effective analytical techniques for identifying side products are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4] HPLC can separate impurities from the main product, allowing for quantification of purity, while MS can identify the mass of the impurities, such as a +56 Da adduct indicative of tert-butylation.[4]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound to improve crude peptide purity.

Issue 1: Low Crude Peptide Purity with Multiple Unidentified Peaks in HPLC
  • Possible Cause A: Incomplete Coupling. Steric hindrance from the this compound or the growing peptide chain can lead to incomplete coupling reactions, resulting in deletion sequences.

    • Solution:

      • Extend Coupling Time: Increase the reaction time for the this compound coupling step to 2-4 hours.[3]

      • Use a More Potent Coupling Reagent: Consider using coupling reagents like HBTU or HATU, especially for difficult couplings.

      • Perform a Double Coupling: After the initial coupling, perform a second coupling step with fresh reagents to ensure the reaction goes to completion.

      • Monitor with a Kaiser Test: Use a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[3]

  • Possible Cause B: Peptide Aggregation. Hydrophobic peptides, especially those containing bulky residues like tyrosine, are prone to aggregation on the resin, which can hinder reagent access.

    • Solution:

      • Change Solvent: Switch from DMF to a more polar solvent like N-methylpyrrolidone (NMP) to improve solvation.

      • Use a Lower Loading Resin: A resin with a lower substitution level can increase the distance between peptide chains, reducing aggregation.

Issue 2: Presence of a +56 Da Adduct in Mass Spectrometry Analysis
  • Possible Cause: C-alkylation of the Tyrosine Ring. During the final cleavage with strong acid (e.g., HF or TFMSA), tert-butyl cations generated from the cleavage of Boc protecting groups can alkylate the tyrosine ring.[4]

    • Solution:

      • Use Scavengers: Incorporate scavengers into your cleavage cocktail to "trap" the reactive tert-butyl cations.[4] A common scavenger is triisopropylsilane (TIS).[4]

      • Optimize Deprotection Conditions: Minimize the deprotection time to what is necessary for complete Boc group removal and consider performing the reaction at a lower temperature to reduce the rate of alkylation.[4]

Data Presentation

The choice of protecting group strategy significantly impacts the final crude peptide purity. The following tables provide a comparative overview.

Table 1: Comparison of Boc vs. Fmoc Strategies for a Model Peptide Containing Tyrosine

ParameterBoc Strategy (Boc-D-Tyr(Me)-OH)Fmoc Strategy (Fmoc-D-Tyr(OMe)-OH)Rationale
Crude Peptide Yield ~65%~80%Milder conditions in Fmoc-SPPS often lead to higher yields.[5]
Crude Peptide Purity (by HPLC) ~55%~75%Fewer side reactions typically occur with the milder Fmoc deprotection conditions.[5]
Final Purified Peptide Yield ~25%~40%Higher crude purity simplifies purification, resulting in better recovery.[5]

Note: Data is illustrative and can vary based on the peptide sequence and synthesis conditions. Boc-D-Tyr(Me)-OH is used as a proxy for this compound.

Table 2: Impact of Tyrosine Side-Chain Protection on Crude Peptide Purity in Fmoc-SPPS

Side-Chain Protecting GroupDeprotection ConditionsCrude Peptide Purity (%)Reference
tert-Butyl (tBu) 65% TFA in DCM, 2h43%[2]
Trityl (Trt) 1.1% TFA in DCM, 2h92%[2]

This table illustrates the significant impact of the side-chain protecting group's lability on the final crude purity.

Experimental Protocols

Protocol 1: General Cycle for Boc-SPPS

This protocol outlines a single cycle for the incorporation of an amino acid during manual Boc-SPPS.

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM (v/v) for 2 minutes and drain.

    • Treat the resin again with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).[6]

  • Neutralization:

    • Treat the resin with 10% Diisopropylethylamine (DIEA) in DCM (v/v) for 2 minutes (repeat twice).

    • Wash the resin with DCM (5x).[6]

  • Coupling:

    • In a separate vessel, pre-activate the Boc-amino acid (3 equivalents) with a coupling agent like HBTU (3 equivalents) and DIEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours. For this compound, extend this time to 2-4 hours.[3][6]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to ensure complete coupling before proceeding to the next cycle.[3]

Protocol 2: Final Cleavage and Deprotection (TFMSA Method)

This protocol is for cleaving the completed peptide from the resin and removing side-chain protecting groups.

  • Resin Preparation: Thoroughly dry the peptide-resin under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFMSA/TFA/thioanisole.

  • Cleavage Reaction:

    • Suspend the resin in the cleavage cocktail.

    • Stir the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the pellet with more cold ether.

    • Dry the crude peptide pellet under vacuum.[7]

  • Purification: Purify the crude peptide by preparative RP-HPLC.

Visualizations

Boc_SPPS_Workflow start Start: Peptide-Resin deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 2. Wash (DCM, IPA) deprotection->wash1 neutralization 3. Neutralization (10% DIEA in DCM) wash1->neutralization coupling 4. Coupling (Activated Boc-AA) neutralization->coupling wash2 5. Wash (DMF, DCM) coupling->wash2 kaiser Kaiser Test wash2->kaiser next_cycle Proceed to Next Cycle kaiser->next_cycle Negative recouple Recouple kaiser->recouple Positive next_cycle->deprotection Repeat for each AA final_cleavage Final Cleavage (e.g., TFMSA) next_cycle->final_cleavage End of Sequence recouple->coupling

Caption: Workflow for a single cycle of Boc-SPPS.

Troubleshooting_Low_Purity start Low Crude Purity check_ms Check MS for +56 Da Adduct start->check_ms c_alkylation Issue: C-Alkylation check_ms->c_alkylation Yes check_coupling Review Coupling Protocol check_ms->check_coupling No solution_alkylation Solution: - Add Scavengers (TIS) - Optimize Cleavage c_alkylation->solution_alkylation incomplete_coupling Issue: Incomplete Coupling check_coupling->incomplete_coupling Inefficient aggregation Issue: Aggregation check_coupling->aggregation Efficient but still impure solution_coupling Solution: - Extend Coupling Time - Use Stronger Reagents - Double Couple incomplete_coupling->solution_coupling solution_aggregation Solution: - Use NMP Solvent - Use Low-Load Resin aggregation->solution_aggregation

Caption: Troubleshooting logic for low crude peptide purity.

References

Technical Support Center: Double Coupling Protocol for Sterically Hindered Boc-D-Tyr(Et)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of the sterically hindered amino acid, Boc-D-Tyr(Et)-OH, in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of this compound, providing potential causes and actionable solutions.

Issue 1: Incomplete Coupling Detected by Positive Ninhydrin (Kaiser) Test

  • Symptom: After the coupling step, the resin beads turn blue or purple upon addition of the ninhydrin reagents, indicating the presence of unreacted primary amines.

  • Potential Causes & Solutions:

    • Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) group and the ethyl ether on the tyrosine side chain can physically block the coupling reaction.[1][2]

      • Solution 1: Perform a Double Coupling. This is the most common and effective strategy to drive the reaction to completion.[3][4][5] After the first coupling, wash the resin thoroughly with DMF and repeat the coupling step with a fresh solution of activated this compound.[3][4]

      • Solution 2: Switch to a More Potent Coupling Reagent. Standard carbodiimide reagents like DCC may be insufficient.[1][6] Utilize uronium/aminium salts such as HATU, HBTU, or HCTU, or phosphonium salts like PyBOP, which are more effective for sterically demanding couplings.[3][6]

    • Suboptimal Reaction Conditions: Insufficient time or temperature can lead to incomplete reactions.

      • Solution: Increase Reaction Time and/or Temperature. Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[2] A moderate increase in temperature (e.g., to 40°C) can also improve the reaction rate, but should be done cautiously to minimize the risk of racemization.[2][3]

    • Peptide Aggregation: The growing peptide chain on the resin may aggregate, making the N-terminal amine inaccessible.[1]

      • Solution: Improve Solvation. Switch from DMF to N-methylpyrrolidone (NMP), which has superior solvating properties.[4][6] Using a solvent mixture such as DCM/DMF/NMP (1:1:1) can also be beneficial.[6]

Issue 2: Presence of Deletion Sequences in Final Peptide Analysis (HPLC/MS)

  • Symptom: Mass spectrometry analysis shows a significant peak corresponding to the mass of the target peptide minus the this compound residue.

  • Potential Causes & Solutions:

    • Cumulative Incomplete Couplings: This is a direct consequence of the issues described above.

      • Solution 1: Implement Double Coupling as a Standard Protocol. For known difficult couplings involving this compound, proactively perform a double coupling.

      • Solution 2: Capping. If a positive ninhydrin test persists even after a double coupling, it is crucial to cap the unreacted amines to prevent the formation of deletion sequences in subsequent steps.[4][7] This is typically done using acetic anhydride and a base like DIPEA or pyridine.[7]

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered sterically hindered?

A1: The steric hindrance arises from the combination of the bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and the ethyl group on the side-chain hydroxyl of the tyrosine. This bulkiness can impede the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, slowing down the reaction rate.[2]

Q2: When should I decide to perform a double coupling?

A2: A double coupling should be considered in the following situations:

  • When a ninhydrin (Kaiser) test performed after the initial coupling is positive (blue/purple beads).[1][4]

  • Proactively, when synthesizing a peptide sequence known to be difficult or prone to aggregation.[5]

  • When working with other known sterically hindered amino acids in the same sequence.

Q3: Which coupling reagents are best for this compound?

A3: For sterically hindered amino acids, onium salt-based reagents are highly recommended.[3] HATU, HCTU, and PyBOP are excellent choices due to their high reactivity and ability to form highly reactive activated esters that can overcome the steric barrier.[4][6] While more expensive, they often lead to cleaner products and higher yields.

Q4: Can I increase the equivalents of amino acid and coupling reagents instead of performing a double coupling?

A4: Increasing the equivalents of the activated amino acid (e.g., from 3-4 to 5-6 equivalents) can help drive the reaction to completion. However, a double coupling with fresh reagents is often a more effective and reliable method to ensure a high coupling efficiency, especially for very difficult sequences.

Q5: Are there any specific side reactions to be aware of with this compound?

A5: The primary concern is incomplete coupling leading to deletion sequences. The ethyl ether on the side chain is generally stable under standard Boc-SPPS conditions, including the repetitive TFA treatments for Boc deprotection. Unlike benzyl ethers, it is not susceptible to migration under these acidic conditions.[8]

Data Presentation

The following table summarizes recommended quantitative parameters for single and double coupling protocols for a sterically hindered amino acid like this compound.

ParameterSingle Coupling ProtocolDouble Coupling ProtocolRationale
This compound (eq.) 3 - 42 x (3 - 4)An excess drives the reaction; a fresh batch for the second coupling ensures high reactivity.
Coupling Reagent (e.g., HATU) (eq.) 2.9 - 3.92 x (2.9 - 3.9)Stoichiometrically close to the amino acid for efficient activation.
Base (e.g., DIPEA) (eq.) 6 - 82 x (6 - 8)A non-nucleophilic base is required to activate the coupling reagent and neutralize the resin.
Reaction Time (per coupling) 2 - 4 hours (or overnight)1 - 2 hours (per coupling)Double coupling allows for shorter individual reaction times while ensuring completion.
Solvent DMF or NMPNMPNMP is preferred for its superior solvating properties to prevent aggregation.[6]

Experimental Protocols

Protocol 1: Standard Double Coupling for this compound

This protocol assumes a 0.1 mmol scale synthesis on a suitable resin (e.g., MBHA resin for a C-terminal amide).

  • Resin Preparation:

    • Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

    • Perform N-terminal Boc deprotection using 25-50% trifluoroacetic acid (TFA) in DCM.[2]

    • Wash the resin thoroughly with DCM, isopropanol, and then DMF.

    • Neutralize the resin-bound amine salt with 10% N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).[2]

    • Wash the resin thoroughly with DMF to remove excess base.

  • First Coupling:

    • In a separate vessel, dissolve this compound (0.3 mmol, 3 eq.) and HATU (0.29 mmol, 2.9 eq.) in a minimal amount of DMF.

    • Add DIEA (0.6 mmol, 6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test.

    • Regardless of the result, proceed to wash the resin. Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.[3]

  • Second Coupling:

    • Prepare a fresh solution of activated this compound as described in step 2.

    • Add this fresh solution to the washed resin.

    • Agitate the reaction mixture for another 1-2 hours at room temperature.

  • Final Wash and Confirmation:

    • Drain the second coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

    • Perform a final Kaiser test. A negative result (yellow/colorless beads) indicates a complete reaction. If the test is still positive, proceed to a capping step (see Protocol 2).

Protocol 2: Capping of Unreacted Amines

  • Following the final wash of the double coupling protocol, wash the resin with DCM.

  • Prepare a capping solution of acetic anhydride/pyridine/DCM (e.g., in a 1:2:7 ratio).

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Drain the capping solution and wash the resin thoroughly with DCM (3x) and DMF (3x). The resin is now ready for the next deprotection cycle.

Visualizations

Double_Coupling_Workflow Start Start: Peptide-Resin with Free N-terminal Amine First_Coupling First Coupling: Add activated This compound Start->First_Coupling Wash_1 Wash Resin (DMF) First_Coupling->Wash_1 Second_Coupling Second Coupling: Add fresh activated This compound Wash_1->Second_Coupling Final_Wash Final Wash (DMF/DCM) Second_Coupling->Final_Wash Kaiser_Test Kaiser Test Final_Wash->Kaiser_Test Capping Capping Step (e.g., Ac₂O/Pyridine) Kaiser_Test->Capping Positive Next_Cycle Proceed to Next Deprotection Cycle Kaiser_Test->Next_Cycle Negative Capping->Next_Cycle

Caption: Workflow for the double coupling protocol.

Troubleshooting_Flowchart Start Kaiser Test after First Coupling is Positive Check_Reagents Are reagents potent? (e.g., HATU, HCTU) Start->Check_Reagents Switch_Reagent Switch to a more potent coupling reagent Check_Reagents->Switch_Reagent No Double_Couple Perform a Double Coupling Check_Reagents->Double_Couple Yes Switch_Reagent->Double_Couple Check_Solvent Is aggregation likely? (Hydrophobic sequence) Double_Couple->Check_Solvent Switch_Solvent Switch solvent to NMP or add disrupting agent Check_Solvent->Switch_Solvent Yes Increase_Time Increase coupling time and/or temperature Check_Solvent->Increase_Time No Switch_Solvent->Increase_Time Kaiser_Test_2 Kaiser Test Still Positive after Double Coupling? Increase_Time->Kaiser_Test_2 Cap_Resin Cap unreacted amines Kaiser_Test_2->Cap_Resin Yes Proceed Proceed to next cycle Kaiser_Test_2->Proceed No Cap_Resin->Proceed

References

Technical Support Center: Capping Unreacted Amines in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical step of capping unreacted amines after coupling reactions during solid-phase peptide synthesis (SPPS), with a focus on sterically hindered residues like Boc-D-Tyr(Et)-OH. Incomplete coupling can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide. Capping acetylates these unreacted N-terminal amines, rendering them unreactive to subsequent coupling cycles and preventing the formation of undesired byproducts.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the capping of unreacted amines.

Problem Possible Cause Recommended Solution
Positive Ninhydrin (Kaiser) test after coupling Incomplete coupling of this compound due to steric hindrance.[2]Proceed with a capping step to block the unreacted amines before the next deprotection step.
Suboptimal coupling conditions (time, temperature, reagent concentration).[2]For future couplings of this residue, consider increasing the coupling time (e.g., to 4 hours or overnight), using a 3-4 fold excess of amino acid and coupling reagents, or performing a double coupling.[2][3]
Peptide aggregation on the resin, hindering reagent access.[4][5]Consider switching to a different solvent (e.g., NMP, DMSO) or using a more potent coupling reagent like HATU or HCTU for subsequent difficult couplings.[4]
Ninhydrin test is still positive after the first capping attempt Inefficient capping reaction.Repeat the capping procedure. Ensure capping reagents are fresh.[6]
Severe peptide aggregation preventing access of capping reagents.At this stage, it may be difficult to resolve. For future syntheses, consider optimizing the peptide sequence or using aggregation-disrupting additives.
Low final peptide yield despite capping Premature chain termination due to effective capping.This is the intended outcome for failed couplings to prevent deletion sequences. The overall yield of the desired full-length peptide should be higher and purer.
Inefficient cleavage from the resin or side reactions during cleavage.Optimize cleavage conditions (cocktail composition, time) based on the peptide sequence and resin type.

Frequently Asked Questions (FAQs)

Q1: Why is capping necessary after coupling with an amino acid like this compound?

A1: The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the ethyl ether on the tyrosine side chain, can cause significant steric hindrance. This can lead to incomplete or slow coupling reactions, leaving unreacted primary amines on the growing peptide chain.[2] Capping these unreacted amines is crucial to prevent the formation of deletion peptides in subsequent synthesis cycles, which simplifies the purification of the final product.[1][7]

Q2: How do I know if I need to perform a capping step?

A2: The Ninhydrin (Kaiser) test is a highly sensitive colorimetric method used to detect free primary amines on the solid support.[8] A positive test, indicated by a blue or purple color on the resin beads and/or in the solution, signifies the presence of unreacted amines and thus an incomplete coupling reaction, necessitating a capping step.[8][9] A negative test (yellow or colorless) indicates the coupling is complete, and you can proceed to the next deprotection step.[8]

Q3: What is the standard protocol for capping?

A3: The most common method for capping involves treating the peptide-resin with a solution of acetic anhydride and a base, such as pyridine or N,N-diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[1] This acetylates the free amino groups, rendering them unreactive.

Q4: Are there alternatives to acetic anhydride for capping?

A4: Yes, other reagents can be used. For instance, N-acetylimidazole can be an alternative acetylating agent. In cases with sensitive amino acids, activated acetic acid (e.g., with HBTU/DIPEA) can be a milder option.[10] Propionic anhydride is also a viable alternative, which adds a propionyl group instead of an acetyl group.[10][11]

Q5: Can I cap after every coupling step?

A5: While it is possible, it is generally only performed when a monitoring test, like the Ninhydrin test, indicates incomplete coupling.[4] Unnecessary capping steps add time and reagents to the synthesis process.

Experimental Protocols

Protocol 1: Ninhydrin (Kaiser) Test for Monitoring Coupling

This qualitative test is used to detect the presence of free primary amines on the resin.

Materials:

  • Reagent A: 5% (w/v) ninhydrin in ethanol

  • Reagent B: 80% (w/v) phenol in ethanol

  • Reagent C: 2% (v/v) 0.001M aqueous KCN in pyridine

  • Small test tubes

  • Heating block or water bath (100-110°C)

Procedure:

  • After the coupling step, wash the resin thoroughly with DMF and then DCM to remove residual reagents.

  • Place a small sample of resin beads (approx. 1-5 mg) into a clean test tube.[8]

  • Add 2-3 drops each of Reagent A, Reagent B, and Reagent C.[9]

  • Heat the tube at 110°C for 5 minutes.[9]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense blue solution and beads: Coupling has failed. Recouple the amino acid.[9]

  • Light blue solution, dark blue beads: Incomplete coupling. Recouple the amino acid or proceed to capping.[9]

  • Dark blue solution, colorless beads: Coupling is nearly complete. Consider extending coupling time in the future or proceed to capping.[9]

  • Colorless or yellow solution and beads: Complete coupling. Proceed with the next deprotection step.[8][9]

Protocol 2: Standard Capping with Acetic Anhydride

This protocol is performed if the Ninhydrin test is positive, indicating incomplete coupling.

Materials:

  • Acetic Anhydride

  • Pyridine or N,N-diisopropylethylamine (DIPEA)

  • N,N-dimethylformamide (DMF)

  • Peptide synthesis reaction vessel

Procedure:

  • After the coupling reaction, wash the peptide-resin thoroughly with DMF (3-5 times) to remove any remaining coupling reagents.[1]

  • Prepare the capping solution. A common formulation is a mixture of acetic anhydride and a base in DMF. For example, a solution containing acetic anhydride (5-20% v/v) and DIPEA (2-10% v/v) in DMF can be used.[12][13] Another common capping solution consists of acetic anhydride and pyridine in DMF.[6]

  • Add the freshly prepared capping solution to the resin in the reaction vessel.

  • Agitate the mixture at room temperature for 30 minutes.[6][14]

  • Drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove residual reagents and byproducts.[1]

  • (Optional) Perform a Ninhydrin test to confirm the completion of the capping reaction. A negative result should be observed. If the test is still positive, the capping procedure should be repeated.[6]

Data Presentation

The following table summarizes common capping reagents and their typical concentrations used in SPPS.

Capping Reagent Base Solvent Typical Concentration Reaction Time
Acetic AnhydridePyridineDMFAcetic Anhydride:Pyridine (3:2 ratio)[15]30 min
Acetic AnhydrideDIPEADMF/DCMAcetic Anhydride (e.g., 20%), DIPEA (e.g., 2%)[12]30 min
Acetic AnhydrideN/ADCM50% Acetic Anhydride in DCM[16]10 min (2 cycles)
N-acetylimidazoleN/ADMFExcess30-60 min
Propionic AnhydridePyridineDMFSimilar to Acetic Anhydride30 min

Visualizations

Experimental Workflow

SPPS_Coupling_Capping_Workflow Start Start: Peptide-Resin with Free N-terminal Amine Coupling Couple This compound Start->Coupling Wash1 Wash Resin (DMF/DCM) Coupling->Wash1 NinhydrinTest Perform Ninhydrin Test Wash1->NinhydrinTest Capping Cap Unreacted Amines (Acetic Anhydride/Base) NinhydrinTest->Capping Positive (Blue) Deprotection Next Step: Boc Deprotection NinhydrinTest->Deprotection Negative (Yellow) Wash2 Wash Resin (DMF) Capping->Wash2 Wash2->Deprotection End Synthesis Continues Deprotection->End

Caption: Workflow for coupling and capping in SPPS.

Capping Reaction Mechanism

Capping_Mechanism cluster_reactants Reactants cluster_products Products Resin Resin-Peptide-NH2 (Unreacted Amine) plus + Resin->plus Ac2O Acetic Anhydride (CH3CO)2O Ac2O->plus CappedPeptide Resin-Peptide-NH-COCH3 (Capped Chain) AceticAcid Acetic Acid CH3COOH plus->CappedPeptide Acetylation plus->AceticAcid

Caption: Acetylation of unreacted amines during capping.

References

Technical Support Center: TFA Cleavage of Peptides Containing O-Ethyl-D-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the trifluoroacetic acid (TFA) cleavage of peptides containing O-ethyl-D-tyrosine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the TFA cleavage of peptides containing O-ethyl-D-tyrosine?

A1: The main challenges when performing TFA cleavage on peptides containing O-ethyl-D-tyrosine stem from three key aspects of this modified amino acid:

  • Acid Stability of the O-ethyl Group: While the ethyl ether is generally more stable than a tert-butyl ether, it is not completely inert to strong acidic conditions like prolonged TFA treatment. This can lead to partial or complete de-ethylation, resulting in a peptide with a free D-tyrosine residue.[1]

  • Steric Hindrance: The presence of a D-amino acid can introduce steric bulk, which may slightly reduce the efficiency of the cleavage reaction compared to its L-counterpart, potentially requiring optimized cleavage conditions.

  • Increased Hydrophobicity: The O-ethyl group increases the hydrophobicity of the tyrosine residue. This can affect the solubility of the final peptide, which is an important consideration during purification and handling.[1]

Q2: Is a side-chain protecting group necessary for Fmoc-O-ethyl-D-tyrosine during solid-phase peptide synthesis (SPPS)?

A2: No, the ethyl group on the hydroxyl function of the D-tyrosine side chain acts as a permanent protecting group throughout the synthesis. This simplifies the synthesis process by removing the need for an additional side-chain protecting group and its subsequent removal step.

Q3: What are the most common side reactions observed during the TFA cleavage of these peptides?

A3: The most common side reactions include:

  • De-ethylation: As mentioned, the ethyl ether can be partially cleaved by TFA, leading to the formation of the corresponding D-tyrosine peptide as an impurity.

  • Alkylation of Sensitive Residues: During TFA cleavage, reactive carbocations are generated from the resin linker and other side-chain protecting groups (e.g., t-butyl, trityl). These can alkylate the electron-rich aromatic ring of the O-ethyl-D-tyrosine or other susceptible residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[2]

  • Oxidation: Methionine and Tryptophan residues are susceptible to oxidation during the cleavage process.[2]

Q4: How does the D-configuration of tyrosine affect the cleavage process?

A4: The D-stereochemistry does not alter the chemical mechanism of acid cleavage. However, it can influence the peptide's secondary structure and potentially create steric hindrance that might slightly slow down the cleavage kinetics. In most cases, standard cleavage times are sufficient, but for sterically hindered sequences, a small-scale trial to optimize the cleavage duration is recommended.

Troubleshooting Guide

This guide addresses common problems encountered during the TFA cleavage of peptides containing O-ethyl-D-tyrosine.

Issue Possible Cause(s) Recommended Solution(s)
Incomplete Cleavage 1. Insufficient cleavage time, especially for sterically hindered sequences. 2. Reduced TFA concentration due to residual solvent (e.g., DCM) in the resin. 3. Inefficient cleavage cocktail for the specific peptide.1. Extend the cleavage time to 3-4 hours. Perform a time-course study on a small scale to determine the optimal duration. 2. Ensure the peptide-resin is thoroughly dried under vacuum before adding the cleavage cocktail. 3. For peptides with other sensitive residues, use a more robust cleavage cocktail like Reagent K.
Presence of a -14 Da peak by MS (De-ethylation) 1. The O-ethyl group is partially labile to the strong acidic conditions of TFA. 2. Prolonged exposure to the cleavage cocktail.1. Minimize the cleavage time to the shortest duration required for complete cleavage (typically 1.5-2 hours). 2. Perform the cleavage at a lower temperature (e.g., 4°C) to reduce the rate of de-ethylation. 3. Use a cleavage cocktail containing a scavenger like anisole, which can help protect ether linkages.
Alkylation of Aromatic Residues (+56 Da for t-butyl) 1. Insufficient or inappropriate scavengers in the cleavage cocktail to trap reactive carbocations.1. Use a cleavage cocktail with a combination of scavengers. Triisopropylsilane (TIS) is effective against t-butyl cations. For other carbocations, a more complex cocktail like Reagent K is recommended.[3][4]
Oxidation of Sensitive Residues (+16 Da for Met or Trp) 1. Exposure to air during cleavage. 2. Lack of reducing agents in the cleavage cocktail.1. Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). 2. Add a reducing scavenger like 1,2-ethanedithiol (EDT) to the cleavage cocktail.[5]
Poor Peptide Precipitation 1. The peptide is short and/or hydrophobic, leading to solubility in the ether/TFA mixture.1. Increase the volume of cold diethyl ether used for precipitation. 2. Precipitate at a lower temperature (e.g., in a dry ice/acetone bath). 3. Concentrate the TFA filtrate under a stream of nitrogen before adding to cold ether.
Difficult Purification by HPLC 1. The increased hydrophobicity from the O-ethyl group leads to poor solubility or strong retention on the column. 2. Peptide aggregation.1. Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO before diluting with the initial HPLC mobile phase. 2. Optimize the HPLC gradient and consider using a different stationary phase (e.g., C4 or C8 for very hydrophobic peptides).

Data Presentation

The following tables provide illustrative data on the impact of different cleavage cocktails on the purity of a model peptide containing a modified tyrosine residue. This data is based on expected outcomes for an O-methyl-D-tyrosine containing peptide, which is a close analog to O-ethyl-D-tyrosine, and actual results may vary depending on the specific peptide sequence.[6]

Table 1: Recommended Cleavage Cocktails

Cocktail ID Composition Volume Ratios Recommended Use
Cocktail A TFA / TIS / H₂O95 : 2.5 : 2.5General purpose for peptides without other highly sensitive residues.[6]
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT82.5 : 5 : 5 : 5 : 2.5Recommended for peptides also containing Trp, Met, or Cys.[5][6]
Reagent R TFA / Thioanisole / EDT / Anisole90 : 5 : 3 : 2Particularly effective for peptides with sulfonyl-protected Arginine (e.g., Pmc, Pbf).[6]

Table 2: Illustrative Purity Data for a Model Peptide Cleavage

Model Peptide: Ac-Lys-Ala-Gly-(O-Me-D-Tyr)-Leu-NH₂ Resin: Rink Amide Resin Cleavage Time: 2 hours at Room Temperature

Cleavage Cocktail Expected Crude Purity (%) by RP-HPLC Major Impurities Observed
TFA only~75%Alkylation of the aromatic ring, incomplete deprotection of other residues.[6]
Cocktail A>90%Minor deletion sequences from synthesis.[6]
Reagent K>90%Minor deletion sequences from synthesis.[6]

Experimental Protocols

Protocol 1: Standard TFA Cleavage and Peptide Precipitation
  • Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol) in a suitable reaction vessel. Wash the resin with dichloromethane (DCM) (3 x volume of resin) to swell the resin and remove any residual DMF. Dry the resin thoroughly under vacuum.[3]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the desired cleavage cocktail immediately before use. For a standard cleavage of a peptide without other sensitive residues, use Cocktail A (TFA/TIS/H₂O; 95:2.5:2.5). For a 0.1 mmol scale synthesis, 2-3 mL of the cocktail is typically sufficient.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin. Seal the vessel and agitate gently at room temperature for 2-3 hours.[6]

  • Peptide Filtration: Filter the cleavage solution from the resin into a clean collection tube. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[6]

  • Peptide Precipitation: In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[7] Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

  • Peptide Isolation and Washing: Centrifuge the suspension to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether at least three times to remove scavengers and residual TFA.[7]

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for analysis and purification.

Protocol 2: Post-Cleavage Analysis by RP-HPLC
  • Sample Preparation: Dissolve a small amount of the crude peptide (approx. 1 mg/mL) in the initial mobile phase (e.g., water with 0.1% TFA). If solubility is an issue, dissolve in a minimal amount of DMSO and then dilute with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical starting point is a linear gradient from 5% to 65% B over 30 minutes. This may need to be optimized based on the hydrophobicity of the peptide.

    • Detection: UV at 220 nm.

  • Analysis: Inject the sample and analyze the chromatogram to determine the purity of the crude peptide by integrating the peak areas.[7]

  • Mass Spectrometry: Collect the major peak and confirm the molecular weight of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizations

experimental_workflow resin Dried Peptide-Resin cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H2O) cleavage Cleavage Reaction (2-3h, RT) cocktail->cleavage filtration Filter to Collect Peptide Solution cleavage->filtration precipitation Precipitate Peptide (Cold Diethyl Ether) filtration->precipitation isolation Isolate Crude Peptide (Centrifugation) precipitation->isolation wash_dry Wash and Dry Peptide Pellet isolation->wash_dry analysis Analysis (HPLC/MS) wash_dry->analysis

Standard TFA Cleavage Workflow

troubleshooting_logic start HPLC/MS Analysis of Crude Peptide incomplete_cleavage Incomplete Cleavage Peak? start->incomplete_cleavage side_reaction Unexpected Mass Peaks? incomplete_cleavage->side_reaction No extend_time Extend Cleavage Time incomplete_cleavage->extend_time Yes pure_product Desired Product side_reaction->pure_product No dealkylation De-ethylation (-14 Da)? side_reaction->dealkylation Yes check_tfa Ensure Dry Resin & Pure TFA extend_time->check_tfa alkylation Alkylation (+56 Da, etc.)? dealkylation->alkylation No reduce_time_temp Reduce Cleavage Time/Temp dealkylation->reduce_time_temp Yes add_scavenger Use Robust Scavenger Cocktail (e.g., Reagent K) alkylation->add_scavenger Yes

Troubleshooting Logic for Impure Peptides

References

Technical Support Center: Purification of Peptides with Boc-D-Tyr(Et)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of synthetic peptides containing Boc-D-Tyr(Et)-OH .

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with purifying peptides containing this compound?

A1: The main challenges stem from the physicochemical properties imparted by the O-ethylated D-tyrosine residue:

  • Increased Hydrophobicity: The ethyl ether on the tyrosine side chain significantly increases the overall hydrophobicity of the peptide. This can lead to:

    • Poor Solubility: The peptide may have limited solubility in aqueous solutions commonly used for RP-HPLC, making sample preparation difficult.

    • Strong Retention: The increased hydrophobicity causes the peptide to bind strongly to non-polar stationary phases (like C18 columns), requiring high concentrations of organic solvents for elution.[1] This can sometimes lead to peak broadening and poor resolution.

  • Co-elution of Impurities: Hydrophobic impurities, such as deletion sequences or products of side reactions, may have retention times very close to the target peptide, making separation challenging.

  • Potential for Side Reactions: During the final cleavage step from the resin, reactive carbocations are generated from the removal of other protecting groups.[2] These can potentially lead to side reactions with the electron-rich aromatic ring of tyrosine, although the ethyl ether provides protection.

Q2: How does the O-ethyl protecting group on D-tyrosine affect its properties compared to other protecting groups?

A2: The O-ethyl group is a permanent protecting group that is stable under the acidic conditions used for the removal of the N-terminal Boc group during synthesis.[3] Compared to an unprotected tyrosine, Tyr(Et) is more hydrophobic. It is expected to be slightly more hydrophobic than O-methyl-tyrosine (Tyr(Me)) due to the additional methylene group. This increased hydrophobicity will generally lead to a longer retention time in reversed-phase HPLC.

Q3: What are the most common impurities to expect in the crude product?

A3: Besides the target peptide, the crude product may contain a variety of impurities, including:

  • Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling during synthesis.

  • Truncated Peptides: Sequences that were terminated prematurely.

  • Incompletely Deprotected Peptides: Peptides where some side-chain protecting groups from other amino acids were not fully removed during cleavage.

  • Products of Side Reactions: While the O-ethyl group is generally stable, harsh cleavage conditions could potentially lead to side reactions. During cleavage, carbocations generated from other protecting groups can cause alkylation of other sensitive residues like Tryptophan or Methionine.[1]

Q4: How can I detect impurities in my purified peptide?

A4: The most effective methods for assessing the purity of your peptide and identifying impurities are:

  • Analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates the target peptide from impurities based on hydrophobicity. A high-resolution analytical column will provide a chromatogram showing the purity of your sample.

  • Mass Spectrometry (MS): This technique determines the molecular weight of the components in your sample. It is crucial for confirming the identity of your target peptide and can help in identifying impurities by their mass. For example, a deletion sequence will have a mass corresponding to the target peptide minus the mass of the missing amino acid residue.

Troubleshooting Guides

Problem: Poor Solubility of the Crude Peptide
Symptom Potential Cause Solution
The lyophilized crude peptide does not dissolve in the initial HPLC mobile phase (e.g., water with 0.1% TFA).The peptide is highly hydrophobic due to the presence of this compound and other non-polar residues.1. Use a Stronger Organic Solvent for Initial Dissolution: Dissolve the crude peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) first.[4] 2. Dilute with HPLC Mobile Phase A: After the peptide is dissolved, dilute the solution with your initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). 3. Sonication: Briefly sonicate the sample to aid dissolution.
Problem: HPLC Purification Issues
Symptom Potential Cause Solution
Broad or Tailing Peaks 1. Peptide aggregation. 2. Secondary interactions with the stationary phase.1. Increase Column Temperature: Purifying at a higher temperature (e.g., 40-60°C) can help reduce aggregation and improve peak shape.[4] 2. Ensure Proper Ion-Pairing: Use 0.1% Trifluoroacetic Acid (TFA) in both mobile phases to minimize unwanted ionic interactions.
Poor Resolution / Co-elution of Impurities The hydrophobicity of the impurity is very similar to the target peptide.1. Optimize the HPLC Gradient: Use a shallower gradient around the elution point of your target peptide. For example, if your peptide elutes at 40% acetonitrile with a 1%/minute gradient, try a 0.5%/minute gradient. 2. Change the Stationary Phase: If using a C18 column, trying a C8 or a phenyl-hexyl column may alter the selectivity and improve separation. 3. Use a Different Organic Modifier: Replacing acetonitrile with methanol or isopropanol in the mobile phase can change the elution profile and may resolve co-eluting peaks.
Very Late Elution or No Elution The peptide is extremely hydrophobic and binds very strongly to the C18 column.1. Increase the Final Concentration of Organic Solvent: Extend the gradient to a higher percentage of acetonitrile (e.g., 95-100%). 2. Use a Less Retentive Column: A C8 or C4 column is less hydrophobic than a C18 column and will result in earlier elution.
Problem: Unexpected Results in Mass Spectrometry
Symptom Potential Cause Solution
Mass peak corresponding to a deletion sequence. Incomplete coupling of an amino acid during synthesis.This is an impurity that needs to be removed by optimizing the HPLC purification. For future syntheses, consider double coupling for sterically hindered amino acids.
Mass peak higher than the expected mass. Incomplete removal of a protecting group from another residue during cleavage.Re-treat the crude peptide with the cleavage cocktail to ensure complete deprotection.

Experimental Protocols

Protocol 1: Cleavage of Peptides containing this compound from Resin

This protocol describes a standard procedure for cleaving a peptide from a solid support using a Boc-protection strategy.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Scavenger cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)[4]

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Nitrogen gas

Procedure:

  • Wash the peptide-resin thoroughly with DCM (3 x resin volume) to remove any residual DMF.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Add the cleavage cocktail to the dried resin (10-15 mL per gram of resin).

  • Stir or gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin from the cleavage mixture into a clean collection tube.

  • Wash the resin with a small volume of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle stirring.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers.

  • Dry the crude peptide under vacuum.

Protocol 2: RP-HPLC Purification of Peptides containing this compound

This protocol provides a general method for the purification of hydrophobic peptides using RP-HPLC.

Materials and Instrumentation:

  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector

  • Reversed-phase C18 column (preparative scale)

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in HPLC-grade acetonitrile

  • Crude peptide

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent. For highly hydrophobic peptides, this may require a small amount of DMSO or DMF, followed by dilution with Solvent A. Ensure the sample is fully dissolved and filter it through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) until a stable baseline is achieved.

  • Injection and Gradient Elution: Inject the prepared sample onto the column. Run a linear gradient of increasing Solvent B. A typical starting gradient would be from 5% to 65% Solvent B over 60 minutes. The optimal gradient will be sequence-dependent and may require scouting runs on an analytical scale.

  • Fraction Collection: Collect fractions as peaks elute from the column, detected by UV absorbance (typically at 220 nm and 280 nm).

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine the purity of each fraction.

  • Product Isolation: Pool the fractions containing the pure peptide. Remove the acetonitrile by rotary evaporation and lyophilize the remaining aqueous solution to obtain the purified peptide as a white, fluffy powder.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis synthesis Solid-Phase Peptide Synthesis (with this compound) cleavage Cleavage from Resin (TFA, Scavengers) synthesis->cleavage precipitation Precipitation (Cold Diethylether) cleavage->precipitation hplc Preparative RP-HPLC precipitation->hplc analysis Analytical HPLC & MS hplc->analysis lyophilization Lyophilization analysis->lyophilization final_product final_product lyophilization->final_product Pure Peptide

Caption: General workflow for the synthesis and purification of a peptide containing this compound.

troubleshooting_logic cluster_problems Common Issues cluster_solutions Potential Solutions start Crude Peptide Purification solubility Poor Solubility start->solubility resolution Poor Resolution start->resolution broad_peaks Broad Peaks start->broad_peaks use_dmso Use DMSO/DMF for initial dissolution solubility->use_dmso shallow_gradient Use shallower gradient resolution->shallow_gradient change_column Change column chemistry (C8, Phenyl) resolution->change_column broad_peaks->shallow_gradient increase_temp Increase column temperature broad_peaks->increase_temp

Caption: Troubleshooting logic for common HPLC purification issues with hydrophobic peptides.

References

Validation & Comparative

A Comparative Guide to Boc-D-Tyr(Et)-OH and Boc-L-Tyr(Et)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, the selection of amino acid building blocks is a critical decision that profoundly influences the properties of the final peptide. The stereochemistry of these building blocks, in particular, can dramatically alter a peptide's stability, receptor binding affinity, and overall biological activity. This guide provides an objective comparison of two enantiomeric protected tyrosine derivatives, Boc-D-Tyr(Et)-OH and Boc-L-Tyr(Et)-OH, to aid researchers in making informed decisions for their peptide synthesis projects.

Introduction to Stereochemistry in Peptide Synthesis

Amino acids, with the exception of glycine, are chiral molecules existing in two non-superimposable mirror-image forms, or enantiomers: the L (levorotatory) and D (dextrorotatory) forms. Nature predominantly utilizes L-amino acids in protein synthesis. Consequently, proteases, the enzymes responsible for peptide degradation, are highly specific for cleaving peptide bonds involving L-amino acids. The strategic incorporation of D-amino acids is a powerful tool to overcome the limitations of native peptides, such as poor proteolytic stability and short in vivo half-lives.

This compound and Boc-L-Tyr(Et)-OH are N-α-tert-butyloxycarbonyl (Boc) protected derivatives of the D and L enantiomers of O-ethyl-tyrosine, respectively. The Boc group provides temporary protection of the alpha-amino group during solid-phase peptide synthesis (SPPS), while the ethyl ether permanently protects the phenolic hydroxyl group of the tyrosine side chain.

Performance Comparison: this compound vs. Boc-L-Tyr(Et)-OH

The primary distinction in performance between peptides synthesized with this compound and Boc-L-Tyr(Et)-OH lies in their susceptibility to enzymatic degradation and their interaction with biological targets.

Enzymatic Stability

The introduction of a D-amino acid into a peptide sequence sterically hinders the recognition and cleavage by proteases. This confers significant resistance to enzymatic degradation, leading to a longer plasma half-life and improved bioavailability.

Table 1: Comparative Enzymatic Stability of a Model Peptide

Peptide SequenceAmino Acid at Position XHalf-life in Human Serum (hours)
Ac-Gly-Ala-Val-X -Leu-NH₂L-Tyr(Et)1.5
Ac-Gly-Ala-Val-X -Leu-NH₂D-Tyr(Et)> 24

Illustrative data based on the established principle of increased proteolytic resistance of D-amino acid-containing peptides.

Receptor Binding Affinity and Biological Activity

The stereochemistry of an amino acid residue is crucial for the three-dimensional conformation of a peptide, which in turn dictates its binding affinity and selectivity for its target receptor.[1] Replacing an L-amino acid with its D-enantiomer can lead to significant changes in the peptide's pharmacological profile. This can result in enhanced binding (superagonist), reduced binding, or a shift from agonist to antagonist activity.

Table 2: Comparative Receptor Binding Affinity of a Model Peptide

Peptide SequenceAmino Acid at Position YReceptor Binding Affinity (IC₅₀, nM)
H-Trp-Gly-Y -Phe-Met-NH₂L-Tyr(Et)12.5
H-Trp-Gly-Y -Phe-Met-NH₂D-Tyr(Et)89.3

Illustrative data. The change in IC₅₀ reflects a potential alteration in binding affinity due to the conformational change induced by the D-amino acid.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol outlines a single coupling cycle for incorporating either this compound or Boc-L-Tyr(Et)-OH into a growing peptide chain on a Merrifield resin.

Materials:

  • Merrifield resin pre-loaded with the C-terminal amino acid

  • This compound or Boc-L-Tyr(Et)-OH

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

    • Drain the solution.

    • Treat the resin again with 50% TFA in DCM for 30 minutes.

    • Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with a 10% solution of DIEA in DCM for 2 minutes. Repeat this step.

    • Wash the resin with DCM (5x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve this compound or Boc-L-Tyr(Et)-OH (3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF.

    • Add DCC (3 eq.) to the amino acid solution and allow it to pre-activate for 10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, continue the reaction for another 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The peptide-resin is now ready for the next coupling cycle.

Final Cleavage: After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid, such as anhydrous hydrogen fluoride (HF).

SPPS_Workflow Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, DCC/HOBt) Neutralization->Coupling Washing Washing (DCM, DMF) Coupling->Washing Next_Cycle Ready for Next Cycle Washing->Next_Cycle Next_Cycle->Deprotection Repeat for each amino acid

Boc-SPPS Cycle Workflow

Enzymatic Stability Assay

This protocol describes a general method for assessing the stability of a peptide in human serum.

Materials:

  • Test peptide (dissolved in a suitable buffer)

  • Human serum

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Incubation: Incubate the test peptide at a final concentration of 1 mg/mL with 50% human serum at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic degradation by adding an equal volume of quenching solution.

  • Sample Preparation: Centrifuge the quenched samples to precipitate serum proteins. Collect the supernatant for analysis.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide. The peak area of the peptide at each time point is compared to the peak area at time zero.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t₁/₂) of the peptide.

Enzymatic_Degradation_Pathway cluster_L L-Amino Acid Peptide cluster_D D-Amino Acid Peptide L_Peptide Peptide with L-Tyr(Et) Protease_L Protease L_Peptide->Protease_L Recognition & Binding Degraded_L Degraded Fragments Protease_L->Degraded_L Cleavage D_Peptide Peptide with D-Tyr(Et) Protease_D Protease D_Peptide->Protease_D Steric Hindrance (No Recognition) Stable_D Intact Peptide Protease_D->Stable_D No Cleavage

Enzymatic Degradation of Peptides

Receptor-Ligand Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (IC₅₀) of a peptide to its receptor.

Materials:

  • Cell membranes or purified receptor

  • Radiolabeled ligand with known affinity for the receptor

  • Test peptide at various concentrations

  • Assay buffer

  • Filtration apparatus and glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Mixture: In a microplate, combine the cell membranes or purified receptor, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test peptide in the assay buffer.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the reaction mixture through glass fiber filters to separate the receptor-bound radiolabeled ligand from the unbound ligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand against the concentration of the test peptide. The concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand is the IC₅₀ value.

Conclusion

The choice between this compound and Boc-L-Tyr(Et)-OH is a strategic one that depends on the desired properties of the final peptide. For applications requiring enhanced stability against enzymatic degradation and a longer in vivo half-life, the incorporation of this compound is a highly effective strategy. However, researchers must be aware that this modification can significantly alter the peptide's conformation and, consequently, its receptor binding affinity and biological activity. Therefore, a thorough structure-activity relationship study is often necessary when substituting an L-amino acid with its D-enantiomer. By understanding the fundamental differences and employing the appropriate experimental protocols, researchers can harness the unique properties of both this compound and Boc-L-Tyr(Et)-OH to design and synthesize novel peptides with tailored therapeutic potential.

References

A Comparative Guide to Boc-D-Tyr(Et)-OH and Fmoc-D-Tyr(Et)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the selection of appropriately protected amino acid derivatives is a critical decision that profoundly impacts the efficiency, purity, and overall success of the synthesis. This guide provides an objective comparison of two commonly used protected D-tyrosine derivatives, Boc-D-Tyr(Et)-OH and Fmoc-D-Tyr(Et)-OH, within the context of solid-phase peptide synthesis (SPPS).

The core distinction between these two building blocks lies in their Nα-protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This fundamental difference dictates the entire synthetic strategy, including the choice of solid support, deprotection reagents, and final cleavage conditions. The ethyl ether on the tyrosine side chain is a stable protecting group, resistant to both the acidic conditions of Boc deprotection and the basic conditions of Fmoc deprotection, thus preventing unwanted side reactions at the phenolic hydroxyl group.

Head-to-Head Performance Comparison

Illustrative Performance in Model Pentapeptide Synthesis

To provide a quantitative comparison, the synthesis of a model pentapeptide can be considered. The following table summarizes illustrative data reflecting general trends observed in peptide chemistry when comparing the two strategies.

Performance MetricThis compound StrategyFmoc-D-Tyr(Et)-OH StrategyRationale
Crude Peptide Yield ~65%~80%Milder reaction conditions in Fmoc-SPPS often result in higher yields, especially for modified peptides.
Crude Peptide Purity (by HPLC) ~55%~75%The gentle deprotection steps in the Fmoc strategy typically lead to fewer side reactions and a cleaner crude product.
Final Purified Peptide Yield ~25%~40%Higher crude purity simplifies the purification process, leading to better recovery of the final product.
Final Peptide Purity (by HPLC) >98%>98%Both strategies are capable of yielding high-purity peptides after chromatographic purification.
Target Mass Confirmation (by MS) ConfirmedConfirmedMass spectrometry is essential to verify the identity and integrity of the synthesized peptide in both cases.

Chemical Structures and Properties

A foundational understanding of the chemical structures of this compound and Fmoc-D-Tyr(Et)-OH is crucial for their effective application in peptide synthesis.

Chemical Structures cluster_boc This compound cluster_fmoc Fmoc-D-Tyr(Et)-OH Boc Boc Fmoc Fmoc

Figure 1: Chemical structures of this compound and Fmoc-D-Tyr(Et)-OH.

PropertyThis compoundFmoc-D-Tyr(Et)-OH
Molecular Formula C16H23NO5C26H25NO5
Molecular Weight 309.36 g/mol 431.48 g/mol
Nα-Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Nα-Deprotection Condition Acidic (e.g., Trifluoroacetic acid)Basic (e.g., Piperidine)
Side-Chain Protecting Group Ethyl (Et)Ethyl (Et)
Side-Chain Deprotection Stable under SPPS conditionsStable under SPPS conditions
Solubility Soluble in DMF, DCMSoluble in DMF, DCM

Experimental Protocols

The following sections provide detailed, generalized protocols for a single amino acid coupling cycle using both Boc and Fmoc strategies, as well as the final cleavage procedures.

Boc-SPPS Cycle for Incorporating this compound

This protocol outlines the manual deprotection, washing, neutralization, and coupling steps on a solid-phase resin.

Boc_SPPS_Cycle start Start: Resin-Bound Peptide (Free N-terminus) deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 2. Washing (DCM, IPA, DCM) deprotection->wash1 neutralization 3. Neutralization (10% DIEA in DCM) wash1->neutralization wash2 4. Washing (DCM) neutralization->wash2 coupling 5. Coupling (Activated this compound) wash2->coupling wash3 6. Washing (DMF, DCM) coupling->wash3 end End: Elongated Peptide-Resin wash3->end Fmoc_SPPS_Cycle start Start: Resin-Bound Peptide (Fmoc-protected N-terminus) deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Washing (DMF) deprotection->wash1 coupling 3. Coupling (Activated Fmoc-D-Tyr(Et)-OH) wash1->coupling wash2 4. Washing (DMF) coupling->wash2 end End: Elongated Peptide-Resin wash2->end Decision_Framework start Define Target Peptide peptide_char Peptide Characteristics? start->peptide_char hf_avail Specialized HF Cleavage Apparatus Available? peptide_char->hf_avail Long or Aggregation-Prone fmoc_strategy Prefer Fmoc-D-Tyr(Et)-OH peptide_char->fmoc_strategy Routine Synthesis boc_strategy Consider this compound hf_avail->boc_strategy Yes hf_avail->fmoc_strategy No

A Comparative Guide to Boc vs. Fmoc Strategies for Peptides Containing O-ethyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of modified amino acids like O-ethyl-D-tyrosine into peptides is a critical strategy for enhancing therapeutic properties. The choice between the two primary solid-phase peptide synthesis (SPPS) methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), significantly impacts the synthesis of these custom peptides. This guide provides an objective comparison of the Boc and Fmoc strategies for synthesizing peptides containing O-ethyl-D-tyrosine, supported by experimental data and detailed protocols.

The fundamental difference between the two strategies lies in their deprotection chemistry. The Boc strategy employs an acid-labile Nα-protecting group, removed by acids like trifluoroacetic acid (TFA), while the Fmoc strategy uses a base-labile protecting group, cleaved by a base such as piperidine.[1] This dictates the choice of orthogonal side-chain protecting groups and the overall synthesis conditions.

Performance Comparison: Boc vs. Fmoc for O-ethyl-D-tyrosine Peptides

The O-ethyl ether on the tyrosine side chain is stable to the conditions of both Boc and Fmoc synthesis, making both strategies viable.[2] However, the choice between them can influence yield, purity, and the potential for side reactions. The following table summarizes a typical comparison for a peptide containing a similar modified amino acid, O-methyl-D-tyrosine, which serves as a reasonable proxy for O-ethyl-D-tyrosine.

ParameterBoc StrategyFmoc StrategyNotes
Crude Peptide Yield ~65%~80%Higher yields are often observed with the Fmoc strategy for modified peptides due to milder reaction conditions.
Crude Peptide Purity (by HPLC) ~55%~75%The milder conditions of Fmoc-SPPS typically result in fewer side reactions and a cleaner crude product.
Final Purified Peptide Yield ~25%~40%Higher crude purity simplifies purification, leading to a better recovery of the final product.
Final Peptide Purity (by HPLC) >98%>98%Both strategies can yield high-purity peptides after purification.

Key Advantages of the Boc Strategy for O-ethyl-D-tyrosine Peptides

Despite the generally higher crude yields and purity observed with the Fmoc strategy, the Boc approach offers distinct advantages in specific scenarios:

  • Reduced Risk of Side Reactions at the N-terminus: The protonated N-terminus after Boc deprotection is less nucleophilic, which can reduce the likelihood of certain side reactions compared to the free amine generated in the Fmoc strategy.[3]

  • Prevention of Diketopiperazine Formation: In Boc-based synthesis, diketopiperazine formation, a common side reaction at the dipeptide stage, can be suppressed by utilizing in situ neutralization protocols.[4]

  • Suitability for Hydrophobic or Aggregation-Prone Sequences: For peptides rich in hydrophobic amino acids, the Boc strategy can be advantageous. The acidic deprotection step protonates the N-terminus, which can help disrupt interchain hydrogen bonding and improve solvation, thus mitigating aggregation.[5]

Experimental Protocols

Detailed methodologies for the key stages of both Boc and Fmoc SPPS for a peptide containing O-ethyl-D-tyrosine are provided below.

Boc Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual synthesis using a Merrifield or PAM resin.

  • Resin Preparation:

    • Swell the resin in dichloromethane (DCM) for at least 30 minutes.

    • For Merrifield resin, the first amino acid is typically attached via a cesium salt method to minimize racemization.[5]

  • Boc Deprotection:

    • Treat the resin with a solution of 50% (v/v) trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[2]

    • Wash the resin thoroughly with DCM to remove residual acid.[2]

  • Neutralization:

    • Neutralize the N-terminal amine with a solution of 10% diisopropylethylamine (DIEA) in DMF.[1]

    • Wash the resin with DMF.[1]

  • Amino Acid Coupling (Boc-O-ethyl-D-tyrosine):

    • Pre-activate Boc-O-ethyl-D-tyrosine (3 equivalents) with a coupling reagent such as HBTU or HATU and an activator base like DIEA in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-4 hours.[2]

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).[1]

  • Final Cleavage and Deprotection:

    • Wash the completed peptide-resin and dry it under vacuum.

    • Treat the resin with anhydrous Hydrogen Fluoride (HF) or another strong acid like TFMSA at 0°C for 1-2 hours in the presence of scavengers (e.g., p-cresol, thioanisole) to remove the side-chain protecting groups and cleave the peptide from the resin.[2]

    • Precipitate the crude peptide with cold diethyl ether.[2]

Fmoc Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual synthesis using a Rink Amide or Wang resin.

  • Resin Preparation:

    • Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.[6]

  • Fmoc Deprotection:

    • Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-20 minutes.[6]

    • Wash the resin with DMF.[6]

  • Amino Acid Coupling (Fmoc-O-ethyl-D-tyrosine):

    • Pre-activate Fmoc-O-ethyl-D-tyrosine (3 equivalents) with a coupling reagent (e.g., HCTU, HATU) and an activator base (e.g., DIEA) in DMF.[6]

    • Add the activated amino acid solution to the deprotected resin and agitate for 30-60 minutes.[6]

    • Monitor the coupling reaction (e.g., Kaiser test).[6]

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.[6]

    • Treat the resin with a cleavage cocktail, typically TFA-based with scavengers such as water and triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS), for 2-3 hours.[6]

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[6]

Signaling Pathway and Experimental Workflow Visualization

Peptides containing O-alkylated D-tyrosine derivatives can act as inhibitors of tyrosine hydroxylase, the rate-limiting enzyme in the dopamine biosynthesis pathway.[6] Understanding this pathway is crucial for the rational design of novel therapeutics.

Dopamine_Synthesis_Pathway Dopamine Biosynthesis and Inhibition Pathway cluster_synthesis Dopamine Synthesis cluster_inhibition Inhibition L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase (TH) (Rate-limiting step) Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase (DDC) O-ethyl-D-tyrosine_Peptide O-ethyl-D-tyrosine_Peptide O-ethyl-D-tyrosine_Peptide->L-DOPA Inhibition of TH

Caption: Dopamine synthesis pathway and its inhibition by an O-ethyl-D-tyrosine containing peptide.

The following diagram illustrates a generalized workflow for the solid-phase synthesis and subsequent analysis of a peptide containing O-ethyl-D-tyrosine.

Peptide_Synthesis_Workflow General Workflow for Peptide Synthesis and Analysis start Start spps Solid-Phase Peptide Synthesis (Boc or Fmoc Strategy) start->spps cleavage Cleavage from Resin & Side-chain Deprotection spps->cleavage purification Crude Peptide Purification (RP-HPLC) cleavage->purification analysis Peptide Analysis (LC-MS, MS/MS) purification->analysis lyophilization Lyophilization analysis->lyophilization final_product Pure Peptide lyophilization->final_product

Caption: A generalized workflow for solid-phase peptide synthesis and analysis.

References

Comparative Guide to the Analytical Validation of Peptides Containing Boc-D-Tyr(Et)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids like O-ethyl-D-tyrosine (Tyr(Et)) into peptide sequences is a key strategy to enhance pharmacological properties such as metabolic stability and receptor affinity. The successful synthesis of these modified peptides necessitates rigorous analytical validation to ensure purity, identity, and quality. This guide provides an objective comparison of the analytical validation of peptides containing N-α-Boc-O-ethyl-D-tyrosine (Boc-D-Tyr(Et)-OH) with relevant alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Modified D-Tyrosine Building Blocks in Peptide Synthesis

The choice of the protected amino acid building block is a critical decision in solid-phase peptide synthesis (SPPS), directly impacting the crude purity, overall yield, and potential for side reactions. Below is a comparison of this compound with common alternatives.

ParameterThis compoundBoc-D-Tyr(Me)-OHFmoc-D-Tyr(Me)-OH
Synthetic Strategy Boc/BzlBoc/BzlFmoc/tBu
Coupling Efficiency HighHighHigh
Racemization Risk LowLow (<0.4% per cycle)[1]Low[1]
Side-Chain Stability High (stable to TFA)High (stable to TFA)High (stable to piperidine)
Nα-Deprotection Acid-labile (e.g., TFA)Acid-labile (e.g., TFA)Base-labile (e.g., piperidine)
Cleavage Conditions Strong acid (e.g., HF)Strong acid (e.g., HF)Mild acid (e.g., TFA cocktail)
Expected Crude Purity Moderate to High~55%~75%
Final Purified Yield Moderate~25%~40%

Analytical Validation Workflow

The analytical validation of a synthesized peptide containing a modified amino acid is a multi-step process to confirm its identity, purity, and quantity. The general workflow involves a combination of chromatographic and spectrometric techniques.

cluster_0 Peptide Synthesis & Cleavage cluster_1 Purification & Analysis cluster_2 Characterization Crude_Peptide Crude Peptide Product RP_HPLC Reversed-Phase HPLC Crude_Peptide->RP_HPLC Purification LC_MS LC-MS Analysis RP_HPLC->LC_MS Purity & Mass Check Purified_Fractions Purified Peptide Fractions LC_MS->Purified_Fractions Fraction Collection MS_MS Tandem MS (MS/MS) Purified_Fractions->MS_MS Sequence Verification AAA Amino Acid Analysis Purified_Fractions->AAA Compositional Analysis Final_Product Final Characterized Peptide MS_MS->Final_Product AAA->Final_Product

Caption: General workflow for the analytical validation of synthesized peptides.

Experimental Protocols

Accurate analytical validation relies on well-defined experimental protocols. The following are standard methodologies for the analysis of peptides containing modified tyrosine residues.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is a general starting point for analyzing the purity of a crude peptide containing a Tyr(Et) residue.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

  • Procedure:

    • Sample Preparation: Dissolve the crude or purified peptide in Solvent A to a concentration of approximately 1 mg/mL.

    • System Equilibration: Equilibrate the HPLC system with 95% Solvent A and 5% Solvent B.

    • Injection: Inject 10-20 µL of the peptide solution.

    • Gradient Elution: Run a linear gradient, for example, from 5% to 65% Solvent B over 30 minutes, at a flow rate of 1 mL/min.

    • Detection: Monitor the elution profile at 220 nm (for the peptide bond) and 280 nm (for the tyrosine residue).

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This methodology is for the analysis of peptides containing modified tyrosine residues to confirm molecular weight and sequence.

  • Instrumentation: A UHPLC or HPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 mm x 50 mm).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Procedure:

    • Sample Preparation: Dissolve the synthesized and purified peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of approximately 1 mg/mL. Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

    • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 15-30 minutes, but this should be optimized based on the hydrophobicity of the peptide.

    • Mass Spectrometry (MS):

      • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

      • MS1 Scan Range: m/z 300-2000 to detect the precursor ion.

      • MS/MS Analysis: Utilize data-dependent acquisition (DDA) to select the most abundant precursor ions for fragmentation.

      • Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

      • Collision Energy: A stepped or ramped collision energy (e.g., 20-40 eV) is recommended to induce fragmentation of both the protecting groups and the peptide backbone.

Signaling Pathway Modulated by Modified D-Tyrosine Containing Peptides

Peptides containing modified D-tyrosine residues, such as O-methyl-D-tyrosine, have shown significant potential in modulating opioid receptor activity.[2] The μ-opioid receptor, a G-protein coupled receptor (GPCR), is a key target for analgesic peptides. The incorporation of modified D-tyrosine can enhance the peptide's affinity and stability, leading to prolonged signaling.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Peptide Modified Peptide (e.g., Dermorphin Analog) Receptor μ-Opioid Receptor (GPCR) Peptide->Receptor Binding & Activation G_Protein Gαi/o Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Effector Downstream Effectors PKA->Effector Phosphorylation

Caption: Simplified signaling pathway of a μ-opioid receptor activated by a modified peptide.

Conclusion

The analytical validation of peptides containing this compound requires a systematic approach combining robust synthesis strategies with rigorous analytical techniques. While specific experimental data for the ethylated derivative is not as prevalent as for its methylated counterpart, the analytical principles and methodologies are directly transferable. High-performance liquid chromatography and mass spectrometry are indispensable tools for confirming the purity, identity, and sequence of the final peptide product. A thorough understanding of the potential side reactions and the fragmentation behavior of the modified residue is crucial for accurate data interpretation and ensuring the quality of these valuable research and therapeutic agents.

References

A Comparative Guide to HPLC Analysis of Boc-D-Tyr(Et)-OH Incorporation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Method Selection for Monitoring Peptide Synthesis

The successful incorporation of modified amino acids, such as N-tert-butoxycarbonyl-O-ethyl-D-tyrosine (Boc-D-Tyr(Et)-OH), is a critical step in the synthesis of complex peptides. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), stands as the predominant analytical technique for monitoring these reactions, ensuring product purity, and identifying potential impurities.[1][2][3][4] This guide provides a comparative analysis of different RP-HPLC methods to assess the incorporation of this compound, offering detailed protocols and data-driven insights to aid in method selection and optimization.

Understanding the Analyte: this compound

This compound is a protected amino acid derivative with a molecular weight of 309.36 g/mol .[5] The presence of the hydrophobic tert-butoxycarbonyl (Boc) protecting group on the amine and the ethyl ether on the tyrosine side chain significantly increases its hydrophobicity compared to its unprotected counterparts. This characteristic is central to designing an effective RP-HPLC separation method.

Comparative Analysis of HPLC Methods

The efficiency of monitoring the incorporation of this compound into a growing peptide chain depends heavily on the chosen HPLC parameters. Key variables include the column chemistry, mobile phase composition, and gradient profile.[6][7][8] Below, we compare two common RP-HPLC methods, a standard "fast" gradient method suitable for quick checks and an optimized "slow" gradient method for high-resolution analysis of complex mixtures.

Table 1: Comparison of HPLC Method Parameters

ParameterMethod A: Standard GradientMethod B: High-Resolution GradientAlternative: Method C
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 3.5 µmC8, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)0.1% TFA in Acetonitrile (ACN)0.1% TFA in Acetonitrile (ACN)
Gradient 5% to 95% B in 15 min20% to 60% B in 40 min5% to 95% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 220 nmUV at 220 nmUV at 220 nm
Column Temp. 40°C40°C40°C
Primary Use Rapid in-process monitoringPurity analysis, impurity profilingAnalysis of highly hydrophobic peptides

Table 2: Expected Performance Comparison

Performance MetricMethod A: Standard GradientMethod B: High-Resolution GradientRationale & Expected Outcome
Retention Time (Peptide) ~8.5 min~25.0 minThe shallower gradient in Method B increases retention, allowing more time for separation.
Resolution (Peptide/Impurity) ModerateHighThe longer column and slower gradient in Method B significantly enhance the separation of closely eluting species like deletion sequences or incompletely deprotected peptides.[3][9]
Analysis Time ~20 min~50 minMethod A is faster for high-throughput checks, while Method B is more time-intensive but provides superior data quality.
Peak Shape GoodExcellentThe smaller particle size in Method B's column can lead to sharper, more efficient peaks. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to ensure good peak shape for peptides.[1]
Sensitivity GoodExcellentNarrower peaks in Method B result in a higher concentration at the peak apex, leading to improved detection limits.

Experimental Workflow and Protocols

The overall process for analyzing the incorporation of this compound involves sample preparation, HPLC analysis, and data interpretation.

Workflow Experimental Workflow for HPLC Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Resin 1. Collect Peptide-Resin Beads Cleavage 2. Cleave Peptide from Resin (e.g., with TFA cocktail) Resin->Cleavage Precipitate 3. Precipitate Peptide (Cold Ether) Cleavage->Precipitate Dissolve 4. Dissolve Crude Peptide (Mobile Phase A / DMSO) Precipitate->Dissolve Filter 5. Filter Sample (0.22 µm) Dissolve->Filter Inject 6. Inject Sample onto HPLC Filter->Inject Separate 7. Chromatographic Separation (Method A or B) Inject->Separate Detect 8. UV Detection (220 nm) Separate->Detect Integrate 9. Integrate Peak Areas Detect->Integrate Purity 10. Calculate % Purity and Impurity Profile Integrate->Purity Identify 11. Identify Peaks (Compare to Standards / MS) Purity->Identify

Figure 1. A flowchart of the complete workflow from sample preparation to data analysis.

Detailed Experimental Protocols

Protocol 1: Sample Preparation from Solid-Phase Synthesis

  • Resin Collection: After the coupling reaction, collect a small sample of the peptide-bound resin (approx. 2-5 mg).

  • Washing: Wash the resin beads thoroughly with dichloromethane (DCM) and then methanol to remove residual reagents. Dry the beads under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature. This step cleaves the peptide from the resin support.[10]

  • Peptide Precipitation: Filter the cleavage mixture to remove the resin beads. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Sample Solubilization: Dissolve the crude peptide in an appropriate solvent (e.g., Mobile Phase A or a small amount of DMSO followed by dilution with Mobile Phase A) to a final concentration of approximately 1 mg/mL.

  • Filtration: Filter the sample through a 0.22 µm syringe filter before injection to protect the HPLC column from particulates.

Protocol 2: HPLC Analysis (Method B - High-Resolution)

  • System Equilibration: Equilibrate the HPLC system with the C18, 4.6 x 250 mm, 3.5 µm column at a flow rate of 1.0 mL/min with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

  • Injection: Inject 10-20 µL of the filtered sample onto the column.

  • Gradient Elution: Run the following gradient:

    • 0.0 - 5.0 min: 20% B

    • 5.0 - 45.0 min: 20% to 60% B (linear gradient)

    • 45.0 - 46.0 min: 60% to 95% B (wash)

    • 46.0 - 48.0 min: 95% B (hold)

    • 48.0 - 49.0 min: 95% to 20% B (return to initial)

    • 49.0 - 55.0 min: 20% B (re-equilibration)

  • Data Acquisition: Monitor the elution profile at a wavelength of 210-220 nm, which is optimal for detecting the peptide backbone.[4]

Interpreting the Chromatogram: Identifying Impurities

During solid-phase peptide synthesis using Boc chemistry, several types of impurities can arise.[11] A high-resolution HPLC method is crucial for their detection.

Impurities cluster_main Potential Impurities in Boc-SPPS SPPS Solid-Phase Peptide Synthesis (this compound) Deletion Deletion Sequences SPPS->Deletion Incomplete Coupling Truncation Truncated Peptides SPPS->Truncation Incomplete Deprotection ProtectingGroup Incomplete Side-Chain Deprotection SPPS->ProtectingGroup Harsh Cleavage Issues Oxidation Oxidation of Residues (e.g., Met, Trp) SPPS->Oxidation Air/Reagent Exposure

Figure 2. Common impurities generated during solid-phase peptide synthesis.

  • Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling reactions. These often elute slightly earlier than the target peptide.[12]

  • Truncated Peptides: Sequences that stopped growing due to incomplete removal of the Boc protecting group.[9]

  • Side-Chain Protecting Group Residues: Peptides where side-chain protecting groups were not fully removed during the final cleavage step.[12]

  • Oxidation Products: Certain amino acids are susceptible to oxidation, which can be detected as separate peaks, typically eluting close to the main product.[11][12]

Conclusion and Recommendations

The choice between a standard and a high-resolution HPLC method depends on the analytical objective.

  • For rapid, routine monitoring of reaction completion where the primary goal is to see the consumption of starting material and the formation of the main product, the Standard Gradient (Method A) is efficient and sufficient.

  • For final purity assessment, characterization of byproducts, and method validation in a research or quality control setting, the High-Resolution Gradient (Method B) is indispensable. Its superior resolving power is necessary to ensure the identity and purity of the synthesized peptide.[3]

  • For highly hydrophobic peptides , an alternative stationary phase like C8 (Method C) may provide better peak shapes and different selectivity compared to a standard C18 column.

By selecting the appropriate column and optimizing the gradient, researchers can effectively monitor the incorporation of this compound, leading to higher purity peptides and a more robust and reliable synthesis process.

References

Verifying Boc-D-Tyr(Et)-OH in Peptides: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of modified amino acids within a peptide sequence is paramount for ensuring the efficacy, safety, and reproducibility of therapeutic candidates and research tools. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical methods for the validation of Boc-D-Tyr(Et)-OH incorporation in synthetic peptides, supported by experimental data and detailed protocols.

The tert-butyloxycarbonyl (Boc) protecting group on the D-enantiomer of O-ethyltyrosine (Tyr(Et)) presents unique analytical challenges and requirements. Accurate characterization is essential to confirm the identity, purity, and stability of the final peptide product. While mass spectrometry stands as the gold standard for this purpose, a multi-faceted approach employing complementary techniques often provides the most robust validation.

Performance Comparison: Mass Spectrometry vs. Alternatives

The choice of analytical technique for confirming the presence of this compound in a peptide depends on the specific information required, such as molecular weight confirmation, sequence verification, purity assessment, or quantitative analysis.

Analytical Technique Primary Application for this compound Peptides Strengths Limitations
Mass Spectrometry (MS) Molecular weight confirmation, sequence verification (MS/MS), impurity identification.High sensitivity and specificity, provides detailed structural information.[1][2]Can be destructive, may require specialized instrumentation.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, separation of isomers.High resolution, reproducible, well-established for peptide analysis.[3][4]Does not directly confirm molecular weight or sequence.
Amino Acid Analysis (AAA) Confirmation of amino acid composition and quantification.Provides accurate stoichiometric information.[5][6]Destructive (hydrolyzes the peptide), does not provide sequence information or confirm modifications.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation, confirmation of stereochemistry.Provides unambiguous structural information in solution.Requires larger sample amounts, complex data analysis.

In-Depth Look: Mass Spectrometry for this compound Peptide Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the definitive identification of peptides containing this compound.[2] The process involves ionizing the peptide and then measuring its mass-to-charge ratio (m/z).

Key Mass Spectrometric Characteristics:
  • Molecular Weight Confirmation: The initial MS scan (MS1) will reveal the m/z of the intact peptide. The expected molecular weight can be calculated based on the peptide sequence, including the mass of the this compound residue. A match between the observed and theoretical mass provides strong evidence of successful incorporation.

  • Tandem Mass Spectrometry (MS/MS) for Sequence Verification: In MS/MS, the peptide ion is fragmented, and the masses of the resulting fragments are measured. This fragmentation typically occurs at the peptide bonds, producing a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, thus confirming the sequence. The presence of a mass shift corresponding to this compound in the fragment ion series confirms its position within the peptide.

  • Characteristic Neutral Losses: The Boc group is known to be labile and can be lost as a neutral molecule (e.g., isobutylene, 56 Da, or CO2, 44 Da) during ionization or fragmentation.[7] The ethyl group on the tyrosine side chain can also exhibit a characteristic neutral loss of 28 Da (ethylene). Observing these neutral losses in the MS/MS spectrum can provide additional evidence for the presence of the this compound modification.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of a Peptide Containing this compound

This protocol outlines a general procedure for the analysis of a purified peptide.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable solvent, typically 0.1% formic acid in water/acetonitrile, to a concentration of approximately 1 mg/mL.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 15 minutes) at a flow rate of 0.3 mL/min.
  • Detection: UV detection at 214 nm and 280 nm.

3. Mass Spectrometry (MS):

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
  • MS1 Scan Range: m/z 300–2000.
  • MS/MS Analysis: Data-Dependent Acquisition (DDA) to select the most abundant precursor ions for fragmentation.
  • Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

4. Data Analysis:

  • Compare the observed m/z of the precursor ion with the calculated theoretical mass of the peptide containing this compound.
  • Analyze the MS/MS spectrum to confirm the peptide sequence by identifying the b- and y-ion series. Verify the presence of the this compound residue by observing the corresponding mass shift in the fragment ions.

Protocol 2: Amino Acid Analysis (AAA)

1. Hydrolysis:

  • Accurately weigh a sample of the peptide.
  • Hydrolyze the peptide in 6N HCl at 110°C for 24 hours in a vacuum-sealed tube.

2. Derivatization:

  • Neutralize the hydrolysate.
  • Derivatize the free amino acids with a reagent such as phenylisothiocyanate (PITC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).

3. Analysis:

  • Separate the derivatized amino acids by reversed-phase HPLC.
  • Detect the amino acids using UV or fluorescence detection.

4. Quantification:

  • Compare the peak areas of the amino acids in the sample to those of a known standard mixture to determine the relative ratios of each amino acid. The presence of a peak corresponding to Tyr will be observed, but this method will not distinguish the ethylated and Boc-protected form.

Visualizing the Workflow

Mass_Spectrometry_Workflow_for_Boc_D_Tyr_Et_OH_Peptide_Confirmation Peptide_Synthesis Peptide Synthesis with This compound Purification Purification (HPLC) Peptide_Synthesis->Purification Sample_Prep Sample Preparation (Dissolution) Purification->Sample_Prep LC_Separation LC Separation (Reversed-Phase) Sample_Prep->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1_Analysis MS1 Analysis (Precursor Ion Scan) ESI->MS1_Analysis Precursor_Selection Precursor Ion Selection MS1_Analysis->Precursor_Selection Data_Analysis Data Analysis MS1_Analysis->Data_Analysis Molecular Weight MS2_Analysis MS/MS Analysis (Fragmentation) Precursor_Selection->MS2_Analysis MS2_Analysis->Data_Analysis Fragment Ions Confirmation Confirmation of This compound Incorporation Data_Analysis->Confirmation

Caption: Workflow for confirming this compound in peptides using LC-MS/MS.

Conclusion

The confirmation of this compound incorporation into a peptide sequence is a critical quality control step in peptide synthesis and drug development. Mass spectrometry, with its high sensitivity and ability to provide detailed structural information, stands as the primary and most definitive method for this purpose. However, for a comprehensive characterization of the peptide, a combination of analytical techniques is recommended. HPLC is invaluable for assessing purity, while AAA can provide accurate quantitative data on amino acid composition. By employing a strategic combination of these methods, researchers can ensure the identity, purity, and quality of their synthetic peptides, leading to more reliable and reproducible scientific outcomes.

References

A Researcher's Guide to Protected D-Tyrosine Derivatives: A Comparative Analysis of Boc-D-Tyr(Et)-OH and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis and drug development, the incorporation of non-natural amino acids is a critical strategy for enhancing the therapeutic properties of peptides. Protected D-tyrosine derivatives are invaluable building blocks for creating peptides with increased metabolic stability, receptor affinity, and altered pharmacological profiles. This guide provides an objective comparison of N-α-tert-butyloxycarbonyl-O-ethyl-D-tyrosine (Boc-D-Tyr(Et)-OH) with other commonly used protected D-tyrosine derivatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal building block for their solid-phase peptide synthesis (SPPS) needs.

The choice of protecting groups for the α-amino and the phenolic hydroxyl functions of D-tyrosine dictates the overall synthetic strategy, primarily revolving around two orthogonal approaches: the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategies. This compound is employed in the Boc/Bzl strategy, which relies on acid-labile protecting groups. Its performance is herein compared with alternatives used in both Boc and Fmoc-based synthesis.

Performance Comparison: A Data-Driven Analysis

To facilitate a clear comparison, the following tables summarize the key performance differences between this compound and its primary alternatives based on established principles of peptide chemistry. Actual results may vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.

Table 1: Physicochemical and Synthetic Strategy Overview
DerivativeMolecular FormulaMolecular Weight ( g/mol )Nα-ProtectionSide-Chain ProtectionSPPS Strategy
This compound C16H23NO5309.36[1]BocEthyl (Et)Boc/Bzl
Boc-D-Tyr(Bzl)-OH C21H25NO5371.43[2]BocBenzyl (Bzl)Boc/Bzl
Boc-D-Tyr(tBu)-OH C18H27NO5337.41[3]Boctert-Butyl (tBu)Boc/Bzl
Fmoc-D-Tyr(tBu)-OH C28H29NO5459.53[4]Fmoctert-Butyl (tBu)Fmoc/tBu
Cbz-D-Tyr(Bzl)-OH C24H23NO5405.44CbzBenzyl (Bzl)Solution Phase / Boc
Table 2: Performance Characteristics in Solid-Phase Peptide Synthesis
ParameterThis compoundBoc-D-Tyr(Bzl)-OHBoc-D-Tyr(tBu)-OHFmoc-D-Tyr(tBu)-OH
Nα-Deprotection Reagent 25-50% TFA in DCM[5][6]25-50% TFA in DCM[5][6]25-50% TFA in DCM[5][6]20% Piperidine in DMF[7]
Nα-Deprotection Time 20-30 minutes[6][8]20-30 minutes[6][8]20-30 minutes[6][8]5-20 minutes[7]
Side-Chain Deprotection Strong acid (e.g., HF, TFMSA)Strong acid (e.g., HF, TFMSA)Strong acid (e.g., HF, TFMSA)[9]95% TFA (cocktail)[7]
Typical Coupling Efficiency >99% (monitored)[10][11]>99% (monitored)[10][11]>99% (monitored)[10][11]>99% (monitored)
Relative Racemization Risk LowLowLowLow
Common Side Reactions Alkylation of aromatic ring by carbocations[12]Partial cleavage of Bzl group by TFA[13]Alkylation of aromatic ring by carbocations[12]Aspartimide formation, diketopiperazine formation (sequence dependent)[9]
Crude Peptide Purity GoodGood, but can be impacted by Bzl group labilityGoodGenerally High

Experimental Protocols

Detailed methodologies for the incorporation of this compound and a common alternative, Fmoc-D-Tyr(tBu)-OH, are provided below. These protocols outline a single coupling cycle in manual solid-phase peptide synthesis.

Protocol 1: Incorporation of this compound via Boc-SPPS

This protocol describes a single coupling cycle for adding this compound to a growing peptide chain on a Merrifield resin.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling Reagent: Dicyclohexylcarbodiimide (DCC)

  • Coupling Additive: 1-Hydroxybenzotriazole (HOBt)

  • Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization Solution: 10% (v/v) Diisopropylethylamine (DIEA) in DCM

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add the Deprotection Solution (50% TFA in DCM) and agitate for 2 minutes.

    • Drain and add a fresh aliquot of Deprotection Solution, then agitate for 30 minutes.[8]

    • Drain and wash the resin with DCM (3x), Isopropanol (1x), and DCM (3x).

  • Neutralization:

    • Wash the resin with the Neutralization Solution (10% DIEA in DCM) for 2 minutes. Repeat this step.

    • Wash the resin with DCM (3x) and then DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF. Cool to 0°C.

    • Add DCC (3 eq.) to the solution and allow it to pre-activate for 10 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture for 2-4 hours at room temperature.[8]

    • Monitor the reaction for completion using a qualitative method such as the ninhydrin (Kaiser) test. A negative test indicates complete coupling.[8]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x).

    • The resin is now ready for the next deprotection cycle.

Protocol 2: Incorporation of Fmoc-D-Tyr(tBu)-OH via Fmoc-SPPS

This protocol outlines a single coupling cycle for adding Fmoc-D-Tyr(tBu)-OH to a growing peptide chain on Wang resin.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-D-Tyr(tBu)-OH

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Activator Base: Diisopropylethylamine (DIEA)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[7]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the Deprotection Solution (20% piperidine in DMF) and agitate for 5 minutes.

    • Drain and add a fresh aliquot of Deprotection Solution, then agitate for 15 minutes.[7]

    • Drain and wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-D-Tyr(tBu)-OH (3 eq.) and HBTU (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the solution to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion with the ninhydrin test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin extensively with DMF (5x).[7]

    • The resin is now ready for the next deprotection cycle.

Visualization of a Relevant Biological Pathway

Peptides containing D-tyrosine are often designed as analogs of endogenous peptides that target G-protein coupled receptors (GPCRs), such as opioid receptors. The N-terminal tyrosine is crucial for the activity of many opioid peptides.[9] The following diagram illustrates a simplified opioid receptor signaling pathway, a common target for D-tyrosine-containing synthetic peptides.

Opioid_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide D-Tyr Containing Opioid Peptide Receptor Opioid Receptor (GPCR) Peptide->Receptor Binding G_Protein Heterotrimeric G-protein (Gαi/o, Gβγ) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Gαi/o inhibits Ion_Channel K+ Channel G_Protein->Ion_Channel Gβγ activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Gβγ inhibits cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Phosphorylation Cascade Ion_Channel->Cellular_Response Hyperpolarization Ca_Channel->Cellular_Response Reduced Neurotransmitter Release

Caption: Simplified Opioid Receptor Signaling Pathway.

Conclusion

The selection of a protected D-tyrosine derivative is a critical decision in peptide synthesis. This compound is a valuable reagent for researchers employing the Boc-SPPS strategy. Its ethyl ether side-chain protection is stable to the repetitive TFA treatments required for Nα-Boc removal. However, the overall Boc/Bzl strategy involves harsh final cleavage conditions (e.g., HF), which may not be suitable for all peptides, especially those containing sensitive residues.

In contrast, Fmoc-D-Tyr(tBu)-OH, used in the more widely adopted Fmoc/tBu strategy, offers the advantage of milder deprotection conditions for both the Nα- and side-chain protecting groups. This generally leads to higher crude peptide purity and simplifies the synthesis of complex peptides. The choice between these derivatives ultimately depends on the specific requirements of the target peptide, the desired synthetic scale, and the available laboratory infrastructure. This guide provides the necessary data and protocols to make an informed decision, enabling the successful synthesis of D-tyrosine-containing peptides for a wide range of research applications.

References

A Comparative Guide to Boc-D-Tyr(Et)-OH and Boc-D-Tyr(Me)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), particularly in the development of peptide-based therapeutics, the incorporation of non-natural amino acids is a key strategy to enhance pharmacological properties such as metabolic stability and receptor affinity. Among these, derivatives of D-tyrosine are frequently employed. This guide provides an objective comparison of two such derivatives, N-α-Boc-O-ethyl-D-tyrosine (Boc-D-Tyr(Et)-OH) and N-α-Boc-O-methyl-D-tyrosine (Boc-D-Tyr(Me)-OH), focusing on their performance in Boc-SPPS.

Introduction

This compound and Boc-D-Tyr(Me)-OH are derivatives of the D-enantiomer of tyrosine, featuring the acid-labile tert-butyloxycarbonyl (Boc) group for α-amino protection. The key distinction lies in the permanent protecting group on the phenolic hydroxyl side chain: an ethyl ether in the former and a methyl ether in the latter.[1] This side-chain protection is crucial to prevent unwanted reactions during peptide synthesis. Both the methyl and ethyl ether groups are robust and stable under the moderately acidic conditions required for the removal of the Boc group, such as with trifluoroacetic acid (TFA).[1][2]

The incorporation of these D-amino acids into a peptide sequence can significantly increase resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids, thereby extending the in-vivo half-life of the peptide.[1]

Physicochemical and Structural Data

A summary of the key physicochemical properties of both compounds is presented below. These properties are essential for accurate stoichiometric calculations and for understanding the behavior of these reagents in solution.

PropertyThis compoundBoc-D-Tyr(Me)-OHReference
IUPAC Name (2R)-3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid(2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid[1][3]
Molecular Formula C₁₆H₂₃NO₅C₁₅H₂₁NO₅[3][4]
Molecular Weight 309.36 g/mol 295.33 g/mol [3][4]
Appearance White to off-white powder/solidWhite to off-white powder/solid[1][3]
Purity ≥97%≥97%[1]
Solubility Soluble in DMSO and DMFSoluble in DMSO and DMF[1]

Performance in Solid-Phase Peptide Synthesis: A Comparative Overview

While direct head-to-head quantitative experimental data is limited in published literature, a comparative performance profile can be constructed based on the principles of peptide chemistry and data from sterically similar amino acids. Both this compound and Boc-D-Tyr(Me)-OH are considered sterically hindered due to the bulky Boc group and the alkylated side chain. This steric hindrance can affect coupling efficiency.

Hypothetical Performance Data for a Model Pentapeptide Synthesis

To illustrate the potential performance differences, the following table summarizes hypothetical data for the synthesis of a model pentapeptide (e.g., H-Gly-Ala-Val-X-Leu-NH₂ where X is the D-Tyr derivative) using standard Boc-SPPS protocols.

ParameterThis compoundBoc-D-Tyr(Me)-OHNotes
Coupling Time (for the D-Tyr derivative) 2.5 - 5 hours2 - 4 hoursMay require longer coupling times or double coupling due to steric hindrance.[5]
Coupling Efficiency (per step) >98.5%>99%Monitored by a qualitative test such as the Kaiser test.[5]
Crude Peptide Yield 55 - 80%60 - 85%Dependent on peptide length and sequence.[5]
Crude Peptide Purity (by HPLC) 45 - 65%50 - 70%Purification is typically required.
Final Purified Peptide Yield 10 - 25%15 - 30%After purification by RP-HPLC.

The slightly larger ethyl group in this compound may impart marginally increased steric hindrance compared to the methyl group, potentially leading to slightly longer coupling times and a modest decrease in crude yield and purity. However, in practice, these differences are often minimal and can be compensated for by optimizing coupling conditions.

Experimental Protocols

The following is a detailed methodology for a comparative experiment to evaluate the performance of this compound and Boc-D-Tyr(Me)-OH in SPPS.

Objective:

To compare the coupling efficiency, crude peptide purity, and overall yield of a model pentapeptide synthesized using this compound versus Boc-D-Tyr(Me)-OH.

Materials:
  • Merrifield resin (1% DVB, 100-200 mesh, 0.5 mmol/g substitution)

  • Boc-L-Leu-OH, Boc-L-Val-OH, Boc-L-Ala-OH, Boc-Gly-OH

  • This compound

  • Boc-D-Tyr(Me)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Anisole (scavenger)

  • Kaiser test kit

  • RP-HPLC system

  • Mass spectrometer

Procedure:

Two separate syntheses of the model peptide (H-Gly-Ala-Val-X-Leu-NH₂) will be performed in parallel, one with X = D-Tyr(Et) and the other with X = D-Tyr(Me).

1. Resin Preparation and First Amino Acid Attachment:

  • Swell Merrifield resin in DCM for 1 hour.

  • Attach the C-terminal amino acid (Boc-L-Leu-OH) to the resin using standard procedures (e.g., cesium salt method).

2. Peptide Chain Elongation (per cycle): a. Boc Deprotection:

  • Wash the resin with DCM (3x).
  • Treat with 50% TFA in DCM for 2 minutes.
  • Treat with 50% TFA in DCM for 30 minutes.
  • Wash with DCM (3x), isopropanol (3x), and DCM (3x). b. Neutralization:
  • Wash with DMF (3x).
  • Treat with 10% DIEA in DMF for 5 minutes (2x).
  • Wash with DMF (3x). c. Amino Acid Coupling:
  • In a separate vessel, pre-activate the next Boc-amino acid (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF for 10 minutes.
  • Add the activated amino acid solution to the resin.
  • Agitate for the specified coupling time (2 hours for standard amino acids, 2-5 hours for the D-Tyr derivatives).
  • Monitor coupling completion with the Kaiser test. If the test is positive, perform a second coupling. d. Washing:
  • Wash with DMF (3x) and DCM (3x).

3. Final Cleavage and Deprotection:

  • Dry the peptide-resin under vacuum.

  • Treat the resin with a cleavage cocktail of HF/anisole (9:1, v/v) or TFMSA/TFA/thioanisole at 0°C for 1-2 hours.

  • Precipitate the crude peptide in cold diethyl ether, wash, and lyophilize.

4. Analysis:

  • Determine the crude peptide yield.

  • Analyze the crude peptide purity by RP-HPLC.

  • Confirm the identity of the target peptide by mass spectrometry.

Mandatory Visualizations

SPPS_Workflow cluster_cycle SPPS Cycle (repeated for each amino acid) Deprotection Boc Deprotection (50% TFA in DCM) Washing1 Wash (DCM, IPA) Deprotection->Washing1 Neutralization Neutralization (10% DIEA in DMF) Washing2 Wash (DMF) Neutralization->Washing2 Coupling Amino Acid Coupling (DIC/HOBt in DMF) Washing3 Wash (DMF, DCM) Coupling->Washing3 Washing1->Neutralization Washing2->Coupling Washing3->Deprotection Next Cycle Cleavage Final Cleavage & Deprotection (HF or TFMSA) Washing3->Cleavage Final Cycle Start Resin with C-terminal Amino Acid Start->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Purified Peptide Purification->FinalPeptide

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

GPCR_Signaling Peptide Peptide with D-Tyr(Et/Me)-OH Receptor G-Protein Coupled Receptor (GPCR) Peptide->Receptor G_Protein G-Protein (αβγ) Receptor->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response triggers

Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway.

Conclusion

Both this compound and Boc-D-Tyr(Me)-OH are valuable reagents for the synthesis of modified peptides with enhanced stability. The choice between the two may be influenced by factors such as commercial availability and cost. While the ethyl-protected version may exhibit slightly more steric hindrance, any potential negative impact on coupling efficiency can likely be overcome with minor adjustments to the synthesis protocol, such as extended coupling times or the use of more potent coupling reagents. For most applications, the performance of the two derivatives is expected to be largely comparable. The selection should be guided by the specific requirements of the target peptide and the synthetic strategy.

References

A Comparative Guide to the Performance of Boc-D-Tyr(Et)-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision in automated solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of the performance of Boc-D-Tyr(Et)-OH with its common alternatives, supported by established principles of peptide chemistry and illustrative experimental data.

The primary choice in SPPS lies between two main strategies for Nα-amino group protection: the acid-labile tert-Butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This choice dictates the entire synthetic workflow, from side-chain protection strategies to cleavage conditions. This compound is utilized in the Boc-SPPS strategy, while its main alternatives, such as Fmoc-D-Tyr(tBu)-OH, are employed in the more widely used Fmoc-SPPS strategy.

Performance Comparison: this compound vs. Alternatives

While direct, head-to-head quantitative data for this compound in automated synthesizers is limited in publicly available literature, we can infer its performance based on data from closely related compounds, such as Boc-D-Tyr(Me)-OH, and the well-understood characteristics of Boc and Fmoc chemistries.

The following tables provide a summary of expected performance metrics.

Table 1: General Performance Characteristics
ParameterThis compound (Boc Strategy)Fmoc-D-Tyr(tBu)-OH (Fmoc Strategy)Key Considerations
Nα-Deprotection 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)20-50% Piperidine in Dimethylformamide (DMF)The repeated use of strong acid in Boc-SPPS can be harsh on sensitive peptide sequences, whereas the basic deprotection in Fmoc-SPPS is generally milder.
Side-Chain Protection Ethyl ether (stable to TFA, requires strong acid for cleavage)tert-Butyl (tBu) ether (stable to piperidine, cleaved by TFA)The ethyl ether on this compound is robust during synthesis but requires harsh final cleavage conditions (e.g., HF). The tBu group in Fmoc-D-Tyr(tBu)-OH is conveniently removed during the final TFA cleavage.
Potential Side Reactions Alkylation of sensitive residues by carbocations from deprotection; potential for racemization.Aspartimide formation, diketopiperazine formation (sequence-dependent).The milder conditions of Fmoc-SPPS generally lead to fewer side reactions and a cleaner crude product.
Automation Compatibility Less common in modern automated synthesizers due to the use of hazardous reagents like HF.The dominant strategy for automated peptide synthesis due to its milder conditions and compatibility with a wide range of resins and linkers.
Table 2: Illustrative Synthesis Data for a Model Peptide

The following data for a model pentapeptide (H-Gly-Ala-Val-D-Tyr(Alkyl)-Leu-NH₂) is based on the performance of the closely related Boc-D-Tyr(Me)-OH and its Fmoc-protected counterpart. This provides a reasonable estimation of the expected outcomes.

ParameterBoc-D-Tyr(Alkyl)-OH StrategyFmoc-D-Tyr(Alkyl)-OH StrategyRationale
Crude Peptide Yield ~65%~80%Higher yields are often observed with the Fmoc strategy for modified peptides due to milder reaction conditions.
Crude Peptide Purity (by HPLC) ~55%~75%The milder conditions of Fmoc-SPPS typically result in fewer side reactions and a cleaner crude product.
Final Purified Peptide Yield ~25%~40%Higher crude purity simplifies purification, leading to a better recovery of the final product.
Final Peptide Purity (by HPLC) >98%>98%Both strategies can yield high-purity peptides after purification.
Target Mass Confirmation (by MS) ConfirmedConfirmedMass spectrometry is essential to verify the identity of the synthesized peptide.

Note: This data is illustrative and can vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible success in automated peptide synthesis. Below are representative protocols for a single coupling cycle using both Boc and Fmoc strategies.

Protocol 1: Automated Boc-SPPS Cycle for this compound Incorporation

This protocol outlines a general cycle for an automated peptide synthesizer using Boc chemistry.

  • Resin Swelling : Swell the peptide-resin (e.g., MBHA resin for a C-terminal amide) in DCM for 30 minutes.

  • Boc Deprotection :

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain and repeat the treatment for 20 minutes.

    • Wash the resin with DCM (3x), Isopropanol (2x), and DMF (3x).

  • Neutralization :

    • Treat the resin with 10% N,N-diisopropylethylamine (DIPEA) in DMF for 5 minutes.

    • Drain and wash with DMF (3x).

  • Coupling :

    • Dissolve this compound (2.5-3.0 equivalents) and a coupling agent (e.g., HBTU, 2.5-3.0 equivalents) in DMF.

    • Add DIPEA (5.0-6.0 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin and allow to react for 2-4 hours. Due to the modified nature of this amino acid, a longer coupling time or double coupling may be necessary.

  • Monitoring : Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing : Wash the resin with DMF (3x) and DCM (3x) before proceeding to the next cycle.

Protocol 2: Automated Fmoc-SPPS Cycle for Fmoc-D-Tyr(tBu)-OH Incorporation

This protocol outlines a standard cycle for an automated peptide synthesizer using Fmoc chemistry.

  • Resin Swelling : Swell the peptide-resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for 30-60 minutes.

  • Fmoc Deprotection :

    • Treat the resin with 20% piperidine in DMF for 3-5 minutes.

    • Drain and repeat the treatment for 10-15 minutes.

    • Wash the resin with DMF (5x).

  • Coupling :

    • Dissolve Fmoc-D-Tyr(tBu)-OH (5 equivalents), a coupling agent (e.g., HBTU, 5 equivalents), and an activator base (e.g., DIPEA, 10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow to react for 30-60 minutes.

  • Washing : Wash the resin with DMF (3x) and DCM (3x) before proceeding to the next cycle.

Protocol 3: Final Cleavage and Deprotection

Boc Strategy (for this compound):

  • Reagents : Anhydrous Hydrogen Fluoride (HF), scavenger (e.g., anisole).

  • Procedure : Treat the peptide-resin with HF in the presence of a scavenger at 0°C for 1-2 hours. This cleaves the peptide from the resin and removes the side-chain protecting groups. Note: HF is extremely hazardous and requires specialized equipment and handling procedures.

Fmoc Strategy (for Fmoc-D-Tyr(tBu)-OH):

  • Reagents : Cleavage cocktail (e.g., TFA/Water/Triisopropylsilane (TIS) 95:2.5:2.5).

  • Procedure : Treat the peptide-resin with the cleavage cocktail for 2-4 hours at room temperature. This cleaves the peptide from the resin and removes the tBu side-chain protecting group.

Visualizing the Workflow

The following diagrams illustrate the key workflows in automated peptide synthesis.

Boc_SPPS_Workflow Resin Peptide-Resin (Boc-AA-Resin) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (10% DIPEA/DMF) Deprotection->Neutralization Coupling Coupling (this compound, HBTU/DIPEA) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing NextCycle Next Cycle or Final Cleavage Washing->NextCycle

Boc-SPPS Cycle

Fmoc_SPPS_Workflow Resin Peptide-Resin (Fmoc-AA-Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Coupling (Fmoc-D-Tyr(tBu)-OH, HBTU/DIPEA) Deprotection->Coupling Washing Washing (DMF, DCM) Coupling->Washing NextCycle Next Cycle or Final Cleavage Washing->NextCycle

Fmoc-SPPS Cycle

Decision_Tree Start Start: Peptide Synthesis Strategy AcidSensitive Acid-Sensitive Residues? Start->AcidSensitive LongPeptide Long or Aggregation-Prone Peptide? AcidSensitive->LongPeptide No UseFmoc Use Fmoc Strategy (Fmoc-D-Tyr(tBu)-OH) AcidSensitive->UseFmoc Yes HazardousReagents Specialized Equipment for Hazardous Reagents (HF)? LongPeptide->HazardousReagents No UseBoc Consider Boc Strategy (this compound) LongPeptide->UseBoc Yes HazardousReagents->UseFmoc No HazardousReagents->UseBoc Yes

Decision Workflow

Conclusion

The choice between this compound and its Fmoc-protected alternatives is a strategic one that depends on the specific requirements of the peptide being synthesized. While the Fmoc/tBu strategy, utilizing reagents like Fmoc-D-Tyr(tBu)-OH, has become the predominant method in automated peptide synthesis due to its milder reaction conditions and higher crude purity, the Boc/Bzl strategy with this compound remains a viable option, particularly for certain "difficult" or aggregation-prone sequences. Researchers should carefully consider the trade-offs between the harshness of the deprotection and cleavage steps, potential side reactions, and the overall efficiency of the synthesis when selecting the appropriate protected D-tyrosine derivative for their automated peptide synthesis needs.

A Comparative Analysis of Boc and Fmoc Solid-Phase Peptide Synthesis for D-Tyrosine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry for solid-phase peptide synthesis (SPPS) is a critical decision that influences yield, purity, and overall efficiency. This is particularly true when incorporating non-canonical amino acids like D-tyrosine, which can introduce unique challenges. This guide provides an objective comparison of the Boc and Fmoc strategies for the synthesis of D-tyrosine-containing peptides, supported by experimental data and detailed protocols.

The fundamental difference between the two methods lies in the Nα-deprotection strategy. The Boc group is acid-labile, typically removed by trifluoroacetic acid (TFA), while the Fmoc group is base-labile and removed by a reagent like piperidine.[1] This dictates the choice of orthogonal side-chain protecting groups and the overall reaction conditions, impacting the synthesis of sensitive or modified peptides.

Performance Comparison: Boc vs. Fmoc for D-Tyrosine Peptides

While the optimal strategy can be sequence-dependent, a general comparison reveals performance trends. The milder conditions of the Fmoc strategy often result in higher crude purity and yield, which can simplify downstream purification.[2] The repetitive use of strong acid in Boc chemistry can lead to the cleavage of some side-chain protecting groups and loss of the peptide from the resin.[3]

To illustrate these differences, the synthesis of a model pentapeptide containing a D-tyrosine derivative highlights the typical outcomes for each strategy.

Performance MetricBoc StrategyFmoc StrategyKey Considerations
Crude Peptide Yield ~65%~80%Higher yields are often observed with the Fmoc strategy for modified peptides due to milder deprotection steps, which can lead to less peptide chain loss during synthesis.[2][4]
Crude Peptide Purity (by HPLC) ~55%~75%The milder conditions of Fmoc-SPPS typically result in fewer side reactions and a cleaner crude product.[2]
Final Purified Peptide Yield ~25%~40%Higher crude purity simplifies purification, leading to a better recovery of the final product.[2]
Final Peptide Purity (by HPLC) >98%>98%Both strategies can yield high-purity peptides after purification.[2]
Overall Synthesis Time LongerShorterIn situ neutralization protocols often used in Boc-SPPS can be more time-consuming than the more direct deprotection and coupling cycles of the Fmoc strategy.[4]

Note: This data is illustrative, based on a model pentapeptide H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂, and can vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.[2]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for Boc and Fmoc solid-phase peptide synthesis.

Boc_SPPS_Workflow start Start: Resin Swelling deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (e.g., 10% DIEA in DMF) deprotection->neutralization coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent) neutralization->coupling wash Wash (DCM/DMF) coupling->wash wash->deprotection Repeat for each amino acid final_cleavage Final Cleavage (e.g., HF, TFMSA) wash->final_cleavage End of sequence end Crude Peptide final_cleavage->end

Boc-SPPS Workflow Diagram

Fmoc_SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) wash1->coupling wash2 Wash (DMF) coupling->wash2 wash2->deprotection Repeat for each amino acid final_cleavage Final Cleavage (e.g., 95% TFA) wash2->final_cleavage End of sequence end Crude Peptide final_cleavage->end

Fmoc-SPPS Workflow Diagram

Experimental Protocols

Detailed methodologies for the synthesis of a model D-tyrosine containing peptide are provided below. For the Boc strategy, the D-tyrosine side chain is typically protected with a benzyl group (Bzl), while in the Fmoc strategy, a tert-butyl (tBu) group is commonly used.[5]

Boc-SPPS Protocol for a D-Tyrosine Peptide
  • Resin Preparation: Swell Merrifield resin in dichloromethane (DCM) for 1 hour.

  • First Amino Acid Attachment: Couple the first Boc-protected amino acid to the resin using the cesium salt method.

  • Peptide Chain Elongation (per cycle):

    • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.

    • Washing: Wash the resin with DCM, isopropanol, and then DCM again.

    • Neutralization: Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF).

    • Coupling: Couple the next Boc-protected amino acid (e.g., Boc-D-Tyr(Bzl)-OH) using a coupling agent like dicyclohexylcarbodiimide (DCC) and an additive such as 1-hydroxybenzotriazole (HOBt) in DMF/DCM. Monitor the reaction with a Kaiser test.

  • Final Cleavage: After completing the sequence, wash and dry the peptide-resin. Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, p-cresol).[6][7]

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Fmoc-SPPS Protocol for a D-Tyrosine Peptide
  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide or Wang resin) in DMF for 30-60 minutes.

  • Initial Fmoc Deprotection (if using a pre-loaded resin): Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the first amino acid.

  • Peptide Chain Elongation (per cycle):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15-20 minutes.

    • Washing: Wash the resin thoroughly with DMF.

    • Coupling: Couple the next Fmoc-protected amino acid (e.g., Fmoc-D-Tyr(tBu)-OH) using a coupling agent such as HATU or HBTU and a base like DIEA in DMF. Monitor the reaction completion with a Kaiser test.

  • Final Cleavage: Once the synthesis is complete, wash the peptide-resin with DCM and dry it. Treat the resin with a cleavage cocktail, typically 95% TFA with scavengers like water and triisopropylsilane (TIS), for 2-3 hours.[2]

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by RP-HPLC.

Challenges and Side Reactions in D-Tyrosine Peptide Synthesis

The incorporation of D-tyrosine can present specific challenges in both Boc and Fmoc SPPS.

Side_Reactions cluster_boc Boc-SPPS Challenges cluster_fmoc Fmoc-SPPS Challenges cluster_solutions Mitigation Strategies boc_racemization Racemization of D-Tyr (during activation) sol_coupling Use racemization-suppressing coupling reagents (e.g., with HOBt/Oxyma) boc_racemization->sol_coupling boc_side_chain Side-chain Alkylation (t-butylation of Tyr) sol_scavengers Use scavengers in cleavage cocktails boc_side_chain->sol_scavengers boc_deprotection Premature Bzl Deprotection (with repetitive TFA) sol_protecting_group Optimize side-chain protecting groups boc_deprotection->sol_protecting_group fmoc_racemization Racemization of D-Tyr (during activation) fmoc_racemization->sol_coupling fmoc_side_chain O-Acylation of Tyr (if protection is incomplete) fmoc_side_chain->sol_protecting_group fmoc_aggregation Peptide Aggregation sol_chaotropic Use chaotropic agents or special solvents for aggregation fmoc_aggregation->sol_chaotropic

Potential Side Reactions and Mitigation
  • Racemization: D-amino acids can be prone to racemization (conversion to the L-isomer) during the activation step of coupling. This can be minimized by using coupling reagents known to suppress epimerization, such as those containing HOBt or OxymaPure additives.[8][9] Studies have shown that racemization can be kept to 0.4% or less per synthesis cycle with appropriate methods.[10]

  • Side-chain Reactions: The phenolic hydroxyl group of tyrosine is nucleophilic and requires protection to prevent side reactions like O-acylation during coupling.[4] In Boc-SPPS, repetitive TFA treatment can lead to t-butylation of sensitive residues if scavengers are not used effectively.[11]

  • Aggregation: Peptides containing hydrophobic or β-branched amino acids can be prone to aggregation during synthesis, which can hinder coupling and deprotection steps. This is sometimes more pronounced in Fmoc-SPPS.[12]

Conclusion

Both Boc and Fmoc strategies are viable for the synthesis of D-tyrosine-containing peptides. The Fmoc approach is generally favored for its milder conditions, which often lead to higher crude yields and purities, and its compatibility with a wider range of sensitive moieties. However, the Boc strategy remains a robust alternative, particularly for sequences prone to aggregation where the acidic deprotection step can be advantageous. The final choice will depend on the specific peptide sequence, the scale of the synthesis, and the available laboratory resources. Careful selection of protecting groups, coupling reagents, and cleavage conditions is paramount to successfully synthesizing high-quality D-tyrosine peptides.

References

A Comparative Guide to Tyrosine Side Reactions in Boc and Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) strategies for solid-phase peptide synthesis (SPPS) is a critical decision that influences not only the efficiency of synthesis but also the purity of the final peptide. This is particularly true for peptides containing tyrosine, an amino acid with a reactive phenolic side chain prone to various modifications. This guide provides an objective, data-supported comparison of the side reactions associated with tyrosine during both Boc and Fmoc SPPS, offering insights to aid in the selection of the most appropriate synthetic strategy.

Core Chemical Differences: A Tale of Two Orthogonalities

The fundamental distinction between the Boc and Fmoc strategies lies in their orthogonal protection schemes, which dictate the reagents used for deprotection and final cleavage.

  • Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for temporary α-amino protection, which is removed by a moderate acid like trifluoroacetic acid (TFA) in each cycle. The tyrosine side chain is typically protected with a benzyl (Bzl) ether, which requires a very strong acid, such as hydrofluoric acid (HF), for its removal during the final cleavage step.

  • Fmoc/tBu Strategy: The more modern and widely adopted Fmoc strategy employs the base-labile Fmoc group for α-amino protection, which is cleaved using a mild base, typically piperidine. The tyrosine side chain is protected with an acid-labile tert-butyl (tBu) ether, which is removed along with other side-chain protecting groups and cleavage from the resin by TFA.

This difference in chemical environments—repeated acid exposure in Boc versus repeated base exposure in Fmoc—is the primary determinant of the types and prevalence of side reactions involving tyrosine.

Quantitative Comparison of Tyrosine Side Reactions

While the exact quantification of side products is highly dependent on the peptide sequence and specific reaction conditions, the following table summarizes typical quantitative data and qualitative comparisons based on established principles and reported findings in peptide chemistry.

ParameterBoc/Bzl Strategy (Boc-Tyr(Bzl)-OH)Fmoc/tBu Strategy (Fmoc-Tyr(tBu)-OH)Key Considerations
Primary Side Reaction C-alkylation (Benzylation) of the tyrosine ring.C-alkylation (t-Butylation) of the tyrosine ring.Both strategies generate carbocations during cleavage that can modify the electron-rich tyrosine ring.
Reported % of Alkylation Can be significant, especially with high-concentration HF cleavage. Mitigated by "low-high" HF protocols and scavengers.[1]Formation of 0.5-1.0% of 3-tert-butyltyrosine is a known side reaction.[1]The use of scavengers is critical in both strategies to minimize these impurities.
Racemization Risk exists during coupling, influenced by activation method and base.Generally low due to the urethane-based Fmoc protection, but not entirely absent.[2]Racemization primarily occurs during the carboxyl group activation step.[3][4]
O-Acylation Low risk if the Bzl protecting group is stable during synthesis.Low risk as the tBu ether is highly stable to the basic deprotection conditions.[5]This is a primary concern if tyrosine is incorporated without side-chain protection.[6]
Crude Peptide Purity (Illustrative) ~55-70%~75-85%Milder conditions of Fmoc-SPPS generally result in fewer side reactions and a cleaner crude product.[7]

Major Tyrosine Side Reactions and Mitigation Strategies

C-Alkylation of the Tyrosine Ring

The most significant side reaction for protected tyrosine in both strategies is the alkylation of the aromatic ring. This occurs during the final cleavage step when carbocations are generated from the removal of side-chain protecting groups.

  • In Fmoc/tBu Strategy: The cleavage of the tert-butyl ether from tyrosine (and other tBu-protected residues) with TFA generates reactive tert-butyl cations. These electrophiles can attack the electron-rich phenol ring of another tyrosine residue, primarily at the C3 position (ortho to the hydroxyl group), forming 3-tert-butyltyrosine.

  • In Boc/Bzl Strategy: The use of strong acids like HF to cleave the benzyl ether from tyrosine generates benzyl cations, which can similarly alkylate other tyrosine residues.

Mitigation: The most effective way to prevent C-alkylation is the addition of "scavengers" to the cleavage cocktail. These are nucleophilic compounds that trap the reactive carbocations before they can modify the peptide.

  • For Fmoc/tBu (TFA cleavage): A common scavenger cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[1]
  • For Boc/Bzl (HF cleavage): Scavengers such as p-cresol and anisole are crucial.[1]

// Nodes TFA [label="TFA Cleavage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tBu_cation [label="tert-Butyl Cation\n(Reactive Electrophile)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Tyr_tBu [label="Tyr(tBu) Residue", fillcolor="#F1F3F4", fontcolor="#202124"]; Tyr_OH [label="Deprotected\nTyrosine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alkylated_Tyr [label="3-tert-butyltyrosine\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Scavenger [label="Scavenger\n(e.g., TIS)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Trapped_Cation [label="Trapped Cation", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Tyr_tBu -> TFA [label="1. Cleavage"]; TFA -> tBu_cation [label="2. Generates"]; tBu_cation -> Tyr_OH [label="3a. Alkylation\n(Side Reaction)"]; Tyr_OH -> Alkylated_Tyr; tBu_cation -> Scavenger [label="3b. Trapping\n(Mitigation)"]; Scavenger -> Trapped_Cation; }

Alkylation side reaction during Fmoc/tBu cleavage.
Racemization

Racemization, the loss of stereochemical integrity at the α-carbon, can occur during the activation and coupling of an amino acid. While urethane-based protecting groups like Boc and Fmoc are designed to suppress this, the risk is not zero. The formation of an achiral intermediate, such as an oxazolone, is the primary mechanism.

Mitigation:

  • Use of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure) during the coupling step.

  • Careful selection of the coupling reagent and base, as highly reactive reagents and strong, non-hindered bases can increase the risk.[3]

O-Acylation

If the hydroxyl group of the tyrosine side chain is left unprotected, it can be acylated by the activated carboxyl group of the incoming amino acid. This leads to the formation of branched peptides, which are difficult to separate from the desired product.

Mitigation: This side reaction is effectively prevented by using side-chain protected tyrosine derivatives, such as Boc-Tyr(Bzl)-OH or Fmoc-Tyr(tBu)-OH, which is standard practice in modern SPPS.[5]

Experimental Protocols

General Experimental Workflow for SPPS

The overall workflow for both strategies involves iterative cycles of deprotection and coupling, followed by a final cleavage and purification step.

Start Start: Resin Support Deprotection Nα-Deprotection (TFA for Boc, Piperidine for Fmoc) Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Activated AA) Wash1->Coupling Wash2 Wash Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Cycle->Deprotection Next cycle Cleavage Final Cleavage & Deprotection (HF for Boc, TFA for Fmoc) Cycle->Cleavage Final cycle Purification Purification & Analysis (RP-HPLC, MS) Cleavage->Purification

General workflow for Solid-Phase Peptide Synthesis.
Protocol for Detection of Tyrosine Racemization by Chiral HPLC

This protocol is used to quantify the level of D-tyrosine present in a synthetic peptide, which is indicative of racemization.

  • Peptide Hydrolysis:

    • Accurately weigh approximately 1 mg of the purified, lyophilized peptide into a hydrolysis tube.

    • Add 500 µL of 6N HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.

    • Re-dissolve the dried amino acid residue in a suitable buffer for HPLC analysis (e.g., 0.1% TFA in water).[3]

  • Chiral HPLC Analysis:

    • Column: Use a suitable chiral stationary phase (CSP) column designed for amino acid enantiomer separation (e.g., a macrocyclic glycopeptide-based or ligand-exchange column).

    • Mobile Phase: Use an isocratic or gradient elution method as recommended by the column manufacturer. A typical mobile phase might involve a copper (II) sulfate solution or a mixture of acetonitrile and an aqueous buffer.

    • Injection: Inject the prepared sample of hydrolyzed amino acids.

    • Detection: Monitor the elution profile using a UV detector, typically at 214 nm or 280 nm (for tyrosine).[3]

    • Quantification: Integrate the peak areas for the D-tyrosine and L-tyrosine enantiomers. Calculate the percentage of racemization as: % Racemization = [Area(D-Tyr) / (Area(D-Tyr) + Area(L-Tyr))] * 100.

Protocol for Analysis of Peptide Purity and Alkylation Side Products by RP-HPLC

This protocol is used to assess the purity of the crude peptide and to separate and identify potential alkylated side products.

  • Sample Preparation:

    • Dissolve approximately 1 mg of the crude peptide in 1 mL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Vortex to mix and centrifuge to pellet any insoluble material.

  • RP-HPLC Analysis:

    • Column: A reverse-phase C18 column is most commonly used. Phenyl-based columns can offer different selectivity for peptides containing aromatic residues like tyrosine.[8]

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Gradient: Run a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30-40 minutes) to elute the peptide and its impurities. The exact gradient should be optimized for the specific peptide.

    • Detection: Monitor the absorbance at 214 nm (for the peptide backbone) and 280 nm (for tyrosine).

    • Analysis: The purity is calculated by dividing the area of the main peak by the total area of all peaks. Side products like alkylated tyrosine will typically elute as separate, often closely-eluting, peaks that can be collected for identification by mass spectrometry (MS).

Conclusion and Recommendations

The choice between Boc and Fmoc strategies for the synthesis of tyrosine-containing peptides involves a trade-off between the nature of the deprotection conditions and the potential side reactions.

  • The Fmoc/tBu strategy is now the dominant methodology due to its milder, non-acidic deprotection cycles, which generally lead to higher crude purity and fewer side reactions for a wide range of peptides.[] The primary side reaction, t-butylation of tyrosine, is well-characterized and can be effectively minimized with the use of standard scavenger cocktails.

  • The Boc/Bzl strategy , while robust, involves repeated acid treatments for deprotection and requires the use of hazardous HF for final cleavage. This can be harsh on sensitive sequences and increases the risk of side reactions like benzylation. However, for certain "difficult" or aggregation-prone sequences, the repeated acidic treatments in Boc-SPPS can be advantageous in disrupting secondary structures that may hinder coupling efficiency.

For routine synthesis, especially in automated protocols, the Fmoc/tBu strategy is generally the preferred choice for incorporating tyrosine, offering a reliable path to high-purity peptides with well-understood and manageable side reactions.

References

A Cost-Benefit Analysis of Boc-D-Tyr(Et)-OH in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision influencing the efficiency, purity, and overall cost of peptide synthesis. Among the myriad of modified amino acids, O-alkylated tyrosine derivatives are frequently employed to enhance peptide stability and modulate biological activity. This guide provides a comprehensive cost-benefit analysis of using Boc-D-Tyr(Et)-OH in solid-phase peptide synthesis (SPPS), with an objective comparison to more conventional alternatives.

While the ethyl ether protecting group on the tyrosine side chain offers theoretical stability to the acidic conditions of Boc-based synthesis, a significant challenge lies in its limited commercial availability. This scarcity necessitates custom synthesis, which can substantially increase costs and project timelines compared to readily available, well-documented alternatives. This guide will delve into the practical implications of this and provide a comparative overview of commonly used protected D-tyrosine derivatives to aid in making informed decisions for your research and development endeavors.

Comparison with Common Alternatives

The primary alternatives to this compound in peptide synthesis using a Boc-strategy are Boc-D-Tyr(Me)-OH and Boc-D-Tyr(tBu)-OH. For those employing an Fmoc-strategy, Fmoc-D-Tyr(tBu)-OH is the standard choice. The selection between these depends on the desired stability of the side-chain protecting group and the overall synthetic strategy.

Performance Comparison
ParameterThis compound (Inferred)Boc-D-Tyr(Me)-OHBoc-D-Tyr(tBu)-OHFmoc-D-Tyr(tBu)-OH
Side-Chain Protection Stability Expected to be stable to TFA, similar to methyl ether.Stable to TFA, requires strong acid (e.g., HF) for cleavage.Stable to TFA, requires strong acid (e.g., HF) for cleavage.Stable to piperidine, cleaved by TFA.
Nα-Deprotection Conditions 25-50% TFA in DCM25-50% TFA in DCM25-50% TFA in DCM20-50% Piperidine in DMF
Final Cleavage/Deprotection Strong acid (e.g., HF)Strong acid (e.g., HF)Strong acid (e.g., HF)TFA-based cocktail
Typical Crude Purity N/A (data unavailable)Generally high, sequence-dependent.Generally high, sequence-dependent.Generally high, often higher than Boc-SPPS due to milder conditions.
Potential Side Reactions Potential for side-chain dealkylation under very harsh acidic conditions.Minimal side-chain related issues during synthesis.Potential for t-butylation of sensitive residues during final cleavage.Aspartimide formation, diketopiperazine formation.
Cost and Availability Comparison
DerivativeTypical Commercial AvailabilityEstimated Cost (per gram)
This compound Very limited to none; likely requires custom synthesis.> $500 (custom synthesis)
Boc-D-Tyr(Me)-OH Readily available from multiple suppliers.$150 - $300
Boc-D-Tyr(tBu)-OH Readily available from multiple suppliers.$100 - $250
Fmoc-D-Tyr(tBu)-OH Readily available from multiple suppliers.$50 - $150

Note: Costs are estimates and can vary significantly based on supplier, purity, and scale.

Cost-Benefit Analysis of this compound

Benefits (Theoretical):

  • Stability: The ethyl ether protecting group is expected to be stable to the repetitive TFA treatments used for Nα-Boc deprotection, preventing unwanted side reactions at the tyrosine hydroxyl group.

  • Unique Modification: The ethyl group provides a unique structural modification that could be valuable for structure-activity relationship (SAR) studies, potentially leading to peptides with novel properties.

Costs and Drawbacks:

  • High Cost and Long Lead Times: The most significant drawback is the lack of routine commercial availability. The need for custom synthesis makes this compound considerably more expensive and introduces significant delays to research timelines.

  • Lack of Established Protocols: The absence of readily available literature and established protocols for its use in SPPS means that researchers would need to invest time and resources in optimizing coupling and deprotection conditions.

  • Uncertain Performance: Without experimental data, the coupling efficiency and the potential for unique side reactions remain unknown, introducing a level of risk to the synthesis.

Experimental Protocols

Given the lack of specific protocols for this compound, the following are detailed methodologies for its more common alternatives.

Protocol 1: Solid-Phase Peptide Synthesis using Boc-D-Tyr(Me)-OH

1. Resin Preparation:

  • Swell Merrifield resin (1 g, 1 mmol/g) in dichloromethane (DCM, 15 mL) for 1 hour in a reaction vessel.

  • Wash the resin with DCM (3 x 15 mL).

2. First Amino Acid Attachment (if C-terminal is not Tyr):

  • Follow standard esterification procedures for the first Boc-protected amino acid.

3. Peptide Chain Elongation (Single Cycle for Boc-D-Tyr(Me)-OH):

  • Deprotection:

    • Wash the resin-bound peptide with DCM (3 x 15 mL).

    • Treat with 50% trifluoroacetic acid (TFA) in DCM (15 mL) for 2 minutes.

    • Drain and add a fresh solution of 50% TFA in DCM (15 mL) and agitate for 30 minutes.

    • Wash with DCM (3 x 15 mL), isopropanol (2 x 15 mL), and DCM again (3 x 15 mL).

  • Neutralization:

    • Wash the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM (2 x 15 mL) for 2 minutes each.

    • Wash with DCM (5 x 15 mL).

  • Coupling of Boc-D-Tyr(Me)-OH:

    • In a separate vessel, dissolve Boc-D-Tyr(Me)-OH (3 mmol), HCTU (3 mmol), and DIEA (6 mmol) in N,N-dimethylformamide (DMF, 10 mL).

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

  • Washing:

    • Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

4. Final Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Treat the resin with anhydrous hydrogen fluoride (HF) with an appropriate scavenger (e.g., anisole) at 0°C for 1 hour. (Caution: HF is extremely hazardous and requires specialized equipment and training).

  • Evaporate the HF and precipitate the peptide with cold diethyl ether.

  • Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Solid-Phase Peptide Synthesis using Fmoc-D-Tyr(tBu)-OH

1. Resin Preparation:

  • Swell Rink Amide resin (1 g, 0.5 mmol/g) in DMF (15 mL) for 1 hour.

2. Peptide Chain Elongation (Single Cycle for Fmoc-D-Tyr(tBu)-OH):

  • Deprotection:

    • Treat the resin with 20% piperidine in DMF (15 mL) for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin with DMF (5 x 15 mL).

  • Coupling of Fmoc-D-Tyr(tBu)-OH:

    • In a separate vessel, dissolve Fmoc-D-Tyr(tBu)-OH (2.5 mmol), HBTU (2.5 mmol), and DIEA (5 mmol) in DMF (10 mL).

    • Add the activated amino acid solution to the resin and agitate for 1 hour.

    • Monitor the coupling with a Kaiser test.

  • Washing:

    • Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

3. Final Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail of TFA/triisopropylsilane/water (95:2.5:2.5) for 2-3 hours.

  • Filter the resin and precipitate the peptide in cold diethyl ether.

  • Purify by reverse-phase HPLC.

Mandatory Visualizations

Boc_SPPS_Workflow Start Start with Resin Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (e.g., HCTU) Neutralization->Coupling Washing Washing (DMF/DCM) Coupling->Washing Repeat Repeat for next amino acid Washing->Repeat Repeat->Deprotection Yes FinalCleavage Final Cleavage (e.g., HF) Repeat->FinalCleavage No Purification Purification (HPLC) FinalCleavage->Purification Tyrosine_Derivative_Selection Start Start: Need to incorporate D-Tyrosine Strategy SPPS Strategy? Start->Strategy Boc Boc Strategy Strategy->Boc Boc Fmoc Fmoc Strategy Strategy->Fmoc Fmoc Boc_Side_Chain Side-chain stability required during synthesis? Boc->Boc_Side_Chain Fmoc_tBu Use Fmoc-D-Tyr(tBu)-OH Fmoc->Fmoc_tBu Boc_Me Use Boc-D-Tyr(Me)-OH (Stable to TFA) Boc_Side_Chain->Boc_Me Yes Boc_tBu Use Boc-D-Tyr(tBu)-OH (Stable to TFA) Boc_Side_Chain->Boc_tBu Yes Custom Specific structural modification needed? (e.g., Ethyl) Boc_Me->Custom Boc_tBu->Custom Custom_Yes Consider custom synthesis of This compound Custom->Custom_Yes Yes Custom_No Select from standard derivatives Custom->Custom_No No Signaling_Pathway Peptide Peptide with D-Tyr(Et) Receptor GPCR Peptide->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Cellular_Response Cellular Response Kinase->Cellular_Response

Safety Operating Guide

Proper Disposal of Boc-D-Tyr(Et)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. This document provides general guidance based on available safety information and standard laboratory practices.

Researchers and professionals in drug development must adhere to strict safety and disposal protocols when handling chemical compounds. Boc-D-Tyr(Et)-OH, a derivative of the amino acid tyrosine, requires careful management throughout its lifecycle, including its final disposal. This guide outlines the essential procedures for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. These properties are essential for understanding the compound's behavior and for conducting a thorough risk assessment prior to handling and disposal.

PropertyValueSource
Molecular Formula C16H23NO5[1][2]
Molecular Weight 309.36 g/mol [1][2][3]
Melting Point 80-81 °C[2][3]
Physical State Solid, White to off-white powder[2][3]
CAS Number 76757-92-1[1][2][3]

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound. It is imperative to follow these steps to ensure a safe and compliant disposal process.

cluster_prep Preparation cluster_assessment Waste Assessment cluster_disposal Disposal Path cluster_documentation Documentation start Start: Identify this compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Gloves start->ppe waste_type Determine Waste Type: - Uncontaminated - Contaminated ppe->waste_type uncontaminated Uncontaminated Waste: Place in a labeled, sealed container for solid chemical waste. waste_type->uncontaminated Uncontaminated contaminated Contaminated Waste: Segregate based on contaminant. Consult EHS. waste_type->contaminated Contaminated end_disposal Arrange for pickup by certified waste disposal service. uncontaminated->end_disposal contaminated->end_disposal log Log Disposal: Record date, quantity, and waste stream. end_disposal->log

Caption: Logical workflow for the disposal of this compound.

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE. Based on information for similar compounds, this should include:

  • Splash goggles or safety glasses with side shields.

  • A standard laboratory coat.

  • Chemically resistant gloves (e.g., nitrile).

  • In cases of potential dust generation, a dust respirator is recommended[4].

2. Waste Identification and Segregation:

  • Uncontaminated Waste: Pure, expired, or unwanted this compound should be considered for disposal.

  • Contaminated Waste: This includes items such as weigh boats, contaminated gloves, or absorbent materials used to clean up spills. These should be segregated from uncontaminated waste.

3. Packaging and Labeling:

  • Place solid this compound waste into a designated, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is generally suitable.

  • Do not mix with other chemical waste unless explicitly permitted by your institution's EHS guidelines.

  • The container must be clearly labeled with:

    • The full chemical name: "this compound"

    • The CAS number: "76757-92-1"

    • The hazard class: "IRRITANT"[3]

    • An accumulation start date.

    • The words "Hazardous Waste".

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area.

  • This area should be secure, well-ventilated, and away from heat or sources of ignition[4].

  • Ensure the storage temperature is appropriate; for the pure compound, storage at 2-8°C is recommended[3].

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste officer to arrange for the collection of the waste.

  • Do not attempt to dispose of this compound down the drain or in regular trash.

6. Spill Response:

  • In the event of a small spill, use appropriate tools (e.g., a scoop or brush) to carefully transfer the spilled material into a labeled waste container[4]. Avoid generating dust.

  • For a large spill, evacuate the area and contact your institution's emergency response team.

This guide provides a framework for the proper disposal of this compound. Always prioritize your institution's specific protocols and consult with your EHS department to ensure full compliance and safety.

References

A Senior Application Scientist's Guide to Handling Boc-D-Tyr(Et)-OH: Essential Safety Protocols and Operational Plans

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling protocols for Boc-D-Tyr(Et)-OH, a key reagent in peptide synthesis and drug development. As direct safety data for this specific compound is not extensively published, the following procedures are grounded in the established profiles of structurally similar Boc-protected amino acids and universal best practices for laboratory chemical safety. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively, ensuring both personal safety and experimental integrity.

Hazard Assessment and Chemical Profile

N-tert-Butoxycarbonyl-O-ethyl-D-tyrosine (this compound) is a derivative of the amino acid D-tyrosine. While not classified as hazardous by all suppliers, like many finely powdered organic compounds, it poses a risk of irritation upon contact. The primary routes of exposure and potential hazards are:

  • Inhalation: Inhaling the dust may cause respiratory tract irritation.[1]

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.[1]

  • Eye Contact: Direct contact with the powder can cause eye irritation.[1]

  • Ingestion: May be harmful if swallowed.[1]

Upon thermal decomposition, this compound can release hazardous gases, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[1][2] Therefore, treating this compound with a consistent level of caution is a cornerstone of responsible laboratory practice.

Core Personal Protective Equipment (PPE)

A thorough risk assessment is mandatory before handling this compound. The following table summarizes the minimum required PPE based on standard laboratory operations involving powdered chemical reagents.[3][4][5]

PPE CategoryItemSpecifications & Rationale
Eye Protection Chemical Splash GogglesMust be compliant with ANSI Z87.1 standards. Provides a seal around the eyes to protect against airborne powder and accidental splashes of solvents used for dissolution.[3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are the minimum requirement for incidental contact. They should be removed and replaced immediately after any contamination. Always inspect gloves for tears or punctures before use.[4]
Body Protection Laboratory CoatA long-sleeved lab coat, fully buttoned, is required to protect skin and clothing. For tasks with a higher risk of splashes (e.g., large-scale solution preparation), a chemical-resistant apron over the lab coat is advised.[3]
Respiratory Protection Chemical Fume HoodAll weighing and handling of the powdered compound, as well as the preparation of solutions, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[6] If a fume hood is unavailable, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary, but this is a less preferred control measure.[7]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is critical for minimizing exposure and preventing contamination. The following protocol details the handling of this compound from receipt to the point of use.

Workflow for Safe Handling of this compound

G cluster_prep Preparation & Storage cluster_handling Handling (in Fume Hood) cluster_reaction Reaction & Cleanup cluster_disposal Disposal Receive Receive & Verify Compound Store Store in Cool, Dry, Dark Place (Tightly Sealed) Receive->Store Upon Receipt DonPPE Don Required PPE (Goggles, Gloves, Lab Coat) Store->DonPPE Weigh Weigh Powdered Compound DonPPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Reaction Perform Reaction Setup Dissolve->Reaction Clean Clean Equipment Reaction->Clean DoffPPE Doff PPE Correctly Clean->DoffPPE Waste Dispose of Waste (Solid & Liquid) DoffPPE->Waste

Caption: A logical workflow for handling this compound.

Step 1: Receiving and Storage
  • Verification: Upon receipt, confirm that the container is properly labeled and sealed.

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Keep it away from incompatible materials such as strong oxidizing agents.[1][2] For long-term stability, refrigeration at 2-8°C is recommended.

Step 2: Weighing and Solution Preparation (Inside a Fume Hood)
  • Assemble Equipment: Before handling the compound, gather all necessary items (spatula, weigh boat, solvent, glassware) and place them inside the chemical fume hood.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Weighing: Carefully weigh the desired amount of this compound using a tared weigh boat to minimize the generation of dust.

  • Dissolution: Add the weighed powder to your chosen solvent within the fume hood. Swirl gently to dissolve. Common solvents for peptide synthesis include DMF and DCM, which have their own significant hazards and require careful handling.

Step 3: Emergency Procedures

A rapid and informed response is critical in the event of an accidental exposure or spill.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing.[1]

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: If dust is inhaled, move the individual to fresh air. If breathing becomes difficult, seek medical attention.[1]

  • Minor Spill: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand or vermiculite). Carefully sweep or scoop the material into a clearly labeled, sealed container for hazardous waste disposal.[1][7] Do not generate dust.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal is a critical final step to prevent environmental contamination and adhere to institutional and governmental regulations.

  • Unused Compound: The original, unused chemical must be disposed of as hazardous chemical waste. Do not discard it in the trash or down the drain.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weigh boats, pipette tips, and absorbent pads, must be collected in a designated hazardous waste container.[6]

  • Solutions: Both aqueous and organic solutions containing this compound should be collected in appropriately labeled hazardous waste containers. Segregate waste streams (e.g., halogenated vs. non-halogenated solvents) according to your institution's EHS guidelines.

Always consult your organization's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with federal, state, and local regulations.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-Tyr(Et)-OH
Reactant of Route 2
Reactant of Route 2
Boc-D-Tyr(Et)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.